5-Mercapto-4h-1,2,4-triazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3OS/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYXWCBXQWHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494628 | |
| Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-89-9 | |
| Record name | 5-Thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-mercapto-4H-1,2,4-triazol-3-ol from Thiocarbohydrazide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Starting from the versatile yet hazardous precursor, thiocarbohydrazide, this document details a scientifically grounded two-step synthetic strategy. The narrative emphasizes the causal logic behind procedural choices, from reaction mechanisms to safety protocols, ensuring both scientific integrity and practical applicability. The core of this synthesis involves a cyclocondensation reaction to form a 4-amino-1,2,4-triazole intermediate, followed by a targeted deamination to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of heterocyclic synthesis, complete with step-by-step protocols, mechanistic insights, and critical safety considerations.
Strategic Overview and Rationale
The synthesis of substituted 1,2,4-triazoles is a cornerstone of modern heterocyclic chemistry, driven by their wide-ranging biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The target molecule, this compound (which exists in equilibrium with its 5-thioxo-1,2,4-triazolidin-3-one tautomer), represents a valuable scaffold for further chemical elaboration.
Our designated starting material is thiocarbohydrazide (TCH), a symmetrical molecule (H₂N-NH-C(=S)-NH-NH₂) that serves as a potent nucleophile and a building block for various heterocycles.[3] A direct, single-step conversion of TCH to the target molecule is synthetically challenging. The structure of TCH inherently leads to the formation of 4-amino-1,2,4-triazoles upon cyclization with single-carbon synthons.[4] This is because the two terminal primary amine groups act as nucleophiles, while the internal secondary amine moieties become part of the heterocyclic backbone, leaving one as an exocyclic N-amino group at the 4-position.
Therefore, a logical and field-proven strategy involves a two-part approach:
-
Cyclocondensation: Reacting thiocarbohydrazide with a suitable C1 electrophile (a carbonyl source) to construct the 4-amino-5-mercapto-4H-1,2,4-triazol-3-ol intermediate.
-
Deamination: Selective removal of the 4-amino group from the intermediate via diazotization to yield the final this compound.
This methodology leverages established reaction classes while providing a clear, controllable path from the specified starting material to the desired product.
Critical Safety Mandates
WARNING: The protocols described herein involve highly toxic, corrosive, and potentially explosive substances. A thorough risk assessment must be conducted before any experimental work. All operations must be performed by trained personnel inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Thiocarbohydrazide (TCH): Classified as fatal if swallowed or inhaled and toxic in contact with skin.[5][6][7] It is a severe irritant and requires handling with extreme caution. Always use nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust.[8]
-
Urea/Phosgene Equivalents: While this guide proposes the use of urea, alternative carbonyl sources like phosgene or triphosgene are exceptionally toxic and require specialized handling procedures.
-
Acids and Bases: Strong acids (e.g., HCl) and bases (e.g., KOH) are corrosive and must be handled with care.
-
Sodium Nitrite & Nitrous Acid: Sodium nitrite is an oxidizer and is toxic. Its reaction with acid generates nitrous acid and releases toxic nitrogen oxide (NOx) gases. This step must be performed in a well-ventilated fume hood, and the reaction temperature must be strictly controlled to prevent runaway reactions.[9]
Part I: Synthesis of 4-Amino-5-mercapto-4H-1,2,4-triazol-3-ol (Intermediate I)
This initial step involves the fusion of thiocarbohydrazide with urea. This solvent-free, high-temperature reaction provides the necessary carbonyl carbon to form the triazole ring, with the elimination of ammonia.
Reaction Principle and Mechanism
The reaction proceeds via nucleophilic attack of the terminal hydrazinic nitrogen of TCH on the electrophilic carbonyl carbon of urea. A subsequent intramolecular cyclization, driven by the attack of the second terminal hydrazinic nitrogen, results in the formation of a heterocyclic intermediate. The elimination of two molecules of ammonia drives the reaction to completion, yielding the stable 4-amino-1,2,4-triazole ring system. The use of potassium hydroxide acts as a catalyst and facilitates the ring closure.
Caption: Proposed mechanism for the cyclocondensation of TCH and urea.
Experimental Protocol
-
Preparation: In a 100 mL round-bottom flask, thoroughly mix thiocarbohydrazide (10.6 g, 0.1 mol) and urea (6.0 g, 0.1 mol).
-
Catalyst Addition: Add finely ground potassium hydroxide (0.56 g, 0.01 mol) to the mixture.
-
Reaction: Equip the flask with a reflux condenser (to prevent sublimation losses) and heat the mixture in an oil bath. Gradually raise the temperature to 160-170 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).
-
Reaction Time: Maintain the temperature for 2-3 hours, or until the evolution of ammonia ceases. The reaction mass will solidify upon completion.
-
Work-up: Allow the flask to cool to room temperature. Add 50 mL of hot water to the fused mass and stir vigorously to break it up.
-
Purification:
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath.
-
Carefully acidify the solution to pH 5-6 with dilute hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
-
Drying: Dry the product in a vacuum oven at 60 °C.
Reagent Data and Expected Results
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Role |
| Thiocarbohydrazide | 106.15 | 10.6 | 0.1 | Starting Material |
| Urea | 60.06 | 6.0 | 0.1 | C1 Carbonyl Source |
| Potassium Hydroxide | 56.11 | 0.56 | 0.01 | Catalyst |
-
Expected Product: 4-Amino-5-mercapto-4H-1,2,4-triazol-3-ol
-
Appearance: White to off-white solid.
-
Expected Yield: 65-75%.
-
Characterization:
-
FT-IR (cm⁻¹): Broad peaks around 3100-3400 (O-H, N-H), ~1680 (C=O, keto tautomer), ~1620 (C=N), ~1200 (C=S).
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the -NH₂ protons, the N-H protons of the ring, and the O-H/S-H protons (often broad and exchangeable with D₂O).
-
Part II: Deamination to this compound (Final Product)
This second step employs a classic Sandmeyer-type deamination reaction. The 4-amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl), which is unstable and readily decomposes, eliminating N₂ gas and leaving a hydrogen atom at the N-4 position.
Reaction Principle and Mechanism
The reaction must be conducted at low temperatures (0-5 °C) to control the stability of the intermediate diazonium salt. The primary amino group attacks the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid. After a series of proton transfers and water elimination, the N-nitrosamine tautomerizes to a diazohydroxide, which is then protonated and loses water to form the diazonium cation (-N₂⁺). This cation is an excellent leaving group and is displaced, with the solvent or other nucleophiles providing a proton to complete the substitution, resulting in the desired N-H bond.
Caption: Simplified workflow for the deamination of the 4-amino group.
Experimental Protocol
-
Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the dried 4-amino-5-mercapto-4H-1,2,4-triazol-3-ol (Intermediate I, 7.3 g, 0.05 mol) in 50 mL of 2M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (3.8 g, 0.055 mol) in 15 mL of cold water. Add this solution dropwise from the dropping funnel to the stirred triazole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Vigorous evolution of nitrogen gas will be observed.
-
Decomposition: Allow the mixture to slowly warm to room temperature and stir for another 2-3 hours to ensure complete decomposition of the diazonium salt.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. Recrystallize the product from an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C.
Reagent Data and Expected Results
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Role |
| Intermediate I | 146.15 | 7.3 | 0.05 | Substrate |
| Sodium Nitrite | 69.00 | 3.8 | 0.055 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | ~0.1 | Acid Catalyst |
-
Expected Product: this compound
-
Appearance: White or pale yellow crystalline solid.
-
Expected Yield: 80-90%.
-
Characterization:
-
FT-IR (cm⁻¹): The characteristic peaks for the -NH₂ group (around 3300-3400 cm⁻¹) should be absent. A strong N-H peak for the ring will be present.
-
¹H NMR (DMSO-d₆, δ ppm): The signal for the -NH₂ protons will have disappeared. A new, exchangeable signal for the N4-H proton will be observable, likely at a high chemical shift (e.g., >10 ppm).
-
Mass Spec (ESI-MS): The molecular ion peak should correspond to the calculated mass of C₂H₃N₃OS (m/z ≈ 117.01).
-
Overall Synthesis Workflow
The complete synthetic pathway is a sequential, two-step process that transforms a readily available but hazardous starting material into a valuable heterocyclic scaffold.
Caption: Two-step synthesis of the target compound from thiocarbohydrazide.
Field Insights: Tautomerism and Optimization
A critical aspect for any researcher using this molecule is understanding its tautomerism. The final product can exist in at least four forms: the hydroxy-thiol, hydroxy-thione, keto-thiol, and keto-thione forms.
In the solid state, heterocyclic systems like this often prefer the keto-thione form (5-thioxo-1,2,4-triazolidin-3-one) due to favorable hydrogen bonding and crystal packing. In solution (e.g., in DMSO for NMR), a mixture of tautomers may exist. This can be probed by observing the chemical shifts of the exchangeable N-H, O-H, and S-H protons and the ¹³C shifts for the C3 and C5 carbons, which will differ significantly between carbonyl/thiol and enol/thione forms.
For optimization, key parameters include the reaction time and temperature in the fusion step and the rate of nitrite addition in the deamination step. Slower addition at a strictly maintained low temperature is crucial for minimizing side reactions and maximizing the yield of the final product.
References
-
Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. [Link]
-
Wikipedia. (2021). Thiocarbohydrazide. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Overview of Mercapto-1,2,4-Triazoles. JOCPR, 7(10), 132-144. [Link]
-
Makhseed, S., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 2, 276-294. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(3), 1151-1160. [Link]
-
Hassan, A. Y., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2759-2774. [Link]
-
Capot Chemical Co., Ltd. (2020). MSDS of Thiocarbohydrazide. [Link]
-
Tănase, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 535. [Link]
-
Kiran, Y. B., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 22, 2842–2850. [Link]
-
Zhang, Z., et al. (2002). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 7(9), 681-687. [Link]
-
Zych, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(3), 679. [Link]
Sources
- 1. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. scispace.com [scispace.com]
tautomeric forms of 5-mercapto-4h-1,2,4-triazol-3-ol
An In-depth Technical Guide to the Tautomeric Landscape of 5-Mercapto-4H-1,2,4-triazol-3-ol
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a host of therapeutic agents. The specific derivative, this compound, presents a particularly complex and fascinating case of prototropic tautomerism. Due to the presence of both lactam-lactim and thione-thiol functionalities, this molecule can exist in a dynamic equilibrium of multiple structural isomers. The predominant tautomeric form dictates the molecule's three-dimensional shape, its capacity for hydrogen bonding, and ultimately, its pharmacological activity. Understanding and characterizing this tautomeric landscape is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the tautomeric possibilities of this compound, detailing the theoretical underpinnings, computational predictions of stability, and the definitive experimental protocols required for their elucidation.
The Theoretical Framework of Tautomerism in a Bifunctional Triazole System
Prototropic tautomerism involves the migration of a proton, resulting in the interconversion of structural isomers. In the case of this compound, three distinct types of tautomerism converge, creating a complex equilibrium.
Lactam-Lactim Tautomerism
This is a specific form of amide-imidol tautomerism occurring in cyclic systems.[1] The equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom. The lactam form contains a carbonyl group (C=O), while the lactim form contains a hydroxyl group (C-OH).[2][3]
Thione-Thiol Tautomerism
Analogous to the lactam-lactim system, thione-thiol tautomerism involves the interconversion between a thione (C=S) and a thiol (-SH) form through proton migration.[4][5] For substituted 3-mercapto-1,2,4-triazoles, the thione form is generally found to be the predominant species.[6]
Annular Tautomerism
This type of tautomerism is intrinsic to the 1,2,4-triazole ring itself, where a proton can migrate between the nitrogen atoms at positions 1, 2, and 4.[6][7] This leads to the potential for 1H, 2H, and 4H isomers, each of which can also exhibit the lactam-lactim and thione-thiol equilibria.
The Combined Tautomeric Equilibrium
The interplay of these three phenomena results in several potential tautomers for this compound. The most significant of these are the thione-lactam, thiol-lactam, thione-lactim, and thiol-lactim forms, each with the possibility of the N-H proton residing at different positions on the ring. Computational and experimental evidence overwhelmingly suggests that the 4H-dione (thione-lactam) form is the most stable and predominant species in both the gas phase and in solution.[8][9]
Computational Analysis of Tautomer Stability
Expert Insight: Before embarking on synthesis and characterization, computational chemistry provides invaluable predictive power. Density Functional Theory (DFT) calculations are the industry standard for assessing the relative stabilities of tautomers, guiding the interpretation of subsequent spectroscopic data. By calculating the ground-state electronic energies, we can confidently predict which isomer is the most likely to be observed.[8][10]
Quantum chemical studies on the parent 1,2,4-triazole-3-thione and related structures consistently show the thione form to be more stable than the thiol form.[8] Similarly, for 1,2,4-triazol-3-ones, the keto (lactam) tautomer is predicted to be the sole form present in the gas phase and in solution.[9] Extrapolating from these authoritative findings, the thione-lactam tautomer of this compound is the thermodynamically favored structure.
Table 1: Predicted Spectroscopic Signatures for Major Tautomers
| Tautomer Form | Spectroscopic Method | Key Diagnostic Signal | Expected Value/Region | Reference |
| Thione-Lactam | ¹³C NMR | C=S Carbon | 165 - 180 ppm | [6] |
| (Predominant) | ¹³C NMR | C=O Carbon | 150 - 160 ppm | |
| ¹H NMR | N-H Proton | 13 - 14 ppm | [11] | |
| IR Spectroscopy | C=S Stretch | 1250 - 1340 cm⁻¹ | [11] | |
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ | ||
| UV-Vis Spectroscopy | π → π* (C=S) | 250 - 290 nm | [6] | |
| Thiol-Lactim | ¹H NMR | S-H Proton | 1 - 4 ppm (often weak/broad) | [11] |
| (Minor) | IR Spectroscopy | S-H Stretch | 2550 - 2650 cm⁻¹ (weak) | [6][11] |
| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
Experimental Characterization Protocols
The definitive identification of the predominant tautomer requires a multi-faceted spectroscopic approach. Each technique provides a piece of the structural puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for structural elucidation in solution.[12] It distinguishes tautomers by exploiting the different chemical environments of the carbon and proton nuclei in each isomeric form. The chemical shift of the C5 carbon is particularly diagnostic: a value in the range of 165-180 ppm is a clear indicator of a C=S (thione) group, whereas a C-S (thiol) bond would resonate at a significantly different frequency.[6] Likewise, the downfield signal of an N-H proton (~13-14 ppm) is characteristic of the thione form.[11]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for hydrogen bonding compounds) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Note the integral values and chemical shifts, paying close attention to the broad, low-intensity signals characteristic of exchangeable protons (NH, OH, SH).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the key experiment for identifying the C=S and C=O carbons. An extended acquisition time may be necessary due to the low natural abundance of ¹³C and the quaternary nature of these carbons.
-
2D NMR (Optional but Recommended): Acquire HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm assignments by observing correlations between protons and carbons. An HMBC experiment can definitively link an N-H proton to the C=S and C=O carbons, confirming the thione-lactam structure.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy provides unambiguous evidence for the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies. A strong absorption band in the 1250–1340 cm⁻¹ region is indicative of a C=S bond, while the simultaneous absence of a weak S-H stretch (around 2550 cm⁻¹) rules out the thiol tautomer.[6][11]
Experimental Protocol:
-
Sample Preparation (Solid State): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Correlate the observed absorption bands with known vibrational frequencies for thione, lactam, thiol, and lactim groups to confirm the dominant functional groups present.
X-ray Crystallography
Causality: Single-crystal X-ray diffraction is the gold standard for structural determination, providing definitive proof of the tautomeric form in the solid state. It maps the precise location of each atom and the bond lengths between them, allowing for direct differentiation between a C=S double bond and a C-S single bond, and confirming the location of the mobile protons.
Experimental Workflow:
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Structural Validation: The final refined structure provides precise bond lengths, bond angles, and the location of all atoms, including hydrogen atoms, thereby unambiguously identifying the solid-state tautomer.
Factors Influencing the Tautomeric Equilibrium
While the thione-lactam form is intrinsically the most stable, its population can be influenced by external factors.
-
Solvent: Polar protic solvents can stabilize tautomers capable of hydrogen bonding, though the thione-lactam form is already a strong hydrogen bond donor and acceptor.[13] Solvent choice is primarily a consideration for ensuring solubility during characterization.
-
pH: In strongly alkaline solutions, the equilibrium can be shifted. Deprotonation can occur at the N-H or potentially the S-H group of a minor thiol tautomer, leading to the formation of a thiolate anion and shifting the equilibrium toward that form.[14]
-
Temperature: Changes in temperature can alter the equilibrium constant between tautomers, although significant shifts typically require large temperature variations.[15]
Conclusion
The tautomerism of this compound is a complex interplay of lactam-lactim, thione-thiol, and annular prototropic shifts. A synergistic approach combining computational prediction with multi-technique spectroscopic analysis provides the necessary framework for its complete characterization. Authoritative studies on analogous systems, combined with the diagnostic power of ¹³C NMR and IR spectroscopy, strongly indicate that the 4H-1,2,4-triazole-3-ol-5-thione (the thione-lactam form) is the most stable and predominant tautomer. For drug development professionals, definitively confirming this structure is paramount, as it is the key that unlocks a true understanding of the molecule's steric and electronic properties for interaction with biological targets.
References
- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). ACS Omega.
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved January 18, 2026, from [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved January 18, 2026, from [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 18, 2026, from [Link]
-
What is Lactam Lactim Tautomerism? (n.d.). askIITians. Retrieved January 18, 2026, from [Link]
-
On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
What is Lactam Lactim Tautomerism class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]
-
Lactam-lactim tautomerism: Significance and symbolism. (n.d.). Prophy. Retrieved January 18, 2026, from [Link]
-
Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. (1968). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tautomeric, spectroscopic, electronic and NLO analyses of purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). (2022). OUCI. Retrieved January 18, 2026, from [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (2009). NIH. Retrieved January 18, 2026, from [Link]
-
Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry. Retrieved January 18, 2026, from [Link]
-
Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). Ivan Huc. Retrieved January 18, 2026, from [Link]
-
Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2016). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). SDU. Retrieved January 18, 2026, from [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A structural analysis of 2,5-diaryl-4H-2,4-dihydro-3H-1,2,4-triazol-3-ones: NMR in the solid state, X-ray cr. (n.d.). Digital CSIC. Retrieved January 18, 2026, from [Link]
Sources
- 1. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 2. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 3. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. jocpr.com [jocpr.com]
- 15. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
A Technical Guide to the Physicochemical Properties of 5-Mercapto-1,2,4-Triazole Derivatives
Introduction: The Versatile Scaffold of 5-Mercapto-1,2,4-Triazoles
The 1,2,4-triazole ring is a foundational heterocyclic scaffold in medicinal and materials chemistry, renowned for its broad spectrum of biological activities and diverse applications. The incorporation of a mercapto (-SH) group at the 5-position introduces a rich and complex chemical character, giving rise to the class of 5-mercapto-1,2,4-triazole derivatives. These compounds are not merely functionalized triazoles; they are dynamic chemical entities exhibiting pronounced tautomerism, tunable acidity, and versatile reactivity. This guide offers an in-depth exploration of the core physical and chemical properties of these derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness their potential. Molecules bearing the 1,2,4-triazole moiety are known to possess multiple biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4][5][6][7] The chemical modulation of the triazole ring can lead to the development of highly effective compounds with improved selectivity.[2]
Structural Elucidation and Tautomerism: A Tale of Two Forms
A fundamental characteristic of 5-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic state is crucial as the predominant tautomer dictates the molecule's reactivity, polarity, and biological interactions.
The position of this equilibrium is influenced by several factors, including the nature of substituents on the triazole ring, the solvent, and the physical state (solid or solution). Generally, the thione form is predominant.[8]
Spectroscopic Signatures of Tautomerism
Distinguishing between the thiol and thione forms is readily achieved through spectroscopic analysis.
-
Infrared (IR) Spectroscopy: The presence of a C=S stretching vibration, typically observed in the range of 1166-1258 cm⁻¹, is a strong indicator of the thione form.[8] Conversely, a weak S-H stretching band around 2550-2700 cm⁻¹ suggests the presence of the thiol tautomer.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The thione form, containing the C=S chromophore, generally exhibits two maximum absorption bands in ethanolic solutions, around 252-256 nm and 288-298 nm.[8] The longer wavelength absorption is characteristic of the C=S group.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H proton of the thione form and the S-H proton of the thiol form will have distinct chemical shifts. The N-H proton is often broad and can exchange with deuterium oxide. In ¹³C NMR, the chemical shift of the C=S carbon in the thione form is a key diagnostic peak.
Synthesis of the 5-Mercapto-1,2,4-Triazole Core
The most common and versatile method for synthesizing the 5-mercapto-1,2,4-triazole ring system involves the cyclization of thiosemicarbazide derivatives.
Experimental Protocol: Synthesis of 1H-3-Aryl-5-mercapto-1,2,4-triazoles[2][9]
-
Acylation of Thiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add an equimolar amount of pyridine to act as a base.
-
Slowly add the corresponding acid chloride dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the 1-acyl-thiosemicarbazide intermediate.
-
Filter, wash with water, and dry the intermediate.
-
-
Cyclization:
-
Reflux the 1-acyl-thiosemicarbazide intermediate in an ethanolic sodium hydroxide solution.
-
The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 5-mercapto-1,2,4-triazole derivative.
-
Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.
-
This self-validating protocol ensures the formation of the desired product through the isolation and characterization of the intermediate, followed by a robust cyclization step.
Acidity and Basicity: The Amphoteric Nature
The 1,2,4-triazole ring is amphoteric, capable of being both protonated and deprotonated.[9] The mercapto group introduces significant acidity, allowing for the formation of thiolate anions. The pKa of the N-H proton is typically around 10.26 for the parent 1,2,4-triazole.[9] The acidity of the mercapto group is influenced by the substituents on the triazole ring. Theoretical calculations have shown that the pKa can vary significantly depending on the solvent and the specific derivative.[10][11]
Quantitative Data: pKa Values
| Derivative | pKa (Protonated form) | pKa (Neutral form) | Reference |
| 1,2,4-Triazole | 2.45 | 10.26 | [9] |
| 1-Alkyl-1,2,4-triazoles | Weak bases | - | [12] |
Note: Experimental pKa values for specific 5-mercapto derivatives can vary and should be determined empirically for the compound of interest.
Chemical Reactivity: A Hub for Further Functionalization
The 5-mercapto-1,2,4-triazole scaffold offers multiple reactive sites, primarily the exocyclic sulfur atom and the nitrogen atoms of the triazole ring.
Alkylation: Targeting the Thiol Group
The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes S-alkylation with various alkyl halides in the presence of a base.[13][14] This reaction is a cornerstone for creating a diverse library of derivatives with modified properties.
Oxidation: Formation of Disulfides and Sulfonic Acids
The mercapto group can be oxidized to form disulfide bridges between two triazole units or further oxidized to sulfonic acids, depending on the oxidizing agent and reaction conditions.
Complexation with Metal Ions
The nitrogen and sulfur atoms of 5-mercapto-1,2,4-triazole derivatives are excellent coordinating ligands for a variety of transition metal ions.[4][15][16][17] The coordination can occur through the sulfur atom and an adjacent ring nitrogen, forming stable chelate complexes. This property is exploited in the development of metal-based drugs and materials.
Solid-State Properties: X-ray Crystallography
Single-crystal X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[18] This technique is invaluable for unambiguously determining the tautomeric form present in the crystal lattice and understanding the packing arrangements which can influence physical properties like solubility and melting point.
Conclusion
5-Mercapto-1,2,4-triazole derivatives represent a class of heterocyclic compounds with a rich and multifaceted chemical personality. Their facile synthesis, dynamic tautomerism, and versatile reactivity make them attractive scaffolds for the design of new therapeutic agents and functional materials. A thorough understanding of their fundamental physical and chemical properties, as outlined in this guide, is paramount for any researcher seeking to innovate in this exciting field.
References
-
Singh, J., & Singh, N. K. (1984). Transition metal derivatives of 3-4-diphenyl-5-mercapto-l,2,4-triazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 125-130. [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine, 13(5), 2235-2244. [Link]
-
Mioc, M., et al. (2017). Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. ResearchGate. [Link]
-
Kadhim, M. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 128-135. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6543. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Plesu, N., et al. (2013). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Revue Roumaine de Chimie, 58(1), 25-30. [Link]
-
El-Gammal, O. A., et al. (2018). 2,4‐Dihydroxy‐5‐[(5‐mercapto‐1H‐1,2,4‐triazole‐3‐yl)diazenyl]benzaldehyde acetato, chloro and nitrato Cu(II) complexes: Synthesis, structural characterization, DNA binding and anticancer and antimicrobial activity. Applied Organometallic Chemistry, 32(6), e4344. [Link]
-
Kumar, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances, 11(60), 38047-38064. [Link]
-
Gulic, M., et al. (2013). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Journal of the Serbian Chemical Society, 78(10), 1435-1444. [Link]
-
Kumar, B., & Kumar, A. (2014). A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordination properties. JETIR, 1(1), 1-10. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. PubChem. [Link]
-
Liu, Y., et al. (2020). Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole. Physical Chemistry Chemical Physics, 22(15), 7949-7959. [Link]
-
El-Shehry, M. F., et al. (2016). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. ResearchGate. [Link]
-
Tirlapur, V. K., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of PharmTech Research, 4(4), 1645-1653. [Link]
-
Khan, I., et al. (2023). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PLoS ONE, 18(11), e0294154. [Link]
-
Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1, 2, 4-triazole derivatives with antibacterial and antiproliferative activity. Semantic Scholar. [Link]
-
Al-Jibouri, M. N. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry, 29(1), 209-215. [Link]
-
El-Gaby, M. S. A., et al. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC, 2006(ix), 59-112. [Link]
-
Kyrychenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1589-1601. [Link]
-
Öztürk, T., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(2), 79-87. [Link]
-
Hovhannesyan, A. A., et al. (2020). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2021). The S‐alkylated mercapto‐1,2,4‐triazoles attached with hydrogen bond donor/acceptor as potential anticancer agents. ResearchGate. [Link]
-
Kulyash, Y. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(7), 1851-1855. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. [Link]
-
Khan, I., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Chemistry & Chemical Technology, 17(2), 274-280. [Link]
-
El-Gamal, M. I., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega, 8(34), 30787–30800. [Link]
-
Gomha, S. M., et al. (2017). Design, selective alkylation and X-ray crystal structure determination of dihydro-indolyl-1,2,4-triazole-3-thione and its 3-benzylsulfanyl analogue as potent anticancer agents. European Journal of Medicinal Chemistry, 125, 360-371. [Link]
-
Öztürk, T., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2018). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 23(10), 2649. [Link]
-
Menendez, M., et al. (2008). On the relationships between basicity and acidity in azoles. ResearchGate. [Link]
-
Gabrylewski, A., & Szafranski, K. (2013). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(3), 647. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jetir.org [jetir.org]
- 5. rjptonline.org [rjptonline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis of 5-Mercapto-4H-1,2,4-triazol-3-ol: Starting Materials and Core Methodologies
Abstract: This guide provides an in-depth technical examination of the synthetic pathways leading to 5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal and materials chemistry. We will dissect the core synthetic strategies, focusing on the logical selection of starting materials and the mechanistic underpinnings of the transformations. The primary routes discussed are the direct cyclization of thiocarbohydrazide with C1 carbonyl sources and the sequential acylation-cyclization of thiosemicarbazide. Detailed protocols, process validation insights, and critical safety considerations are presented for researchers, chemists, and professionals in drug development.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block for more complex molecular architectures. Its structure is characterized by the potential for rich tautomerism, existing as an equilibrium of thiol-thione and lactam-lactim forms. The predominant and most stable tautomer is generally considered to be the 2,4-dihydro-5-thioxo-1,2,4-triazol-3-one form, which features two amide-like protons and a thione group. This structural plasticity, combined with the presence of multiple nucleophilic and hydrogen-bonding sites, makes it a valuable synthon for developing novel pharmaceutical agents and functional materials. Understanding the foundational chemistry of its synthesis is paramount for its effective utilization.
Part 1: Primary Synthesis via Thiocarbohydrazide and a C1 Carbonyl Source
Guiding Principle & Causality
The most chemically direct and atom-economical approach to the this compound core is the reaction of thiocarbohydrazide with a one-carbon electrophile capable of forming a carbonyl group. Thiocarbohydrazide is the ideal starting material for this strategy as it provides the complete N-N-C(S)-N-N backbone in a single molecule. The C1 reagent serves to "stitch" the two terminal primary amino groups together, forming the C3-carbonyl of the triazole ring through a cyclocondensation reaction.
Key Starting Materials
-
Thiocarbohydrazide (TCH): This symmetrical molecule is the cornerstone of this synthesis. Its two terminal hydrazine moieties possess the requisite nucleophilicity to react with a dielectrophilic C1 source, ensuring the formation of the five-membered ring. It can be synthesized from the reaction of hydrazine with carbon disulfide.[1]
-
Phosgene (COCl₂) and its Surrogates: Phosgene is the classic C1 electrophile for this transformation. Its high reactivity ensures efficient cyclization. However, due to its extreme toxicity, safer liquid surrogates such as diphosgene (trichloromethyl chloroformate) or solid triphosgene (bis(trichloromethyl) carbonate) are strongly preferred in modern laboratory settings. These reagents generate phosgene in situ under controlled conditions.
Reaction Mechanism
The reaction proceeds via a stepwise double nucleophilic acyl substitution.
-
Initial Attack: One of the terminal amino groups (-NH₂) of thiocarbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene.
-
Intermediate Formation: This attack leads to the formation of a carbamoyl chloride intermediate with the elimination of one molecule of hydrogen chloride (HCl).
-
Intramolecular Cyclization: The second terminal amino group, now in close proximity, performs an intramolecular nucleophilic attack on the newly formed carbamoyl chloride carbonyl carbon.
-
Ring Closure & Tautomerization: This second attack closes the five-membered ring and eliminates a second molecule of HCl, yielding the final 1,2,4-triazole ring system, which arranges into its most stable tautomeric form. An acid scavenger, such as pyridine or triethylamine, is typically required to neutralize the HCl generated.
Caption: Mechanism of cyclization of thiocarbohydrazide with phosgene.
Detailed Experimental Protocol
Warning: This procedure involves highly toxic reagents and must be performed only by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution) is purged with an inert gas (Argon or Nitrogen).
-
Reagent Preparation: Thiocarbohydrazide (1.0 eq) is suspended in an anhydrous, inert solvent (e.g., 1,4-dioxane or THF). An acid scavenger such as dry pyridine or triethylamine (2.2 eq) is added to the suspension.
-
Reactant Addition: A solution of triphosgene (0.35 eq, which generates 1.05 eq of phosgene) in the same anhydrous solvent is prepared and loaded into the dropping funnel.
-
Reaction Execution: The thiocarbohydrazide suspension is cooled in an ice bath (0 °C). The triphosgene solution is added dropwise over 1-2 hours with vigorous stirring, ensuring the internal temperature does not exceed 5-10 °C.
-
Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours to ensure complete cyclization.
-
Workup and Purification:
-
The precipitated pyridinium or triethylammonium hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude solid is triturated with cold water, filtered, and washed thoroughly with water to remove any remaining salts.
-
The product is dried under vacuum and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Process Validation & Expert Insights
-
Trustworthiness: The success of the synthesis is validated by characterization. The FTIR spectrum should show characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C=S stretch (~1200-1250 cm⁻¹). ¹H NMR in DMSO-d₆ will typically show two broad singlets for the N-H protons.
-
Causality Behind Choices: Anhydrous solvents are critical to prevent the hydrolysis of phosgene (or its surrogates) into HCl and CO₂, which would quench the reaction. Slow, controlled addition at low temperatures is essential to manage the exothermic reaction and prevent the formation of polymeric byproducts.
-
Acid Scavenger: The use of a non-nucleophilic base is mandatory to neutralize the generated HCl, which would otherwise protonate the hydrazine moieties, deactivating them towards nucleophilic attack.
Part 2: Alternative Synthesis via Thiosemicarbazide Derivatives
Guiding Principle & Causality
An alternative and widely practiced strategy for synthesizing 1,2,4-triazole rings involves the acylation of a thiosemicarbazide derivative, followed by a base-catalyzed intramolecular cyclization.[2][3] This two-step method offers greater control and often uses less hazardous reagents than the direct phosgenation route. To obtain the C3-ol/one functionality, the acylating agent must introduce a carbonyl group that can be attacked by the terminal nitrogen of the thiosemicarbazide backbone.
Key Starting Materials
-
Thiosemicarbazide: Provides the N-N-C(S)-N fragment of the final ring.
-
Ethyl Chloroformate (ClCOOEt): A common and effective acylating agent that installs an ethoxycarbonyl group (-COOEt) onto the thiosemicarbazide. This group contains the necessary carbonyl for the subsequent cyclization.
-
Base: A strong base, such as sodium hydroxide, potassium hydroxide, or sodium ethoxide, is required to catalyze the final ring-closing step by deprotonating the appropriate nitrogen atom, thereby increasing its nucleophilicity.[4]
Reaction Mechanism
This synthesis is a two-part process:
-
Acylation: Thiosemicarbazide reacts with ethyl chloroformate, typically in an inert solvent. The more nucleophilic N1 hydrazine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride to form 1-(ethoxycarbonyl)thiosemicarbazide .
-
Base-Catalyzed Cyclization: The acyl-thiosemicarbazide intermediate is heated in the presence of a base (e.g., aqueous NaOH). The base facilitates the deprotonation of the N4 amide nitrogen. The resulting anion executes an intramolecular nucleophilic attack on the ester carbonyl carbon. This ring closure is followed by the elimination of an ethoxide ion (which is protonated to ethanol), yielding the stable triazole ring.
Caption: Two-step workflow for the synthesis via thiosemicarbazide.
Detailed Experimental Protocol
Part A: Synthesis of 1-(Ethoxycarbonyl)thiosemicarbazide
-
Dissolution: Thiosemicarbazide (1.0 eq) is dissolved or suspended in a suitable solvent like ethanol or pyridine at room temperature in a round-bottom flask.
-
Addition: The solution is cooled to 0 °C. Ethyl chloroformate (1.0 eq) is added dropwise with stirring. If not using pyridine as the solvent, a base like triethylamine (1.1 eq) should be included.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water to remove any salts, and then with a small amount of cold ethanol. The intermediate is dried for use in the next step.
Part B: Cyclization to this compound
-
Reaction Setup: The 1-(ethoxycarbonyl)thiosemicarbazide intermediate (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heating: The mixture is heated to reflux (approximately 100-110 °C) with stirring for 3-4 hours.[4] The suspension will typically dissolve as the reaction proceeds.
-
Acidification: The reaction mixture is cooled in an ice bath. It is then carefully acidified to a pH of ~5-6 with a mineral acid, such as concentrated HCl or H₂SO₄.
-
Precipitation and Purification: The acidic solution will yield a white or off-white precipitate. The solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. Recrystallization from ethanol can be performed for higher purity.
Process Validation & Expert Insights
-
Trustworthiness: The intermediate can be characterized to confirm acylation before proceeding. The final product's identity is confirmed as described in Part 1. The melting point should be sharp and consistent with literature values for the target compound.
-
Causality Behind Choices: The choice of a strong base in an aqueous or alcoholic medium for the cyclization step is crucial. The heat provides the activation energy for the intramolecular reaction, while the base ensures the nucleophile is sufficiently reactive. Acidification is necessary because the product initially forms as its sodium salt, which is soluble in the basic aqueous medium. Protonation renders it insoluble, allowing for its isolation.
Data and Route Comparison
| Feature | Route 1: Thiocarbohydrazide | Route 2: Thiosemicarbazide |
| Key Precursors | Thiocarbohydrazide, Phosgene (or surrogate) | Thiosemicarbazide, Ethyl Chloroformate |
| Number of Steps | One-pot synthesis | Two distinct synthetic steps |
| Key Reagents | Pyridine/Triethylamine (acid scavenger) | NaOH/KOH (cyclization catalyst) |
| Primary Hazard | Extreme Toxicity of phosgene/surrogates | Flammability of solvents, corrosive base |
| Typical Solvents | Anhydrous THF, Dioxane | Ethanol, Water |
| Advantages | High atom economy, direct route | Milder reagents, easier to handle |
| Disadvantages | Requires specialized handling for phosgene | Lower atom economy, two separate isolations |
Mandatory Safety & Handling Precautions
All operations should be conducted following a thorough risk assessment.
-
Phosgene/Triphosgene: Acutely toxic by inhalation. Work must be performed in a high-performance chemical fume hood. A phosgene sensor should be in place. Specialized PPE, including a suitable respirator, is recommended.
-
Thiocarbohydrazide/Thiosemicarbazide: These compounds are toxic and potential mutagens. Avoid inhalation of dust and skin contact.
-
Hydrazine Hydrate: Corrosive and a suspected carcinogen. Handle with extreme care.
-
Carbon Disulfide: Highly flammable with a low flash point and toxic. All sources of ignition must be excluded.
Conclusion
The synthesis of this compound can be reliably achieved through several well-established chemical pathways. The direct cyclization of thiocarbohydrazide with a phosgene surrogate represents the most efficient route in terms of step-count but carries significant operational hazards that demand stringent safety protocols. The two-step method starting from thiosemicarbazide and ethyl chloroformate offers a safer, more controlled alternative that is often preferred in standard laboratory settings. The choice of synthetic route will ultimately depend on the available equipment, safety infrastructure, and scale of the intended synthesis. Both pathways provide reliable access to this valuable heterocyclic building block, paving the way for further research and development in chemistry and pharmacology.
References
- Maliszewska-Guz, A., Wujec, M., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51–62.
- Ghorbani-Choghamarani, A., et al. (2018). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. Journal of the Mexican Chemical Society, 62(1).
-
Kumar, A., & Aggarwal, N. (2013). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 132-144.
-
Cui, Z., et al. (2004). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 9(4), 224-233.
- Hassan, A. Y., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2759-2776. (Source for thiocarbohydrazide reactions)
- Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31).
- Al-Ghorbani, M., et al. (2017). Reaction scope of cyclization of the thiosemicarbazide. Journal of Saudi Chemical Society, 21(1), S279-S287.
-
Geronikaki, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7905.
-
Serdiuk, I. O., & Lesyk, R. B. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(1), 1-49.
- Pitucha, M., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62.
-
Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
Sources
- 1. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
An In-depth Technical Guide on the IUPAC Nomenclature of Substituted 5-Mercapto-1,2,4-Triazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Precise Nomenclature in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Within this class, 5-mercapto-1,2,4-triazoles are particularly important synthetic intermediates and pharmacophores.[3][4] As the complexity of synthesized molecules increases, a rigorous and unambiguous system of nomenclature becomes paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unique structure.[5][6]
This guide provides a comprehensive overview of the IUPAC nomenclature for substituted 5-mercapto-1,2,4-triazoles. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately name these compounds, a critical skill for patent applications, publications, and regulatory submissions. We will delve into the nuances of numbering the 1,2,4-triazole ring, the critical issue of tautomerism, and the prioritization of functional groups, providing a logical, step-by-step approach to constructing the correct IUPAC name.
Foundational Principles: Structure and Numbering of the 1,2,4-Triazole Ring
The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[3] The numbering of the ring is fundamental to its nomenclature and follows a specific set of IUPAC rules.
Numbering Convention
According to IUPAC guidelines for heterocyclic systems, the numbering of the 1,2,4-triazole ring begins with the heteroatom that has a hydrogen atom (in the unsubstituted form) and proceeds in a direction that gives the other heteroatoms the lowest possible locants. For 1,2,4-triazole, this results in the following numbering scheme:
Figure 1: IUPAC Numbering of the 1,2,4-Triazole Ring.
When substituents are present, the numbering is fixed by the ring system itself. The positions of the substituents are then indicated by these numbers.
The Critical Aspect of Tautomerism: Mercapto vs. Thione Forms
A key feature of 5-mercapto-1,2,4-triazoles is the existence of prototropic tautomerism. The proton can reside on the sulfur atom (the mercapto or thiol form) or on one of the nitrogen atoms of the triazole ring, resulting in a thione form. This equilibrium is a crucial consideration for accurate naming.
Figure 2: Tautomeric Equilibrium of 5-Mercapto-1,2,4-triazole.
IUPAC nomenclature, particularly in the context of Preferred IUPAC Names (PINs), gives preference to the thione form when a tautomeric equilibrium exists between a thiol group on a heterocyclic ring and a cyclic thioamide.[7] Therefore, the preferred IUPAC name for the unsubstituted parent compound is 1,2-dihydro-3H-1,2,4-triazole-3-thione . However, the "mercapto" nomenclature is still widely used in literature. For the purpose of this guide, and in alignment with current IUPAC recommendations for PINs, we will primarily focus on the thione-based nomenclature.
Prioritization of Functional Groups: Determining the Principal Group
The naming of a substituted organic compound depends on the seniority of its functional groups. The group with the highest priority is designated as the principal functional group and is named with a suffix. All other groups are named as prefixes.
| Priority | Functional Group | Suffix | Prefix |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Amides | -amide | carbamoyl- | |
| Nitriles | -nitrile | cyano- | |
| Aldehydes | -al | formyl- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Thiols/Thiones | -thiol/-thione | sulfanyl- (preferred) / mercapto- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene/-yne | alkenyl-/alkynyl- |
In the case of substituted 5-mercapto-1,2,4-triazoles, the thione functional group is typically the principal group, unless a higher-priority group like a carboxylic acid is also present as a substituent.
A Step-by-Step Protocol for Naming Substituted 5-Mercapto-1,2,4-Triazoles
The following workflow provides a systematic approach to generating the IUPAC name for a substituted 5-mercapto-1,2,4-triazole, in its preferred thione form.
Figure 3: Workflow for IUPAC Nomenclature of Substituted 5-Mercapto-1,2,4-Triazoles.
Worked Example 1: 4-amino-5-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Let's apply the workflow to the following structure:
(Image of 4-amino-5-phenyl-1,2,4-triazole-3-thione)
-
Parent Heterocycle: 1,2,4-triazole.
-
Principal Functional Group: The thione group (-C=S).
-
Parent Name: 1,2-dihydro-3H-1,2,4-triazole-3-thione.
-
Substituents: An amino group (-NH2) and a phenyl group (-C6H5).
-
Numbering: The standard 1,2,4-triazole numbering is applied.
-
Locants: The amino group is at position 4, and the phenyl group is at position 5.
-
Assemble the Name: The prefixes are "amino" and "phenyl". Alphabetically, "amino" comes before "phenyl".
Final IUPAC Name: 4-amino-5-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.
Worked Example 2: 5-(4-chlorophenyl)-4-ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
(Image of 5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thione)
-
Parent Heterocycle: 1,2,4-triazole.
-
Principal Functional Group: The thione group (-C=S).
-
Parent Name: 1,2-dihydro-3H-1,2,4-triazole-3-thione.
-
Substituents: An ethyl group (-CH2CH3) and a 4-chlorophenyl group.
-
Numbering: Standard 1,2,4-triazole numbering.
-
Locants: The ethyl group is at position 4. The 4-chlorophenyl group is at position 5.
-
Assemble the Name: The prefixes are "ethyl" and "(4-chlorophenyl)". Alphabetically, "chlorophenyl" comes before "ethyl".
Final IUPAC Name: 5-(4-chlorophenyl)-4-ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.
Conclusion: The Importance of Precision
The systematic nomenclature developed by IUPAC is an essential tool in the chemical sciences. For researchers in drug discovery and development, the ability to accurately name complex molecules like substituted 5-mercapto-1,2,4-triazoles is not merely an academic exercise. It is a fundamental requirement for clear communication, intellectual property protection, and regulatory compliance. By understanding the principles of ring numbering, tautomerism, and functional group priority, scientists can ensure that their work is communicated with precision and clarity.
References
-
Kalhor, M., et al. (2011). Synthesis of derivatives of substituted 1,2,4-triazole bearing pyrazole (or oxadiazole) ring. ResearchGate. [Link to a relevant research paper on ResearchGate or a similar platform][1]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. [Link][6][8]
-
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. In PubChem Compound Database. National Center for Biotechnology Information. [Link][7]
-
Shafiei, M., et al. (2020). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link][3]
-
Seelam, N., et al. (2017). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link][4]
-
IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. Pure and Applied Chemistry. [Link][5]
-
Chrobak, E., et al. (2024). Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link to the specific ResearchGate publication][2]
-
J. of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link to the journal article]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 5. iupac.org [iupac.org]
- 6. Nomenclature of Organic Chemistry - Wikipedia [en.wikipedia.org]
- 7. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iupac.org [iupac.org]
An In-depth Technical Guide to 5-mercapto-4H-1,2,4-triazol-3-ol and Its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-mercapto-4H-1,2,4-triazol-3-ol and its analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and materials science. We will delve into their chemical identity, synthesis, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Compound Profile: this compound
This compound serves as a foundational scaffold for the development of a wide array of bioactive molecules. Its unique structural features, including the tautomeric thiol/thione and hydroxyl/keto groups, as well as the acidic protons, make it a versatile building block in organic synthesis.
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 503-89-9[1] |
| Molecular Formula | C₂H₃N₃OS |
| Molecular Weight | 117.13 g/mol |
| Appearance | Solid |
| SMILES | Oc1nnc(S)[nH]1 |
| InChI Key | ZPDYXWCBXQWHAI-UHFFFAOYSA-N |
The tautomeric nature of this molecule is a critical aspect of its reactivity and biological interactions. The thiol-thione and lactam-lactim tautomerism allows for multiple points of interaction with biological targets.
Caption: Tautomeric forms of the core triazole ring.
Key Analogs and Their Chemical Space
The versatility of the 1,2,4-triazole scaffold has led to the synthesis and investigation of numerous analogs with a wide spectrum of biological activities. These derivatives often arise from substitutions at the N4-position and S-alkylation of the mercapto group.
Table of Notable Analogs:
| Analog Name | CAS Number | Molecular Formula | Key Features & Applications |
| 5-mercapto-4-propyl-4H-[2][3][4]triazol-3-ol | 114252-51-6[5] | C₅H₉N₃OS | N4-propyl substitution, potential for altered solubility and lipophilicity. |
| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | 1750-12-5[6][7][8] | C₂H₆N₆S | Introduction of amino and hydrazino groups enhances reactivity for further derivatization. Used as a reagent for aldehyde detection.[6] |
| 3-Amino-5-mercapto-1,2,4-triazole | 16691-43-3 | C₂H₄N₄S | A key intermediate in the synthesis of various fused heterocyclic systems.[9] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 102131-29-3 | C₈H₈N₄S | Phenyl substitution at C5, investigated for antimicrobial properties.[10] |
The strategic modification of the core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a cornerstone of modern drug discovery.[2][4][11]
Synthesis Strategies: A Practical Guide
The synthesis of this compound and its derivatives often involves the cyclization of thiosemicarbazide precursors. The choice of synthetic route is dictated by the desired substitution pattern and overall yield.
General Synthesis of 5-Aryl-3-mercapto-1,2,4-triazoles
A common and effective method involves the alkaline-mediated cyclization of 4-acylthiosemicarbazides.[12]
Experimental Protocol:
-
Preparation of 4-Acylthiosemicarbazide:
-
React an appropriate acyl chloride with potassium thiocyanate to form an acyl isothiocyanate.
-
Treat the in-situ generated acyl isothiocyanate with hydrazine hydrate to yield the corresponding 4-acylthiosemicarbazide.
-
-
Cyclization:
-
Reflux the 4-acylthiosemicarbazide in an aqueous solution of 10% potassium hydroxide.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the 5-aryl-3-mercapto-1,2,4-triazole.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
-
Sources
- 1. 5-Mercapto-4H-[1,2,4]triazol-3-ol, 95.0%, 100mg [scisupplies.eu]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. scbt.com [scbt.com]
- 7. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | 1750-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-Mercapto-1,2,4-Triazole Compounds
Foreword: From Molecule to Crystal Lattice
In the landscape of medicinal chemistry and drug development, the 5-mercapto-1,2,4-triazole scaffold is a cornerstone of innovation. Its derivatives are endowed with a remarkable spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] However, to truly harness and rationally design these potent molecules, we must look beyond the two-dimensional chemical structure and understand their precise three-dimensional architecture in the solid state. This is the domain of crystal structure analysis.
This guide provides researchers, scientists, and drug development professionals with an in-depth, practical framework for the crystal structure analysis of 5-mercapto-1,2,4-triazole compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and reproducible scientific outcome. The narrative is built upon a foundation of expertise, trustworthiness, and authoritative grounding, providing a self-validating system for your research endeavors.
Part 1: The Strategic Importance of Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[2] It provides an unambiguous map of electron density, revealing not just the connectivity of atoms but also their precise spatial coordinates. For drug development professionals, this information is invaluable for several reasons:
-
Unambiguous Structure Verification: It provides unequivocal proof of the molecular structure, confirming the outcome of a synthetic route.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can be crucial for understanding its interaction with biological targets.
-
Stereochemistry Determination: It allows for the absolute assignment of stereocenters, a critical aspect for chiral drug molecules.
-
Understanding Intermolecular Interactions: It maps out the network of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern how molecules pack in a crystal lattice. These same forces are often at play in a drug-receptor binding pocket.
Part 2: The Experimental Workflow: A Guided Pathway from Synthesis to Structure
A successful crystal structure analysis is not a singular event but a meticulously executed workflow. Each stage builds upon the last, and a misstep at any point can compromise the final result. This section details a proven, step-by-step methodology, using the synthesis and analysis of 4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole as a representative example.
Step 1: Synthesis and Purification of 4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole
The quality of the final crystal structure is fundamentally dependent on the purity of the starting material. The following protocol is adapted from established methods.
Protocol 1: Synthesis
-
Preparation of Potassium 3-isonicotinoyldithiocarbazate:
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in absolute ethanol (200 mL) containing potassium hydroxide (0.1 mol) at room temperature in a round-bottom flask.
-
To this solution, add carbon disulfide (12.5 mL) portion-wise while stirring.
-
Continue stirring the reaction mixture for 16 hours at room temperature. A solid precipitate will form.
-
Add diethyl ether (100 mL) and stir for an additional 3 hours to ensure complete precipitation.
-
Filter the resulting yellow solid, wash with diethyl ether, and dry. This intermediate is used directly in the next step.
-
-
Cyclization to form 4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole:
-
Reflux a suspension of the potassium salt from the previous step (0.1 mol) and hydrazine hydrate (0.2 mol) in water (100 mL) for 4-6 hours. The evolution of hydrogen sulfide gas will be observed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid or acetic acid until it becomes neutral or slightly acidic. A white or off-white solid will precipitate.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to obtain a highly pure sample. Purity should be confirmed by techniques like NMR and melting point determination.
-
Step 2: Growing High-Quality Single Crystals
This is often the most challenging and empirical step in the workflow. The goal is to encourage molecules to slowly assemble into a perfectly ordered, single lattice. The choice of method is dictated by the compound's solubility and stability.
Causality in Technique Selection:
-
Slow Evaporation: This is the simplest method and often the first to be attempted.[3] It is ideal for compounds that are moderately soluble and thermally stable. The principle is to create a nearly saturated solution and allow the solvent to evaporate over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting slow crystal growth rather than rapid precipitation.[3]
-
Vapor Diffusion: This technique is excellent for milligram quantities of material and for compounds that might decompose or oil out with slow evaporation.[4] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.[4][5]
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Solvent Screening: In separate small vials, test the solubility of the purified triazole in a range of solvents (e.g., methanol, ethanol, DMF, acetonitrile). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a clear, nearly saturated solution of the compound in the chosen solvent. This may require gentle warming. It is critical to filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small test tube or vial) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes control the rate of evaporation.
-
Patience: Place the vessel in a vibration-free location and leave it undisturbed. Crystal growth can take anywhere from a few days to several weeks.
Step 3: X-ray Data Collection, Structure Solution, and Refinement
Once a suitable single crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is ready for X-ray analysis.
Protocol 3: Crystallographic Analysis
-
Crystal Mounting: Under a microscope, carefully select and mount a single crystal on a goniometer head.
-
Data Collection: The mounted crystal is centered in the X-ray beam of a single-crystal diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the thousands of individual reflections. These intensities are corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.
Part 3: Interpreting the Crystal Structure: A Case Study
The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains the atomic coordinates and other essential data. From this, we can analyze the intricate details of molecular geometry and intermolecular interactions.
For 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione , the crystal structure reveals a fascinating supramolecular architecture. The pyridyl and triazole rings are not coplanar, exhibiting a dihedral angle of 20.07 (6)°.[3] This twist is a key conformational feature.
The true power of the analysis comes from understanding how these molecules interact with each other in the lattice. The structure is stabilized by two primary forces:
-
Hydrogen Bonding: Intermolecular N—H···N hydrogen bonds link adjacent molecules into chains.[3] This is a classic and strong interaction that dictates the primary packing motif.
-
π-π Stacking: The aromatic triazole and pyridyl rings of neighboring molecules engage in π-π stacking interactions, with short distances between the ring centroids (3.480 Å for triazole rings and 3.574 Å for pyridyl rings).[3] These interactions provide further stability to the crystal lattice.
Table 1: Comparative Crystallographic Data for Selected 1,2,4-Triazole Derivatives
| Compound Identifier | Chemical Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione | C₇H₇N₅S | Monoclinic | P2₁/c | N—H···N Hydrogen Bonds, π-π Stacking | [3] |
| 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | C₂H₆N₆S | Monoclinic | P2₁/m | N—H···S and N—H···N Hydrogen Bonds | [6] |
| 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | C₁₇H₂₀N₄O₂S | Monoclinic | P2₁/n | C-H···O and C-H···π interactions | [7] |
| 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | C₃H₆N₄S | Orthorhombic | Pbcm | N—H···S Hydrogen Bonds | [5] |
Part 4: Biological Context - The Mechanism of Triazole Antifungal Activity
Understanding the crystal structure is not an end in itself; it informs our understanding of biological function. Many triazole derivatives, including mercapto-substituted analogues, function as potent antifungal agents. Their primary mechanism of action is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[2]
This enzyme, a cytochrome P450, is essential for the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[2][6]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond click chemistry – supramolecular interactions of 1,2,3-triazoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-mercapto-4H-1,2,4-triazol-3-ol
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of solubility, physicochemical properties, and established experimental protocols to empower researchers in their formulation and development endeavors. We delve into the critical role of tautomerism, pH, and solvent selection in modulating the solubility of this molecule. Detailed, field-proven methodologies for experimental solubility and pKa determination are provided, enabling the generation of reliable data for research and development.
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1] this compound, a member of the versatile 1,2,4-triazole class of heterocyclic compounds, presents a unique solubility profile influenced by its distinct structural features.[2] The 1,2,4-triazole moiety is a key component in numerous pharmaceutical agents, valued for its diverse biological activities.[2][3] Understanding and predicting the solubility of its derivatives is therefore of paramount importance.
This guide will explore the theoretical underpinnings of this compound's solubility, address the practical challenges in its determination, and provide robust experimental protocols for its characterization.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a complex interplay of its intrinsic molecular properties and the characteristics of the solvent.
Molecular Structure and Functional Groups
The structure of this compound (Molecular Formula: C₂H₃N₃OS, Molecular Weight: 117.13 g/mol ) incorporates several functional groups that dictate its solubility behavior[4]:
-
1,2,4-Triazole Ring: A five-membered aromatic ring with three nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. The parent 1,2,4-triazole is soluble in water and alcohol.[3][5]
-
Hydroxyl (-OH) Group: A polar group capable of hydrogen bonding, which generally enhances solubility in polar solvents like water.
-
Mercapto (-SH) Group: This group introduces a degree of thiol-thione tautomerism and can also participate in hydrogen bonding, albeit weaker than the hydroxyl group.
Tautomerism: The Thiol-Thione Equilibrium
A critical aspect influencing the properties of this compound is its existence in tautomeric forms. The presence of the mercapto group adjacent to a nitrogen atom in the triazole ring leads to a dynamic equilibrium between the thiol and thione forms.[6][7]
Caption: Thiol-Thione Tautomerism of this compound.
Spectroscopic and theoretical studies on similar mercapto-1,2,4-triazoles suggest that the thione form is generally the predominant tautomer in the solid state and in solution .[6][7] This is significant because the thione form has a different polarity and hydrogen bonding capacity compared to the thiol form, which directly impacts its interaction with solvents.
Ionization and pKa
This compound is an amphoteric molecule, meaning it can act as both an acid and a base. The solubility of ionizable compounds is highly dependent on the pH of the medium.
-
Acidic Protons: The N-H protons on the triazole ring and the hydroxyl and thiol protons are acidic and can be deprotonated at higher pH values, forming an anionic species that is generally more water-soluble.
-
Basic Nitrogens: The nitrogen atoms in the triazole ring can be protonated at lower pH values, forming a cationic species that is also typically more soluble in water.
Qualitative Solubility Profile and Solvent Selection
Based on the physicochemical properties discussed, a qualitative solubility profile can be predicted.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donor and acceptor sites suggests that this compound should exhibit some solubility in these solvents. However, the overall planarity and potential for intermolecular hydrogen bonding in the solid state might limit its solubility. The solubility in water is expected to be significantly influenced by pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are good hydrogen bond acceptors and are generally effective at dissolving polar molecules. It is anticipated that the compound will show good solubility in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the molecule, it is expected to have very low solubility in non-polar solvents.
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in mg/mL or M) for this compound in various solvents. This is not uncommon for specialized research chemicals. Therefore, experimental determination is necessary.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Method |
| Water (pH 7.4) | Data to be determined | Shake-Flask |
| Ethanol | Data to be determined | Shake-Flask |
| Methanol | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Shake-Flask |
| Acetonitrile | Data to be determined | Shake-Flask |
| Hexane | Data to be determined | Shake-Flask |
Researchers are advised to use the protocols outlined in Section 5 to generate this data.
Experimental Protocols for Solubility and pKa Determination
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the clear supernatant, being cautious not to disturb the solid phase.
-
Filtration: Immediately filter the sample through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any microscopic solid particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable and validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Steps:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of purified water. If the aqueous solubility is low, a co-solvent such as methanol or DMSO may be used, but the effect of the co-solvent on the pKa should be considered.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Use a precision burette to add a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH).
-
Titration Process: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The resulting titration curve will show one or more buffer regions and equivalence points. The pKa can be determined from the pH at the midpoint of each buffer region (half-equivalence point). Specialized software can be used to analyze the titration data and calculate the pKa values.
Conclusion
While direct, quantitative solubility data for this compound is not readily found in the public domain, a comprehensive understanding of its physicochemical properties allows for a rational approach to its handling and formulation. The presence of multiple hydrogen bonding groups, coupled with its amphoteric nature and the influential thiol-thione tautomerism, suggests a complex solubility profile that is highly dependent on the chosen solvent system and pH. For researchers and drug development professionals, the experimental determination of its solubility and pKa is a critical step. The detailed protocols for the shake-flask method and potentiometric titration provided in this guide offer a robust framework for generating the necessary data to advance the development of this and other promising 1,2,4-triazole derivatives.
References
-
LabSolutions. 5-mercapto-4H-[4][9][10]triazol-3-ol. Available from: [Link]
-
Al-Masoudi, N. A. The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available from: [Link]
-
Pawar, S. D., et al. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. 2013. Available from: [Link]
-
Galstyan, A., et al. The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. Available from: [Link]
-
Kulyk, K. V., et al. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. 2016. Available from: [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. 2018. Available from: [Link]
-
National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003. Available from: [Link]
-
Holovko, M., et al. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. 2023. Available from: [Link]
-
Li, Z., et al. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health. Available from: [Link]
-
Machewar, K. Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. 2017. Available from: [Link]
-
Pozharskii, A. F., et al. The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available from: [Link]
-
Ozer, U., et al. Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. 2020. Available from: [Link]
-
Solubility of Things. 1,2,4-Triazole. Available from: [Link]
-
PubChem. 5-mercapto-4-phenyl-4h-(1,2,4)triazol-3-ol. Available from: [Link]
-
Kocab, A., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. 2019. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. 5-mercapto-4H-[1,2,4]triazol-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. labsolu.ca [labsolu.ca]
- 10. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to Thione-Thiol Tautomerism in Substituted 1,2,4-Triazoles
Abstract
This technical guide provides a comprehensive overview of thione-thiol tautomerism in substituted 1,2,4-triazole systems, a phenomenon of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The thione-thiol tautomeric equilibrium of these molecules is a critical determinant of their physicochemical and biological properties, influencing reactivity, lipophilicity, and interaction with biological targets. This guide delves into the fundamental principles governing this equilibrium, details experimental and computational methodologies for its investigation, and presents a framework for understanding its implications in the design of novel therapeutics.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] A significant portion of these biologically active molecules are 3-substituted with a thione group (C=S), which can exist in a dynamic equilibrium with its thiol tautomer (-SH). This prototropic tautomerism, as depicted below, is not merely a chemical curiosity but a pivotal factor that dictates the molecule's behavior in both chemical and biological environments.
The position of this equilibrium can profoundly impact a molecule's hydrogen bonding capacity, acidity, and overall shape, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for enzymatic targets.[4] Understanding and controlling this tautomeric balance is, therefore, a key challenge and opportunity in the rational design of 1,2,4-triazole-based drugs. It is often the case that one tautomer is significantly more bioactive than the other, making the study of this equilibrium essential for optimizing therapeutic efficacy.[4][5]
Caption: General equilibrium of thione-thiol tautomerism in a 1,2,4-triazole ring.
Factors Influencing the Thione-Thiol Equilibrium
The predominance of either the thione or the thiol tautomer is a delicate balance influenced by a confluence of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these factors is paramount for predicting and manipulating the tautomeric state.
Substituent Effects
The electronic nature of substituents on the 1,2,4-triazole ring can significantly alter the relative stabilities of the tautomers.
-
Electron-donating groups (EDGs) attached to the triazole ring, particularly at positions that conjugate with the thione-thiol moiety, can increase electron density on the nitrogen atoms. This increased basicity of the nitrogen can favor the thione form by stabilizing the N-H bond.
-
Electron-withdrawing groups (EWGs) , conversely, can decrease the electron density on the ring nitrogens, making them less basic. This can lead to a relative stabilization of the thiol form, where the proton resides on the more acidic sulfur atom.
However, computational studies on various substituted 1,2,4-triazoles have indicated that in the gas phase, the thione form is generally the more stable species, and the effect of substituents on the relative stabilities and energy barriers for proton transfer may not always be substantial.[6][7]
Solvent Effects
The surrounding solvent environment plays a crucial role in determining the tautomeric preference.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the N-H group of the thione and the S-H group of the thiol. However, the C=S bond in the thione form is more polar than the C-S bond in the thiol form. Consequently, polar solvents tend to stabilize the more polar thione tautomer to a greater extent, shifting the equilibrium in its favor.[2][4][8]
-
Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In nonpolar environments, intramolecular hydrogen bonding and inherent molecular stability become more dominant factors. In dilute solutions in nonpolar solvents, the thiol form may be more prevalent.[2][4]
pH
The pH of the medium is a critical determinant, especially in aqueous solutions.
-
Acidic to Neutral pH: In this range, the equilibrium generally favors the neutral thione form.[9]
-
Basic pH: Under basic conditions, the acidic proton of either the thione (N-H) or the thiol (S-H) can be abstracted. The thiol form is generally more acidic than the thione. Therefore, in a basic medium, the equilibrium will shift towards the deprotonated thiol, forming a thiolate anion. This is often a key factor in the mechanism of action for many of these compounds in biological systems.[9]
Temperature
Temperature can influence the position of the tautomeric equilibrium. An increase in temperature can provide the necessary energy to overcome the activation barrier for interconversion, potentially leading to a shift in the equilibrium towards the thermodynamically less stable tautomer if the entropy change is favorable.[8]
Caption: Key factors influencing the thione-thiol tautomeric equilibrium.
Experimental Methodologies for Tautomerism Analysis
A multi-faceted analytical approach is often necessary to unambiguously characterize the tautomeric state of substituted 1,2,4-triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating tautomeric forms in solution.[10]
Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted 1,2,4-triazole in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Signals to Observe:
-
Thione (N-H): A broad signal typically in the range of 12-14 ppm.
-
Thiol (S-H): A sharper signal, usually found at a much higher field, around 3-5 ppm.
-
-
Integration: The relative integration of the N-H and S-H signals can provide a quantitative measure of the tautomeric ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Signals to Observe:
-
Thione (C=S): The carbon of the thione group typically resonates in the downfield region of 160-180 ppm.
-
Thiol (C-S): The carbon attached to the thiol group will be shifted significantly upfield, appearing in the range of 140-160 ppm.
-
-
-
Data Analysis:
-
Assign all peaks in both ¹H and ¹³C spectra.
-
Calculate the tautomeric ratio from the integration of the N-H and S-H protons in the ¹H NMR spectrum.
-
Corroborate the findings with the chemical shifts observed in the ¹³C NMR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to changes in the electronic structure of the molecule and can be used to study tautomeric equilibria.[11]
Step-by-Step Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities (e.g., cyclohexane, dioxane, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).
-
Data Interpretation:
-
Thione form: The C=S chromophore generally gives rise to a characteristic n→π* transition at longer wavelengths (around 290-350 nm).[12]
-
Thiol form: The thiol tautomer typically exhibits π→π* transitions at shorter wavelengths.[12]
-
By observing the changes in the absorption maxima and intensities in different solvents, the direction of the equilibrium shift can be inferred.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in the tautomers.
Step-by-Step Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or in solution (using a suitable solvent and cell).
-
Spectral Acquisition: Obtain the FT-IR spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Data Interpretation:
-
Thione form: Look for a strong C=S stretching vibration, typically in the region of 1200-1050 cm⁻¹, and N-H stretching vibrations around 3400-3100 cm⁻¹.
-
Thiol form: The presence of the thiol is indicated by a weak S-H stretching band in the 2600-2550 cm⁻¹ region.
-
Table 1: Summary of Spectroscopic Data for Thione-Thiol Tautomers
| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer |
| ¹H NMR | N-H: ~12-14 ppm (broad) | S-H: ~3-5 ppm (sharp) |
| ¹³C NMR | C=S: ~160-180 ppm | C-S: ~140-160 ppm |
| UV-Vis | n→π* transition (~290-350 nm) | π→π* transitions (<290 nm) |
| FT-IR | C=S stretch (~1200-1050 cm⁻¹) | S-H stretch (~2600-2550 cm⁻¹) |
Computational Chemistry Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for investigating thione-thiol tautomerism.[6][7]
Workflow for Computational Analysis:
Caption: A typical workflow for the computational study of thione-thiol tautomerism.
Step-by-Step Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structures of both the thione and thiol tautomers of the substituted 1,2,4-triazole.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[6][7] This should be done for both the gas phase and in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The difference in Gibbs free energy (ΔG) will indicate the thermodynamically favored tautomer under the specified conditions.
-
Spectroscopic Prediction: The computational model can also be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies, which can then be compared with experimental data for validation.
Implications for Drug Development
The thione-thiol tautomeric equilibrium has profound implications for the design and development of 1,2,4-triazole-based drugs.
-
Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities, and electrostatic potentials. One tautomer may fit into the active site of a target enzyme or receptor much more effectively than the other, leading to a significant difference in biological activity.[4]
-
Physicochemical Properties: The thiol form is generally less polar and more lipophilic than the thione form. This can affect the drug's solubility, permeability across biological membranes, and overall ADME profile.
-
Metabolic Stability: The presence of a reactive thiol group can make the molecule susceptible to metabolic processes such as oxidation or conjugation.
A comprehensive understanding of the tautomeric landscape of a drug candidate is therefore essential for lead optimization and for developing a robust structure-activity relationship (SAR).
Conclusion
Thione-thiol tautomerism in substituted 1,2,4-triazoles is a multifaceted phenomenon with significant consequences for their chemical and biological properties. A synergistic approach combining high-resolution spectroscopic techniques and validated computational methods provides the most reliable means of characterizing the tautomeric equilibrium. For researchers and professionals in drug development, a deep appreciation of the factors governing this equilibrium is not just an academic exercise but a practical necessity for the design of more effective and safer therapeutic agents.
References
-
Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1473-1478. [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1487–1495. [Link]
-
Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1473-1478. [Link]
-
Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15, 1487-1495. [Link]
-
Antonov, L. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
-
Tarcsay, A., et al. (2025). Thione–Thiol Tautomerization Induced by Hydrogen Atoms in Amorphous Solids. The Journal of Physical Chemistry A. [Link]
-
Kovbasiuk, R., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Preprints.org. [Link]
-
Ferreira, M. J., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. ACS Publications. [Link]
-
Mugesh, G., et al. (2001). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 113(5-6), 585-592. [Link]
-
Riniker, S., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10246-10258. [Link]
-
FitzSimons, T. M., Anslyn, E. V., & Rosales, A. M. (2022). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au, 2(2), 129–136. [Link]
-
de Oliveira, C. A. F., et al. (2020). Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. Journal of Chemical Theory and Computation, 16(12), 7763–7775. [Link]
-
Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1144-1149. [Link]
-
Galstyan, A., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]
-
Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Leszczynski, J., & Shukla, M. K. (Eds.). (2009). Practical aspects of computational chemistry I: an overview of the last two decades and current trends. Springer Science & Business Media. [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
-
Mroczek, T., Plech, T., & Wujec, M. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117-129. [Link]
-
Bianchi, D. H. A., & Haenen, G. R. M. M. (2015). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht Science Programme. [Link]
-
Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. (2025). ResearchGate. [Link]
-
Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Al-Hourani, B. J., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 245-251. [Link]
-
Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (2025). ResearchGate. [Link]
-
Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2006). ACS Publications. [Link]
-
Bharatam, P. V., et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2016). Slideshare. [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025). National Institutes of Health. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
-
Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2011). Journal of Chemical Sciences, 123(6), 847-855. [Link]
-
Keto-enol tautomerism. (2007). Chromatography Forum. [Link]
-
Do Cysteine thiol groups respond to the pH changes?. (2015). ResearchGate. [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). National Institutes of Health. [Link]
-
Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. (2025). ResearchGate. [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). PubMed. [Link]
-
Qualitative and Quantitative Analysis - HPLC. (2021). YouTube. [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019). YouTube. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2010). Polymer, 51(23), 5437-5442. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. comporgchem.com [comporgchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Mercapto-1,2,4-Triazole Derivatives
Abstract
The 5-mercapto-1,2,4-triazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these vital compounds. We delve into the prevalent and reliable synthetic pathways, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.
Introduction: The Significance of the 5-Mercapto-1,2,4-Triazole Core
The unique structural arrangement of the 1,2,4-triazole ring, combined with the reactive mercapto (-SH) group, imparts favorable physicochemical properties for biological interactions. The mercapto group can exist in a thione tautomeric form, providing a versatile handle for further chemical modification and acting as a key pharmacophore.[3] The ability to readily synthesize a diverse library of derivatives by modifying substituents at various positions on the triazole ring makes this scaffold a cornerstone of modern heterocyclic chemistry and a focal point for the discovery of novel therapeutic agents.[1]
This guide will focus on two primary, reliable, and widely adopted synthetic strategies:
-
Method A: Cyclization of Acylthiosemicarbazides.
-
Method B: One-Pot Synthesis from Acid Hydrazides and Carbon Disulfide.
Mechanistic Overview: The Chemistry of Triazole Ring Formation
The synthesis of 5-mercapto-1,2,4-triazoles predominantly relies on the cyclization of a key intermediate, typically an acylthiosemicarbazide or a dithiocarbazinate salt. The fundamental logic involves forming a linear precursor containing the necessary carbon, nitrogen, and sulfur atoms and then inducing an intramolecular cyclization to form the stable five-membered heterocyclic ring.
Base-Catalyzed Cyclodehydration
The critical ring-closing step is typically facilitated by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The base plays a crucial role in deprotonating a nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule), which drives the reaction towards the formation of the aromatic and highly stable triazole ring. The choice of a strong base is essential to facilitate the deprotonation and catalyze the intramolecular condensation.
Below is a generalized workflow for the synthesis process.
Caption: General workflow for the synthesis of 5-mercapto-1,2,4-triazole derivatives.
Experimental Protocols
Safety First: Before proceeding, researchers must consult the Safety Data Sheets (SDS) for all reagents. Thiosemicarbazide is toxic if swallowed, inhaled, or in contact with skin.[4][5] Carbon disulfide is highly flammable and toxic. All operations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Protocol A: Synthesis of 3-Aryl-5-mercapto-1,2,4-triazoles via Acylthiosemicarbazide
This two-step method involves the initial synthesis of an N-acylthiosemicarbazide, which is then cyclized under basic conditions. It is a robust method suitable for a wide range of aromatic carboxylic acids.
Step A1: Synthesis of 1-(Aroyl)thiosemicarbazide Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the appropriate aromatic acid hydrazide (0.05 mol) in ethanol (100 mL).
-
Reagent Addition: To this solution, add the corresponding aryl isothiocyanate (0.05 mol).
-
Reaction: Reflux the mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, the precipitated solid (the 1-(aroyl)thiosemicarbazide) is collected by vacuum filtration, washed with cold ethanol, and dried. This intermediate is often pure enough for the next step without further purification.
Step A2: Base-Catalyzed Cyclization
-
Reaction Setup: Place the dried 1-(aroyl)thiosemicarbazide (0.04 mol) from the previous step into a 250 mL round-bottom flask.
-
Reagent Addition: Add a 2N aqueous solution of sodium hydroxide (NaOH) (80 mL).[8]
-
Cyclization: Reflux the mixture for 3-4 hours. During this time, the solid will dissolve as the triazole salt is formed.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the clear solution to pH 4-5 with concentrated hydrochloric acid (HCl). A precipitate will form.[3]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 3-aryl-5-mercapto-1,2,4-triazole.[3]
Protocol B: One-Pot Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazole
This efficient one-pot method generates the 4-amino substituted triazole ring directly from an acid hydrazide by forming a potassium dithiocarbazinate intermediate in situ.[9][10]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). Cool the solution to below 10°C in an ice bath.
-
Intermediate Formation: Add the desired acid hydrazide (0.1 mol) to the cooled solution. Then, add carbon disulfide (0.15 mol) dropwise over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the mixture at room temperature for 12-16 hours. A yellowish precipitate (the potassium dithiocarbazinate salt) will form.
-
Cyclization: To the reaction mixture, add hydrazine hydrate (0.2 mol) and reflux for 6-8 hours. The color of the mixture may change, and the evolution of hydrogen sulfide gas (H₂S - EXTREME CAUTION: TOXIC GAS ) may be observed. The reflux should be conducted in a highly efficient fume hood.
-
Work-up: After reflux, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of ice-cold water.
-
Precipitation: Carefully acidify the aqueous solution with concentrated HCl or acetic acid to pH 5-6. A solid precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration, wash extensively with cold water, and dry. Recrystallize the product from an appropriate solvent, such as water or ethanol, to obtain the pure 4-amino-5-substituted-3-mercapto-1,2,4-triazole.[11]
Data Summary and Expected Results
The successful synthesis of 5-mercapto-1,2,4-triazole derivatives can be confirmed through standard analytical techniques.
| Parameter | Expected Outcome |
| Appearance | White to off-white or pale yellow crystalline solid. |
| Yield | Typically ranges from 60% to 90%, depending on the specific substrate and reaction conditions. |
| Melting Point | A sharp melting point is indicative of high purity. This varies widely based on the substituents. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol melts at 242°C.[10] |
| FTIR Spectroscopy | Characteristic peaks include: N-H stretching (3100-3350 cm⁻¹), C=N stretching (1600-1630 cm⁻¹), and the C=S (thione) stretching (1250-1290 cm⁻¹). The absence of a C=O peak from the starting material is crucial.[2] |
| ¹H NMR Spectroscopy | The spectrum should show signals corresponding to the substituent groups. The N-H and S-H protons often appear as broad singlets at the downfield end of the spectrum (e.g., δ 13.0-14.0 ppm for SH).[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction of starting materials; Ineffective cyclization; Degradation of product. | Ensure anhydrous conditions for intermediate formation (Protocol B). Verify the potency of the base. Increase reflux time if TLC shows unreacted intermediate. Avoid overly aggressive acidification which can hydrolyze the product. |
| Formation of Byproducts | Side reactions due to incorrect temperature or stoichiometry; Competing cyclization pathways. | Maintain strict temperature control, especially during CS₂ addition. Ensure correct molar ratios of reagents. In some cases, changing the base or solvent can improve regioselectivity.[8] |
| Difficulty in Isolation | Product is soluble in the aqueous work-up solution; Oily product forms instead of precipitate. | Ensure complete acidification to protonate the triazole, reducing its solubility. If an oil forms, try triturating with a non-polar solvent like hexane or ether to induce solidification. |
| Impure Product | Incomplete removal of starting materials or byproducts during work-up. | Repeat the recrystallization process, possibly using a different solvent system (e.g., ethanol/DMF, propan-2-ol). A final wash with a solvent in which the product is sparingly soluble (like diethyl ether) can remove soluble impurities.[3] |
Conclusion
The synthetic protocols detailed herein provide robust and reproducible methods for accessing a wide range of 5-mercapto-1,2,4-triazole derivatives. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can efficiently generate these valuable heterocyclic compounds for further investigation in drug discovery and materials science. Careful adherence to safety protocols is paramount throughout the synthetic process.
References
-
Zheng, X., Li, Z., Wang, Y., Chen, W., & Huang, Q. (2008). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 13(10), 2537–2547. Available from: [Link]
-
Mioc, M., Soica, C., Bercean, V., Avram, S., Balan-Porcarasu, M., Coricovac, D., Ghiulai, R., Muntean, D., & Kurunczi, L. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 29(14), 3219. Available from: [Link]
-
Zhan, P., Liu, X., Li, Z., Pan, W., & De Clercq, E. (2008). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Archiv der Pharmazie, 341(11), 708-714. Available from: [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Available from: [Link]
-
Suvchem Laboratory Chemicals. (n.d.). THIOSEMICARBAZIDE (FOR SYNTHESIS). Available from: [Link]
-
Loba Chemie. (2025). THIOSEMICARBAZIDE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35. Available from: [Link]
-
ISRES Publishing. (n.d.). Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]
-
Abacı, Ö., Yüksek, H., & Bahçeci, Ş. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Available from: [Link]
-
Mioc, M., Soica, C., Bercean, V., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1635-1647. Available from: [Link]
-
Al-Masoudi, W. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-210. Available from: [Link]
-
Mioc, M., Soica, C., Bercean, V., Avram, S., Balan-Porcarasu, M., Coricovac, D., Ghiulai, R., Muntean, D., & Kurunczi, L. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 29(14), 3219. Available from: [Link]
-
Mioc, M., Soica, C., Bercean, V., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. Available from: [Link]
Sources
- 1. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. chemiis.com [chemiis.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Assays of 5-Mercapto-1,2,4-Triazole Compounds
Introduction: The Growing Significance of 5-Mercapto-1,2,4-Triazoles in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have emerged as a promising scaffold for the design of new drugs.[3][4] The 5-mercapto-1,2,4-triazole derivatives, in particular, have garnered significant attention due to their diverse and potent biological activities, including antibacterial and antifungal properties.[3][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial activity of 5-mercapto-1,2,4-triazole compounds. By adhering to these robust protocols, researchers can ensure the generation of reproducible and comparable data, a cornerstone of the drug discovery pipeline. We will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and providing detailed, step-by-step protocols for key assays.
Mechanism of Action: A Glimpse into How Triazoles Combat Microbes
While the precise mechanism can vary between derivatives, triazole-based compounds are known to exert their antimicrobial effects through multiple pathways.[7] A primary mode of action involves the inhibition of critical microbial enzymes.[7] For instance, some triazoles have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation.[7] Others may target DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Furthermore, some 1,2,3-triazole hybrids have been observed to generate reactive oxygen species (ROS), leading to metabolic disruption and compromised membrane integrity in both Gram-positive and Gram-negative bacteria.[7] The multitargeting potential of triazole derivatives makes them particularly advantageous in an era of rampant drug resistance.[7]
Experimental Workflow for Antimicrobial Screening
A systematic approach is crucial for the effective evaluation of novel compounds. The following workflow outlines the key stages in assessing the antimicrobial potential of 5-mercapto-1,2,4-triazole derivatives.
Caption: A streamlined workflow for the antimicrobial evaluation of novel compounds.
Part 1: Preliminary Screening - The Disk Diffusion Assay
The disk diffusion method is a widely used qualitative technique for preliminary antimicrobial susceptibility testing.[8] It is a cost-effective and efficient way to screen a large number of compounds for potential antimicrobial activity. The principle is based on the diffusion of an antimicrobial agent from a saturated paper disk onto an agar surface inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates the compound's ability to inhibit microbial growth.
Protocol: Agar Disk Diffusion Method
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9][10]
Materials:
-
Mueller-Hinton (MH) agar plates[9]
-
Sterile paper disks (6 mm diameter)
-
Test 5-mercapto-1,2,4-triazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control disks (solvent only)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Use the adjusted inoculum suspension within 15 minutes of preparation.[8]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[8]
-
Streak the swab evenly across the entire surface of the MH agar plate in three directions to ensure confluent growth.[8]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically apply the sterile paper disks impregnated with the test compound solution onto the inoculated agar surface.
-
Apply the positive and negative control disks to the same plate.
-
Ensure firm and even contact between the disks and the agar.[8] Do not move the disks once they have been applied.[8]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.[9] Fungal plates may require incubation at a lower temperature (e.g., 28-30°C) for 24-48 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.[11]
-
Part 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13] It is a quantitative measure of a compound's potency and is a critical parameter in drug development. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[13][14]
Protocol: Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test 5-mercapto-1,2,4-triazole compounds
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Bacterial or fungal inoculum prepared as in the disk diffusion assay and diluted to the final concentration.
-
Multichannel pipette
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (broth only).[17]
-
-
Inoculation:
-
Prepare the microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to wells 1-11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
MIC Determination:
Part 3: Determining Cidal Activity - Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration required to inhibit growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration needed to kill 99.9% of the initial microbial population.[11][18][19] This assay is a crucial follow-up to the MIC determination to understand whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Protocol: MBC/MFC Determination
Materials:
-
Results from the MIC broth microdilution assay
-
Agar plates (e.g., MH agar)
-
Sterile pipette tips or a loop
-
Incubator
Step-by-Step Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Triazole-A | S. aureus | 22 | 8 | 16 |
| Triazole-A | E. coli | 15 | 32 | >64 |
| Triazole-B | C. albicans | 18 | 16 | 32 |
| Ciprofloxacin | S. aureus | 25 | 1 | 2 |
| Fluconazole | C. albicans | 20 | 4 | 16 |
Interpretation:
-
A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[19]
-
The relationship between the zone of inhibition and the MIC is inversely correlated; a larger zone of inhibition typically corresponds to a lower MIC.[11]
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of the results, each assay must be a self-validating system. This is achieved through the diligent use of controls:
-
Positive Control: An antimicrobial with known activity against the test organisms (e.g., ciprofloxacin, fluconazole). This verifies that the assay conditions are suitable for detecting antimicrobial activity.
-
Negative Control: The solvent used to dissolve the test compounds. This ensures that the solvent itself does not have any antimicrobial effect.
-
Growth Control: Inoculated medium without any test compound. This confirms the viability and growth of the test organism under the assay conditions.
-
Sterility Control: Uninoculated medium. This verifies the sterility of the media and the aseptic technique used.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial activity of 5-mercapto-1,2,4-triazole compounds. By adhering to these standardized methods and incorporating appropriate controls, researchers can generate high-quality, reliable data that is essential for the advancement of new antimicrobial agents. The multifaceted mechanisms of action of triazole derivatives, coupled with their synthetic tractability, position them as a highly promising class of compounds in the ongoing battle against infectious diseases.
References
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Matuschek, E., Brown, D. F., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. [Link]
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2023). ACS Bio & Med Chem Au. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Microbe Online. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Mioc, M., Soica, C., Bercean, V., Avram, S., Balan-schafer, I., Muntean, D., & Spandau, T. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Molecular Sciences, 18(3), 647. [Link]
-
Disk Diffusion and Quality Control - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Åhman, J., Matuschek, E., & Kahlmeter, G. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(4), 934-941. [Link]
-
Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. [Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). ResearchGate. [Link]
-
M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. (2009). Clinical and Laboratory Standards Institute. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Upmanyu, N., Kumar, S., Kharya, M. D., Shah, K., & Mishra, P. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221. [Link]
-
Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. (2011). Semantic Scholar. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. (2012). ResearchGate. [Link]
-
Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2012). ResearchGate. [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. [Link]
-
Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. (2018). ResearchGate. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. [Link]
-
Coumarin Triazoles as Potential Antimicrobial Agents. (2023). MDPI. [Link]
-
Kamal, A., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. Recent Patents on Anti-Infective Drug Discovery, 5(1), 46-64. [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2025). ResearchGate. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2018). Future Journal of Pharmaceutical Sciences. [Link]
-
Zhang, H., et al. (2020). Antibacterial activity study of 1,2,4-triazole derivatives. Future Medicinal Chemistry, 12(15), 1427-1444. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(4), 3045-3058. [Link]
-
Küçükgüzel, I., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 31(3), 345-356. [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 9. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. emerypharma.com [emerypharma.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
in vitro anticancer screening of 5-mercapto-4h-1,2,4-triazol-3-ol derivatives
The protocols outlined in this application note provide a robust framework for the initial in vitro anticancer screening of this compound derivatives. Positive hits from this screening cascade can then be advanced to more complex studies, including in vivo animal models, to further evaluate their therapeutic potential. The versatility of the 1,2,4-triazole scaffold continues to make it a promising area for the discovery of novel and effective anticancer agents. [1]
References
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available from: [Link]
-
Frontiers in Pharmacology. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]
-
National Cancer Institute. NCI-60 Screening Methodology. Available from: [Link]
-
JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]
-
Ukaaz Publications. Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative. Available from: [Link]
-
SciSpace. Sulforhodamine B colorimetric assay for cytotoxicity screening. Available from: [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available from: [Link]
-
PubMed. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Available from: [Link]
-
NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
-
DergiPark. A comprehensive review on triazoles as anticancer agents. Available from: [Link]
-
Spandidos Publications. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Available from: [Link]
-
ResearchGate. (PDF) Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Available from: [Link]
-
Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. Available from: [Link]
-
ISRES Publishing. Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]
-
BMG Labtech. Apoptosis – what assay should I use?. Available from: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]
-
Wikipedia. NCI-60. Available from: [Link]
Application Notes & Protocols: Utilizing 5-Mercapto-1,2,4-Triazoles as Versatile Enzyme Inhibitors
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a mercapto (-SH) group at the 5-position of the triazole ring significantly enhances its biological potential. This functional group provides a key interaction point, enabling these molecules to act as potent inhibitors for a diverse array of enzymes through mechanisms like metal chelation and hydrogen bonding.[6][7] This guide provides an in-depth exploration of the mechanisms, key enzymatic targets, and practical protocols for researchers, scientists, and drug development professionals working with 5-mercapto-1,2,4-triazole derivatives.
Core Mechanisms of Enzyme Inhibition
The inhibitory action of 5-mercapto-1,2,4-triazoles stems from the unique chemical properties of the triazole ring and the appended mercapto group. The triazole ring itself is rich in nitrogen atoms, which can act as hydrogen bond acceptors, while the ring's -NH- group can act as a hydrogen bond donor, facilitating strong interactions with amino acid residues in an enzyme's active site.[8] The mercapto group, which exists in a tautomeric equilibrium with its thione form, is the primary driver of several key inhibitory mechanisms.
Inhibition via Metalloenzyme Chelation
A primary mechanism, particularly for metalloenzymes, is the chelation of the catalytic metal ion(s) (e.g., Zn²⁺, Cu²⁺, Fe²⁺) within the enzyme's active site. The sulfur atom of the mercapto group and adjacent nitrogen atoms of the triazole ring can form strong coordinate bonds with the metal cofactor, disrupting its catalytic function. This is a well-documented mechanism for the inhibition of metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance.[9][10] By sequestering the essential zinc ions, the inhibitor renders the enzyme incapable of hydrolyzing β-lactam antibiotics.[9]
Caption: Chelation of zinc ions in a metalloenzyme active site by a 5-mercapto-1,2,4-triazole.
Inhibition of Fungal Ergosterol Biosynthesis
The most prominent application of triazoles is in antifungal therapy.[11][12] Compounds like fluconazole and itraconazole function by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP51) enzyme.[1] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. The triazole inhibitor binds to the heme iron atom in the enzyme's active site through one of its nitrogen atoms, preventing the binding of the natural substrate, lanosterol. This disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.[1][12]
Key Enzymatic Targets and Efficacy
The versatility of the 5-mercapto-1,2,4-triazole scaffold allows it to be tailored to inhibit a wide range of enzymes implicated in various diseases.
| Enzyme Target Class | Specific Enzyme Example | Disease Area | Representative IC₅₀ Value | Reference |
| Metallo-β-Lactamases | VIM-2 | Bacterial Resistance | 38.36 µM | [9][10] |
| Kinases | PI3K/AKT Pathway | Cancer | Activity Demonstrated | [13][14] |
| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | 0.73 µM | [15][16] |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | 0.038 µM | [15][16] | |
| Tyrosinases | Mushroom Tyrosinase | Hyperpigmentation | 0.0048 µM | [17] |
| Other Enzymes | α-Glucosidase | Diabetes | 36.74 µM | [15][16] |
| 5-Lipoxygenase (5-LOX) | Inflammation | 6.98 µg/mL | [18] |
Application Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of 5-mercapto-1,2,4-triazole derivatives.
Protocol 1: General Synthesis of 4-Aryl-5-mercapto-1,2,4-triazoles
This protocol describes a common and robust method for synthesizing the triazole core via the cyclization of a thiosemicarbazide intermediate. This method is foundational and can be adapted for a wide variety of derivatives.[2][7]
Causality: The synthesis proceeds in two key stages. First, the nucleophilic attack of the carbohydrazide on the electrophilic carbon of the isothiocyanate forms a stable acylthiosemicarbazide intermediate. Second, intramolecular cyclization is induced under basic conditions. The base (e.g., NaOH) deprotonates a nitrogen atom, which then attacks the carbonyl carbon, leading to the elimination of water and the formation of the stable, aromatic triazole ring.
Caption: Workflow for the synthesis of 5-mercapto-1,2,4-triazole derivatives.
Step-by-Step Methodology:
-
Synthesis of the Acylthiosemicarbazide Intermediate:
-
In a round-bottom flask, dissolve the desired carbohydrazide (1 equivalent) in a suitable solvent like ethanol.
-
To this stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The acylthiosemicarbazide intermediate will typically precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
-
Cyclization to Form the Triazole Ring:
-
Add the dried acylthiosemicarbazide intermediate (1 equivalent) to an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 4-6 hours. This promotes the intramolecular cyclization.
-
After reflux, cool the reaction flask in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with constant stirring until the pH is approximately 5-6. The 5-mercapto-1,2,4-triazole derivative will precipitate.[7]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
For inhibitors targeting enzymes in cancer pathways (e.g., kinases), a cell-based viability assay is a crucial first step. The MTT assay is a reliable, colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7][19]
Causality: This assay relies on the ability of mitochondrial reductase enzymes within living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce cell viability, leading to a decreased formazan signal.
Caption: Experimental workflow for the MTT cell viability assay.
Materials & Reagents:
-
Synthesized 5-mercapto-1,2,4-triazole derivatives dissolved in DMSO.
-
Human cancer cell line (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer).[8][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent.
-
96-well microplates, CO₂ incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Include wells for "untreated control" (cells + medium only) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of your triazole inhibitors in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Add fresh medium to the control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis and Interpretation
The absorbance values are used to determine the compound's cytotoxicity, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
-
-
Determine IC₅₀:
-
Plot the Percent Viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
References
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Synthesis and anticancer activity of[19][20][21] triazole [4,3-b][19][20][21][22] tetrazine derivatives. SpringerLink. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. [Link]
-
Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. MDPI. [Link]
-
Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. [Link]
-
Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica. [Link]
-
The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [https://www.mdpi.com/2 organics6030041]([Link] organics6030041)
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]
-
Discovery of[19][20][21]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PubMed Central. [Link]
-
Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PubMed Central. [Link]
-
Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI. [Link]
-
Discovery of[19][20][21]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. ResearchGate. [Link]
-
Discovery of[19][20][21]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PubMed. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ResearchGate. [Link]
-
Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isres.org [isres.org]
- 4. rjptonline.org [rjptonline.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Triazole Compounds using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Triazoles in Drug Discovery and the Need for Robust Cytotoxicity Screening
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in modern medicinal chemistry. Their unique structural and electronic properties have led to their incorporation into a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer effects[1]. As the pipeline of novel triazole-based drug candidates expands, the need for reliable and efficient methods to assess their cytotoxic potential is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, robust, and cost-effective colorimetric method for evaluating in vitro cytotoxicity[2][3].
This document provides a comprehensive guide to utilizing the MTT assay for determining the cytotoxicity of triazole compounds. It delves into the underlying principles of the assay, offers detailed, step-by-step protocols for both adherent and suspension cell lines, and addresses critical considerations specific to testing heterocyclic compounds like triazoles. Furthermore, it emphasizes the importance of data integrity through appropriate controls and validation with alternative cytotoxicity assays.
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT assay is predicated on the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. Consequently, the amount of formazan produced is directly proportional to the number of viable, respiring cells. The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength of 570 nm[4]. A decrease in the absorbance of treated cells compared to untreated controls is indicative of a reduction in cell viability and metabolic activity, and thus, cytotoxicity.
Potential Interferences and Considerations for Triazole Compounds
While the MTT assay is a powerful tool, it is not without its limitations. Chemical interference from the test compounds themselves can lead to erroneous results[4]. For novel chemical entities like triazole derivatives, it is crucial to consider the possibility of direct interaction with the MTT reagent. Although extensive literature documents the successful use of the MTT assay for evaluating the cytotoxicity of numerous triazole derivatives[5][6][7][8][9][10], the potential for chemical interference should not be dismissed.
Certain chemical moieties, particularly those with strong reducing or oxidizing properties, can directly reduce MTT to formazan in a cell-free system, leading to a false-positive signal (i.e., an overestimation of cell viability)[11]. Conversely, some compounds may inhibit the cellular enzymes responsible for MTT reduction, resulting in a false-negative signal (i.e., an underestimation of cell viability). Therefore, a critical step in validating the MTT assay for a novel triazole compound is to perform a cell-free control experiment. This involves incubating the highest concentration of the triazole compound with the MTT reagent in the absence of cells to check for any direct color change.
Experimental Workflow for Cytotoxicity Assessment of Triazole Compounds
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of triazole compounds using the MTT assay.
Caption: A generalized workflow for determining the cytotoxicity of triazole compounds using the MTT assay.
Detailed Protocols
Reagent and Material Preparation
| Reagent/Material | Preparation and Storage |
| Cell Culture Medium | Specific to the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile. |
| MTT Reagent | Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light at -20°C. |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl. |
| Triazole Compounds | Prepare a stock solution in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should not exceed a non-toxic level (typically <0.5%). |
| 96-well Plates | Sterile, flat-bottomed plates suitable for cell culture and absorbance reading. |
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Culture medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol for Suspension Cells
-
Cell Seeding:
-
Count cells in the logarithmic growth phase and adjust the cell density to the optimal concentration.
-
Seed the cells into a 96-well plate (e.g., 20,000-50,000 cells/well in 100 µL of culture medium).
-
-
Compound Treatment:
-
Follow the same procedure as for adherent cells.
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan crystals.
-
Carefully remove the supernatant without disturbing the cell pellet.
-
Add 100-150 µL of solubilization solution to each well and resuspend the pellet by gentle pipetting.
-
-
Absorbance Measurement:
-
Follow the same procedure as for adherent cells.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of the triazole compound.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Validation and Complementary Assays
To ensure the trustworthiness of the cytotoxicity data obtained for novel triazole compounds, it is highly recommended to validate the MTT assay results with at least one other cytotoxicity assay that relies on a different principle. This is particularly important if there is any suspicion of chemical interference with the MTT reagent.
| Assay | Principle | Advantages | Disadvantages |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. | Simple, rapid, and can be multiplexed. | May not be sensitive for early apoptotic events. |
| Neutral Red (NR) Assay | Based on the uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells. | Sensitive and reproducible. | Can be influenced by changes in lysosomal pH. |
| Sulforhodamine B (SRB) Assay | A colorimetric assay that measures total protein content, which is proportional to cell number. | Less prone to interference from colored compounds. | Not a direct measure of metabolic activity. |
| Annexin V/Propidium Iodide (PI) Staining | A flow cytometry-based assay that distinguishes between viable, apoptotic, and necrotic cells. | Provides detailed information on the mode of cell death. | Requires specialized equipment and is more time-consuming. |
A comparative study on hepatoma cell lines demonstrated that different cytotoxicity assays can yield varying results depending on the toxicant and the cell line, highlighting the importance of selecting the most appropriate assay and, when possible, using complementary methods[12]. For instance, the MTT and Neutral Red assays were found to be more sensitive in detecting early cytotoxic events compared to the LDH assay in some cases[12][13].
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background absorbance | - Contamination of reagents or cultures.- Phenol red in the medium. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay. |
| Low absorbance readings | - Insufficient cell number.- Short incubation time with MTT.- Loss of cells during washing steps. | - Optimize cell seeding density.- Increase MTT incubation time.- Be gentle during aspiration steps. |
| High variability between replicates | - Inconsistent cell seeding.- "Edge effect" in the 96-well plate.- Incomplete dissolution of formazan. | - Ensure a homogenous cell suspension.- Avoid using the outer wells of the plate.- Ensure complete mixing after adding the solubilization solution. |
| Increased absorbance with increased compound concentration | - Direct reduction of MTT by the compound.- Compound-induced increase in metabolic activity. | - Perform a cell-free control experiment.- Visually inspect cells for signs of stress.- Validate with an alternative assay. |
Conclusion
The MTT assay is a valuable and widely used method for assessing the cytotoxicity of novel triazole compounds. By following a well-optimized protocol, including appropriate controls and validation with complementary assays, researchers can obtain reliable and reproducible data. This information is critical for the preclinical evaluation of triazole-based drug candidates and for advancing the development of new therapeutics. The guidelines and protocols presented in this document provide a solid foundation for researchers to confidently employ the MTT assay in their drug discovery efforts.
References
-
Baghdad Science Journal. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast. [Link]
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. (2023). Pharmaceutical and Biosciences Journal. [Link]
-
Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-Carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]
-
Neufeld, et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. [Link]
-
Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Semantic Scholar. [Link]
-
Gomha, S. M., et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. National Center for Biotechnology Information. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity. (2021). New Journal of Chemistry. [Link]
-
Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
-
Otte, J. C., et al. (2016). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]
-
ResearchGate. (2025). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. [Link]
-
ResearchGate. (n.d.). MTT assay performed on triazoles 16, 26c and 27a-d. NT = non treated. [Link]
-
Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal chemistry (Shariqah (United Arab Emirates)). [Link]
-
Lim, S. H., et al. (2013). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. National Center for Biotechnology Information. [Link]
-
Protocolsonline. (n.d.). MTT Methods, Protocols and Troubleshootings. [Link]
-
Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]
-
Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
Oliveira, C. S., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. [Link]
-
ResearchGate. (n.d.). MTT Assay Data (72 h) and logP Values for N-Unsubstituted Triazole Analogues. [Link]
Sources
- 1. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. asianpubs.org [asianpubs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Antifungal Susceptibility Testing of Triazoles
Introduction: The Clinical Imperative for Accurate Triazole Susceptibility Testing
The triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. Compounds such as fluconazole, itraconazole, voriconazole, and posaconazole have broad-spectrum activity and are widely used for both prophylaxis and treatment of candidiasis, aspergillosis, and other mycoses.[1][2] However, the increasing incidence of acquired resistance in fungal pathogens poses a significant threat to their clinical efficacy. Accurate and reproducible in vitro susceptibility testing is therefore paramount for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of novel antifungal agents.
The broth microdilution (BMD) method is the internationally recognized reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][4] This document provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of the BMD method for testing the susceptibility of yeasts to triazole antifungals, drawing upon the established protocols of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5]
Principle of the Method: Quantifying Fungal Growth Inhibition
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a standardized liquid medium.[4][6] This concentration is known as the Minimum Inhibitory Concentration (MIC). The core principle involves challenging a standardized fungal inoculum with a range of serially diluted triazole concentrations in a 96-well microtiter plate. Following a specified incubation period, the plates are examined for fungal growth, and the MIC is determined.[6]
The fungistatic mechanism of triazoles underpins the interpretation of this assay. Triazoles inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[7][8]
Detailed Experimental Protocols
Adherence to standardized protocols is critical for ensuring the accuracy and reproducibility of broth microdilution results. The following sections detail the methodologies based on CLSI M27 and EUCAST E.DEF 7.3.2 documents.[3][5][9]
Media and Reagent Preparation
-
Test Medium: The standard medium for antifungal susceptibility testing of yeasts is RPMI-1640 broth with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[10][11]
-
Expert Insight: The buffering capacity of MOPS is crucial for maintaining a stable pH throughout the incubation period, as fungal metabolism can alter the pH of the medium and affect the activity of the antifungal agent.
-
-
EUCAST Modification: The EUCAST method recommends supplementing the RPMI-1640 medium with 2% glucose to enhance the growth of some fastidious yeast species and to facilitate endpoint determination.[10][12]
-
Triazole Stock Solutions:
-
Accurately weigh the triazole powder and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL or higher).[11][13]
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can be inhibitory to fungal growth.[4]
-
Store stock solutions in small aliquots at -70°C or below until use.
-
Inoculum Preparation: The Critical Variable
The density of the fungal inoculum is one of the most critical factors influencing the MIC value.[14]
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[15]
-
Prepare a suspension of fungal colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer (530 nm wavelength) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration.
Microplate Preparation and Inoculation
-
Prepare serial two-fold dilutions of the triazole working solutions in the test medium directly in a 96-well, U-bottom microtiter plate.[10]
-
The final volume in each well containing the antifungal agent should be 100 µL.
-
Inoculate each well with 100 µL of the standardized fungal inoculum, bringing the total volume to 200 µL.
-
Include a growth control well (100 µL of medium + 100 µL of inoculum) and a sterility control well (200 µL of uninoculated medium) on each plate.
Incubation
-
Incubate the microtiter plates at 35°C in a non-CO2 incubator.[6]
-
Reading Time:
-
Candida spp.: Read plates after 24 hours of incubation.[16]
-
Cryptococcus spp.: Read plates after 72 hours of incubation.[16]
-
Expert Note: While 24 hours is the standard for Candida, a 48-hour reading may be necessary for slower-growing isolates. However, prolonged incubation can lead to the "trailing" phenomenon with azoles, where residual growth is observed at concentrations above the true MIC.[17]
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution antifungal susceptibility test.
Reading and Interpretation of Results
MIC Endpoint Determination
-
For triazoles, the MIC is defined as the lowest drug concentration that produces a prominent reduction in growth (approximately 50% inhibition) compared to the growth in the drug-free control well.[17]
-
This is typically observed as a significant decrease in turbidity or the presence of a small, pinpoint button at the bottom of the well.
-
Trustworthiness: This partial inhibition endpoint is a consequence of the fungistatic nature of triazoles. Reading at 100% inhibition can artificially inflate MIC values due to the trailing effect.[18]
Clinical Breakpoints and Interpretation
The raw MIC value is interpreted using clinical breakpoints (CBPs) established by standards organizations like CLSI and EUCAST.[19] CBPs categorize an isolate as:
-
Susceptible (S): The infection is likely to respond to standard doses of the antifungal agent.
-
Susceptible-Dose Dependent (SDD) or Intermediate (I): The infection may respond to higher or more frequent dosing, or if the drug concentrates at the site of infection.[19]
-
Resistant (R): Treatment with the antifungal agent is likely to fail.
Table 1: Example CLSI Clinical Breakpoints for Triazoles against Candida spp.
| Antifungal Agent | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Fluconazole | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Voriconazole | ≤ 0.12 µg/mL | 0.25-0.5 µg/mL | ≥ 1 µg/mL |
| Itraconazole | ≤ 0.125 µg/mL | 0.25-0.5 µg/mL | ≥ 1 µg/mL |
| Posaconazole | ≤ 0.125 µg/mL | 0.25-0.5 µg/mL | ≥ 1 µg/mL |
Note: Breakpoints are species-specific and are subject to periodic revision. Refer to the latest CLSI M60 or EUCAST breakpoint tables for the most current information.
Quality Control: The Self-Validating System
A robust quality control (QC) program is essential for ensuring the accuracy and reliability of antifungal susceptibility testing results.
-
QC Strains: Specific American Type Culture Collection (ATCC) strains with known MIC ranges must be included with each batch of tests.[20][21]
-
Recommended QC Strains for Yeasts:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
-
The MIC values for these QC strains must fall within the acceptable ranges published in the current CLSI or EUCAST documents.[20][22] If the QC results are out of range, patient results are considered invalid and the testing must be repeated.[20]
Table 2: Example CLSI Quality Control Ranges for Triazoles
| Antifungal Agent | C. parapsilosis ATCC 22019 (µg/mL) | C. krusei ATCC 6258 (µg/mL) |
| Fluconazole | 1 - 4 | 16 - 128 |
| Voriconazole | 0.015 - 0.12 | 0.06 - 0.5 |
| Itraconazole | 0.03 - 0.25 | 0.12 - 1 |
| Posaconazole | 0.03 - 0.25 | 0.25 - 2 |
Note: These ranges are illustrative. Always consult the most recent CLSI M60 or EUCAST QC tables for definitive ranges.[23]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in control well | - Inoculum too dilute- Non-viable organism- Incorrect incubation conditions | - Verify inoculum preparation and density- Use a fresh subculture of the organism- Check incubator temperature and atmosphere |
| QC MICs out of range | - Incorrect inoculum density- Error in drug dilution- Contaminated QC strain- Expired reagents | - Re-standardize inoculum- Prepare fresh drug dilutions- Use a fresh, verified QC strain- Check expiration dates of all reagents |
| "Skipped" wells (growth at higher concentrations than MIC) | - Contamination- Inoculum carryover during dilution- Paradoxical growth effect | - Check for contamination- Use careful pipetting technique- Note the phenomenon; MIC is the lowest concentration with significant inhibition |
| Cloudy or precipitated drug | - Poor drug solubility in the test medium | - Ensure the final DMSO concentration is ≤1%- Gently warm the stock solution before dilution- If precipitation persists, note it and consider alternative solvents if possible[24] |
Logical Relationship Diagram
Caption: Logical flow from experimental inputs to clinical interpretation.
References
- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed.
- Triazole antifungals. EBSCO.
- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
- Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
- Emerging Applications of Triazole Antifungal Drugs. MDPI.
- Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed.
- Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document). ASM Journals.
- A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
- 4.3.2. Antifungal Activity Testing. Bio-protocol.
- Evaluation of Inoculum Preparation for Etest and EUCAST Broth...
- EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
- EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. BrCAST.
- Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals.
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
- Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Benchchem.
- CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. IHS Markit.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. NIH.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. MDPI.
- Does anyone know how to fix a microdilution broth assay with cloudy samples?.
- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Inform
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Broth microdilution method. Upper row shows Aspergillus resistance to...
- Document Archive. EUCAST.
- broth microdilution assays: Topics by Science.gov. Science.gov.
- Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. NIH.
- Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. ASM Journals.
- Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Oxford Academic.
- Broth Dilution Method for MIC Determin
- Broth microdilution. Wikipedia.
- Troubleshooting table..
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. PubMed.
- Troubleshooting inconsistent results in Myxopyronin A MIC assays. Benchchem.
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. brcast.org.br [brcast.org.br]
- 13. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. scribd.com [scribd.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 21. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EUCAST: Document Archive [eucast.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of 5-Mercapto-1,2,4-Triazole Inhibitors
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Introduction: The Therapeutic Potential of the 5-Mercapto-1,2,4-Triazole Scaffold
The 5-mercapto-1,2,4-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives incorporating this ring system have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] A key mechanistic underpinning for these activities is the ability of the triazole ring and its substituents to form stable complexes with biological macromolecules, particularly enzymes, thereby modulating their function.[3][4] Molecular docking has emerged as a powerful in silico tool to predict and analyze the binding interactions of these inhibitors with their protein targets, guiding the rational design of more potent and selective therapeutic agents.[2][5][6]
This comprehensive guide provides a detailed protocol for conducting molecular docking studies on 5-mercapto-1,2,4-triazole inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. The protocol emphasizes not just the procedural steps but also the scientific rationale behind each choice, ensuring a robust and validated computational model.
I. Conceptual Framework: The "Lock and Key" in Silico
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity.[6] The process is akin to fitting a key (the inhibitor) into a lock (the enzyme's active site). A successful docking protocol generates a binding pose that is both sterically and electrostatically favorable, resulting in a low binding energy score.[3][7] For 5-mercapto-1,2,4-triazole inhibitors, key interactions often involve hydrogen bonds with the triazole nitrogen atoms, the mercapto group, and hydrophobic interactions with substituted moieties.[5][8]
Figure 1: A generalized workflow for molecular docking studies.
II. Essential Software and Resources
A successful molecular docking study relies on a suite of specialized software. While numerous commercial packages are available, this protocol will focus on widely used and freely accessible tools for academic research.
| Software/Resource | Purpose | Recommended Tool(s) |
| Protein Structure | Database of 3D macromolecular structures. | RCSB Protein Data Bank (PDB) |
| Ligand Structure | Database of small molecule structures. | PubChem, ZINC Database |
| Molecular Visualization | Viewing and manipulating 3D molecular structures. | PyMOL, UCSF Chimera/ChimeraX, BIOVIA Discovery Studio |
| Ligand Preparation | 2D to 3D conversion and energy minimization. | Avogadro, ChemDraw, MarvinSketch |
| Docking Engine | Performing the docking simulation. | AutoDock Vina |
| Receptor & Ligand Setup | Preparing molecules for AutoDock Vina (creating PDBQT files). | AutoDock Tools (ADT) |
III. Detailed Protocol: A Step-by-Step Guide
This protocol provides a self-validating system, incorporating a crucial re-docking step to ensure the reliability of the chosen parameters.
Part A: Receptor Preparation
The quality of the receptor structure is paramount for a meaningful docking study.
-
Acquisition of the Protein Structure:
-
Navigate to the .
-
Search for the target protein of interest. Whenever possible, select a high-resolution crystal structure that is co-crystallized with a known inhibitor.[3] This provides a valuable reference for validating the docking protocol.
-
Download the structure in PDB format.
-
-
Cleaning the Protein Structure:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[9]
-
Remove all non-essential molecules, including water molecules, ions, and co-factors, unless they are known to be critical for inhibitor binding.[10][11]
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[11]
-
Inspect the protein for missing residues or loops. If significant portions are missing in or near the active site, homology modeling may be necessary, though this is beyond the scope of this protocol.
-
-
Preparing the Receptor for Docking (Using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Load the cleaned PDB file.
-
Add polar hydrogens to the protein. This is a critical step for defining the correct hydrogen bonding network.[12][13]
-
Compute Gasteiger charges. These partial charges are essential for the scoring function to calculate electrostatic interactions.[14]
-
Merge non-polar hydrogens.
-
Save the prepared receptor in PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[14]
-
Part B: Ligand Preparation
The 5-mercapto-1,2,4-triazole inhibitors must be correctly protonated and possess a low-energy conformation.
-
Ligand Structure Generation:
-
Draw the 2D structure of the 5-mercapto-1,2,4-triazole inhibitor using software like ChemDraw or MarvinSketch.
-
Alternatively, download the structure from a database like PubChem if available.
-
-
Conversion to 3D and Energy Minimization:
-
Convert the 2D structure to a 3D conformation.
-
Perform an energy minimization using a force field such as MMFF94 or UFF in a program like Avogadro. This step ensures that the ligand has realistic bond lengths and angles.
-
-
Preparing the Ligand for Docking (Using AutoDock Tools):
-
Load the 3D structure of the ligand into ADT.
-
The software will automatically detect the root of the molecule and define rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.
-
Save the prepared ligand in PDBQT format.
-
Part C: The Docking Simulation with AutoDock Vina
-
Defining the Search Space (Grid Box Generation):
-
In ADT, with both the prepared receptor and ligand loaded, navigate to the Grid Box setup.
-
The grid box defines the three-dimensional space where AutoDock Vina will search for favorable binding poses.[14]
-
If a co-crystallized ligand was present in the original PDB structure, center the grid box on this ligand to define the active site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a buffer of a few angstroms on each side.[14]
-
-
Configuring and Running AutoDock Vina:
-
Create a configuration text file (e.g., conf.txt). This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
The exhaustiveness parameter controls the computational effort of the search. Higher values increase the likelihood of finding the optimal binding pose but also increase the computation time. An exhaustiveness of 8 is a common starting point.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Part D: Analysis and Interpretation of Results
A low docking score alone is not sufficient to conclude a successful docking experiment. A thorough analysis of the binding pose and interactions is essential.
-
Analyzing Docking Scores:
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.[15]
-
The more negative the binding energy, the stronger the predicted binding affinity.[7][16]
-
Generally, scores below -7.0 kcal/mol suggest moderate interactions, while scores below -10.0 kcal/mol indicate strong interactions.[16]
-
-
Visualizing and Interpreting Binding Poses:
-
Load the receptor PDBQT file and the output ligand PDBQT file into a visualization program like PyMOL or BIOVIA Discovery Studio.
-
Analyze the top-ranked binding pose (the one with the lowest binding energy).
-
Identify key interactions, such as:
-
Hydrogen bonds: Look for hydrogen bonds between the triazole nitrogens, the mercapto group, and polar residues in the active site.
-
Hydrophobic interactions: Analyze the interactions of any aryl or alkyl substituents on the triazole ring with non-polar residues.
-
Pi-stacking: If aromatic rings are present, check for pi-pi or cation-pi interactions.
-
-
-
Structure-Activity Relationship (SAR) Analysis:
-
If docking a series of 5-mercapto-1,2,4-triazole derivatives, correlate the docking scores and observed interactions with their experimental biological activities.
-
This analysis can provide insights into which functional groups are crucial for binding and can guide the design of new, more potent inhibitors.
-
IV. Mandatory Protocol Validation: The Re-docking Experiment
To ensure the trustworthiness of the docking protocol, a re-docking experiment is a critical validation step.[17][18]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. indico4.twgrid.org [indico4.twgrid.org]
- 15. etflin.com [etflin.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
techniques for derivatizing the thiol group of 5-mercapto-1,2,4-triazoles
An Application Guide to the Strategic Derivatization of the Thiol Group in 5-Mercapto-1,2,4-triazoles
Introduction: The 5-Mercapto-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among its many variations, the 5-mercapto-1,2,4-triazole substructure is of particular interest to researchers in drug development. The exocyclic thiol (-SH) group at the 5-position is a versatile and reactive handle, offering a prime site for chemical modification to modulate the molecule's steric, electronic, and physicochemical properties.
A key feature of this scaffold is its existence in a thiol-thione tautomeric equilibrium, which can influence its reactivity.[4][5] While the thione form (C=S) is often favored in the solid state, the thiol form's nucleophilicity is readily harnessed in solution, especially under basic conditions, for a variety of derivatization strategies.[6]
This technical guide provides an in-depth exploration of key . We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals. The methodologies covered include S-alkylation, cyclocondensation to form fused ring systems, Mannich-type cyclizations, and oxidative dimerization.
Technique 1: S-Alkylation for Thioether Synthesis
S-alkylation is the most fundamental and widely employed strategy for derivatizing the thiol group. It involves the reaction of the nucleophilic sulfur atom with an electrophilic carbon, typically from an alkyl halide or a related species, to form a stable thioether linkage. This reaction is invaluable for introducing a vast array of side chains, thereby tuning properties like lipophilicity, solubility, and target-binding interactions.
Causality and Mechanism: The reaction proceeds via a classic SN2 mechanism. The thiol proton is weakly acidic and requires a base to be removed, forming the significantly more nucleophilic thiolate anion (S⁻). This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., Cl⁻, Br⁻, I⁻). The choice of base is critical; strong bases like sodium hydroxide or sodium ethoxide ensure complete deprotonation, while weaker bases like potassium carbonate can be used for more sensitive substrates. The solvent choice, typically a polar aprotic solvent like DMF or a protic solvent like ethanol, facilitates the reaction by solvating the ions involved.[7]
Figure 1: General workflow for S-alkylation of 5-mercapto-1,2,4-triazoles.
Protocol 1: General Procedure for S-Alkylation
This protocol describes the synthesis of an S-substituted thioether derivative using an alkyl halide.
Materials:
-
5-Mercapto-1,2,4-triazole derivative (1.0 eq)
-
Alkyl halide (e.g., ethyl chloroacetate, benzyl bromide) (1.0 - 1.2 eq)
-
Base (e.g., NaOH, K₂CO₃) (1.1 eq)
-
Solvent (e.g., Absolute Ethanol, DMF)
-
Glacial Acetic Acid or dilute HCl
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser.
Procedure:
-
Dissolution & Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-mercapto-1,2,4-triazole (1.0 eq) in the chosen solvent (e.g., 20 mL of absolute ethanol per gram of triazole).
-
Add the base (e.g., NaOH, 1.1 eq) to the solution and stir at room temperature for 15-30 minutes. The formation of the sodium salt of the triazole may be observed.[7]
-
Addition of Electrophile: To the stirred suspension, add the alkylating agent (1.0-1.2 eq) dropwise at room temperature. An increase in temperature may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of the reaction solvent).
-
Precipitation: If a solid precipitates, stir the suspension for 30 minutes to ensure complete precipitation. In some cases, acidification with glacial acetic acid or dilute HCl to a pH of ~5-6 may be required to precipitate the product.[6]
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure S-alkylated derivative.
-
Characterization: Confirm the structure of the product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Summary: Representative S-Alkylation Reactions
| Starting Triazole | Alkylating Agent | Base/Solvent | Time (h) | Yield (%) | Reference |
| 3-Phenyl-5-mercapto-1,2,4-triazole | Ethyl chloroacetate | NaOEt/Ethanol | Reflux | 96 | [7] |
| 3-Pyridyl-5-mercapto-1,2,4-triazole | Substituted Benzyl Halides | K₂CO₃/DMF | 4-5 | 75-85 | [8] |
| 4,5-Disubstituted-3-mercapto-1,2,4-triazole | Various Alkyl Halides | TEA/Acetonitrile | N/A | >97 | [9] |
Technique 2: Cyclocondensation for Fused Heterocycles
A more advanced derivatization strategy involves using the thiol group as one of two reactive centers in a cyclocondensation reaction. This powerful technique allows for the construction of fused heterocyclic systems, such as thiazolo[3,2-b][1][10][11]triazoles, which are of significant interest in drug discovery due to their rigid structures and potent biological activities.
Causality and Mechanism: This transformation is typically achieved by reacting the 5-mercapto-1,2,4-triazole with a bifunctional electrophile, most commonly an α-haloketone. The reaction proceeds in two stages: an initial S-alkylation (as described above) forms an intermediate thioether. This is followed by an intramolecular cyclization where a ring nitrogen atom (typically N2) acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step yields the final aromatic fused ring system.[12] This one-pot reaction is an elegant example of generating molecular complexity from simple starting materials.
Figure 2: Cyclocondensation of a 5-mercapto-1,2,4-triazole with an α-haloketone.
Protocol 2: Synthesis of Thiazolo[3,2-b][1][10][11]triazoles
This protocol details a one-pot synthesis of a fused thiazolo[3,2-b][1][10][11]triazole system.
Materials:
-
3-Aryl-5-mercapto-1,2,4-triazole (1.0 eq)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Anhydrous Sodium Acetate (optional, as a mild base)
-
Solvent (e.g., Glacial Acetic Acid, Absolute Ethanol)
-
Standard laboratory glassware for reflux.
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of the 3-aryl-5-mercapto-1,2,4-triazole (1.0 eq) in the chosen solvent (e.g., glacial acetic acid or absolute ethanol).
-
Add the α-haloketone (1.0 eq) to the solution. If using ethanol, adding a mild base like anhydrous sodium acetate (1.2 eq) can facilitate the initial S-alkylation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. A solid product will often precipitate directly from the cooled solution.
-
If no solid forms, pour the mixture into cold water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash with water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[12]
-
Characterization: Confirm the fused ring structure by spectroscopic analysis. Key indicators include the absence of the S-H proton in ¹H-NMR and the presence of characteristic signals for the newly formed thiazole ring.
Technique 3: Mannich-type Reactions for Triazolo-thiadiazines
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. In a fascinating variation with 5-mercapto-1,2,4-triazoles, a one-pot reaction with formaldehyde and a primary aliphatic amine leads to cyclic triazolo-thiadiazine products, directly incorporating both the thiol group and a ring nitrogen into a new six-membered ring.[11]
Causality and Mechanism: This reaction is a testament to the intricate reactivity of the triazole scaffold. It is proposed that formaldehyde and the primary amine first form an N-substituted imine (Schiff base). The nucleophilic thiol group of the triazole attacks the imine carbon. This is followed by an intramolecular cyclization where a ring nitrogen attacks the aminomethyl carbon, displacing water and forming the stable 6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazine ring system.[11]
Figure 3: One-pot synthesis of triazolo-thiadiazines via a Mannich-type reaction.
Protocol 3: Synthesis of Triazolo-thiadiazines
This protocol outlines the one-pot synthesis of cyclic triazolo-thiadiazines.
Materials:
-
5-Substituted-1,2,4-triazole-3-thiol (1.0 eq)
-
Formaldehyde (37% aqueous solution) (2.2 eq)
-
Primary aliphatic amine (e.g., methylamine, ethylamine) (1.1 eq)
-
Ethanol
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: Dissolve the 5-substituted-1,2,4-triazole-3-thiol (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary aliphatic amine (1.1 eq) to the solution, followed by the aqueous formaldehyde solution (2.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor by TLC.
-
Isolation: The product often precipitates from the reaction mixture upon completion. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol and dry. If necessary, the product can be recrystallized from ethanol to achieve high purity.[11]
-
Characterization: Confirm the cyclic structure using ¹H-NMR, which should show characteristic signals for the N-CH₂-S and N-CH₂-N methylene protons, and Mass Spectrometry to verify the molecular weight.
Technique 4: Oxidative Dimerization to Disulfides
A straightforward derivatization of the thiol group is its oxidation to a disulfide, which covalently links two triazole molecules. This can be a useful strategy for creating bivalent ligands or for studying the impact of dimerization on biological activity.
Causality and Mechanism: The thiol-disulfide interconversion is a fundamental redox reaction. Mild oxidizing agents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can facilitate this transformation. The reaction involves the removal of one electron from each of two thiolate anions to form a disulfide bond (S-S).
Figure 4: Oxidative dimerization of 5-mercapto-1,2,4-triazoles to a disulfide.
Protocol 4: General Procedure for Disulfide Formation
This protocol describes a simple oxidation using iodine.
Materials:
-
5-Mercapto-1,2,4-triazole derivative (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Sodium hydroxide (1.0 eq)
-
Ethanol and Water
-
Sodium thiosulfate solution (10%)
Procedure:
-
Dissolution: Dissolve the 5-mercapto-1,2,4-triazole in an aqueous ethanol solution containing sodium hydroxide (1.0 eq).
-
Oxidation: To this solution, add a solution of iodine (0.5 eq) in ethanol dropwise with stirring. The dark color of the iodine should disappear as it is consumed. Continue addition until a faint persistent yellow color is observed.
-
Quenching: Add a few drops of 10% sodium thiosulfate solution to quench any excess iodine.
-
Precipitation: The disulfide product will often precipitate from the solution. It can be further encouraged by adding cold water.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
-
Characterization: The formation of the disulfide can be confirmed by the disappearance of the S-H signal in FT-IR and ¹H-NMR spectra and by mass spectrometry, which will show a molecular ion peak corresponding to the dimer.
Characterization of Derivatives: A Validating System
Confirming the successful derivatization of the thiol group is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural elucidation and purity assessment.
Summary of Key Analytical Signatures
| Technique | S-Alkylation (Thioether) | Cyclocondensation (Fused Thiazole) | Mannich-type (Thiadiazine) | Oxidation (Disulfide) |
| FT-IR (cm⁻¹) | Disappearance of S-H stretch (~2550-2600). Appearance of C-S stretch (~600-800).[5] | Disappearance of S-H. Appearance of C=O if an ester/ketone is formed.[13] | Disappearance of S-H. Appearance of new C-N stretches. | Disappearance of S-H stretch. |
| ¹H-NMR (ppm) | Disappearance of S-H proton. Appearance of new signals for the alkyl group (e.g., triplet and quartet for ethyl, singlet for -CH₂-Ar). | Disappearance of S-H proton. Appearance of new aromatic/aliphatic protons from the fused ring. | Disappearance of S-H proton. Appearance of characteristic singlets for N-CH₂-S and N-CH₂-N (~4.5-5.5 ppm). | Disappearance of S-H proton. Spectrum reflects a symmetrical dimer. |
| Mass Spec (m/z) | M⁺ peak corresponds to [M_triazole + M_alkyl - H]. | M⁺ peak corresponds to [M_triazole + M_haloketone - H - H₂O]. | M⁺ peak corresponds to [M_triazole + CH₂ + R'NH - H]. | M⁺ peak corresponds to [2 x M_triazole - 2H]. |
| HPLC | A new peak with a different retention time from the starting material, indicating a change in polarity.[14][15] | A new, often more retained peak due to the larger fused system. | A new peak, confirming product formation. | A new peak, typically with a different retention time, representing the dimer. |
Conclusion
The thiol group of 5-mercapto-1,2,4-triazoles is a powerful nexus for chemical innovation. The techniques outlined in this guide—S-alkylation, cyclocondensation, Mannich-type reactions, and oxidation—represent a robust toolkit for chemists in drug discovery and materials science. Each method provides a reliable pathway to novel derivatives with tailored properties. By understanding the mechanisms behind these transformations and employing rigorous, well-defined protocols, researchers can effectively leverage this versatile scaffold to construct new molecular entities with enhanced biological activity and function.
References
- Singh, P., & Kumar, A. (2014). Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research.
-
Kutarasińska, J., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI Organics. Available at: [Link]
-
Sim, K.-M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. Letters in Organic Chemistry. Available at: [Link]
-
Sharma, D., & Narasimhan, B. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
- Gupta, R. L., et al. (2010). Synthesis of Schiff bases of 4-amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole and their evaluation as systemic acquired resistance inducers against sheath blight of rice. Indian Journal of Chemistry.
-
Ledeţi, I., et al. (2012). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. Available at: [Link]
-
Mioč, M., et al. (2018). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
- Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences.
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
-
Mioč, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine. Available at: [Link]
-
Mioč, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. Available at: [Link]
-
Avram, S., et al. (2022). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI Molecules. Available at: [Link]
-
Li, Z., et al. (2007). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Molecules. Available at: [Link]
-
Hassan, A. Y., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Semantic Scholar. Available at: [Link]
- Reddy, T. S., et al. (2014). Synthesis of New S-alkylated-3-mercapto-1,2,4-triazole Derivatives Bearing Cyclic Amine Moiety as Potent Anticancer Agents. Letters in Drug Design & Discovery.
- Shaker, R. M. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC.
-
Wujec, M., et al. (2012). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). The S‐alkylated mercapto‐1,2,4‐triazoles attached with hydrogen bond donor/acceptor as potential anticancer agents. ResearchGate. Available at: [Link]
- Belal, A. S. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
-
Pathak, V., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Riemke, T., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. Available at: [Link]
-
Küçükgüzel, I., et al. (2007). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. PubMed. Available at: [Link]
-
Isloor, A., et al. (2009). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. Semantic Scholar. Available at: [Link]
-
El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of Chemistry. Available at: [Link]
-
DeBord, D. G., et al. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B. Available at: [Link]
-
Hassan, A. Y., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. ResearchGate. Available at: [Link]
- Jarosz, A., & Mlostoń, G. (2017). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with selected dienes and heterodienes-a short review. Chemistry of Heterocyclic Compounds.
-
Nief, A. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. Available at: [Link]
- Holla, B. S., et al. (1991). SYNTHESIS OF NOVEL -MERCAPTO-S-TRIAZOLO[,-C--TRIAZINO[,~-B]INDOLES AND THEIR MANNICH BASES. Heterocycles.
-
Al-Ghamdi, A. M. (2015). Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. ResearchGate. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. ovid.com [ovid.com]
- 4. Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Application of 5-Mercapto-1,2,4-Triazoles in Medicinal Chemistry: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of 5-Mercapto-1,2,4-Triazole
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic actions.[1][2][3] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits favorable properties such as metabolic stability, hydrogen bonding capability, and the ability to coordinate with biological targets.[4] The introduction of a mercapto (-SH) group at the 5-position of the 1,2,4-triazole ring gives rise to 5-mercapto-1,2,4-triazoles, a class of compounds that has garnered significant attention for its broad and potent biological activities.[5][6] These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral effects.[1][3][5]
The versatile nature of the 5-mercapto-1,2,4-triazole core lies in its tautomeric forms (thione and thiol) and the reactivity of the mercapto group, which allows for a variety of chemical modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties.[5] This guide provides an in-depth exploration of the applications of 5-mercapto-1,2,4-triazoles in key therapeutic areas, complete with detailed synthetic protocols and biological evaluation methods to aid researchers in the design and development of novel drug candidates.
I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective anticancer agents.[7] Derivatives of 5-mercapto-1,2,4-triazole have emerged as a promising class of anticancer compounds, exhibiting cytotoxicity against various cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, including the inhibition of critical signaling pathways involved in cell growth and survival.[8][10]
A. Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[8][10] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer drug development.[8][10] Certain 5-mercapto-1,2,4-triazole derivatives have been designed and shown to act as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[8][11]
Caption: Inhibition of the PI3K/AKT pathway by a 5-mercapto-1,2,4-triazole derivative.
B. Synthetic Protocol: Synthesis of a Potent Anticancer 5-Mercapto-1,2,4-Triazole Derivative
This protocol details the synthesis of 1H-3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole, a compound that has demonstrated notable antiproliferative activity.[8] The synthesis involves a two-step process: acylation of thiosemicarbazide followed by cyclization.[8][12]
Step 1: Synthesis of 1-(4-ethoxybenzoyl)thiosemicarbazide
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-ethoxybenzoyl chloride (0.1 mol) in 50 mL of N,N-dimethylformamide (DMF).
-
Reaction Mixture: To this solution, add thiosemicarbazide (0.1 mol) and pyridine (0.1 mol) as a catalyst.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a desiccator.
Step 2: Synthesis of 1H-3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 1-(4-ethoxybenzoyl)thiosemicarbazide (0.05 mol) from Step 1 in 100 mL of ethanol.
-
Reaction Mixture: Add a solution of sodium hydroxide (0.05 mol) in 20 mL of water to the suspension.
-
Reaction Conditions: Reflux the mixture for 8-10 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
C. Biological Evaluation: In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compound can be evaluated against a panel of cancer cell lines using the AlamarBlue assay.[8][11]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized 5-mercapto-1,2,4-triazole derivative in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| TZ53 | MDA-MB-231 (Breast Cancer) | ~25 | [8][11] |
| TZ55 | MDA-MB-231 (Breast Cancer) | ~20 | [8][11] |
| TZ3a | MDA-MB-231 (Breast Cancer) | ~30 | [8][11] |
II. Antimicrobial Applications: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a global health crisis, demanding the development of new antimicrobial agents. 5-Mercapto-1,2,4-triazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][5][13] The incorporation of this scaffold into the design of novel antimicrobial compounds is a promising strategy to overcome existing resistance mechanisms.
A. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 5-mercapto-1,2,4-triazole derivatives is highly dependent on the nature of the substituents on the triazole ring and the mercapto group.[1][14]
-
Substitution at N-4: The introduction of bulky aromatic or heterocyclic groups at the N-4 position can enhance antibacterial activity.
-
S-Alkylation: Modification of the mercapto group through S-alkylation with various moieties, such as those containing other heterocyclic rings, can lead to potent antimicrobial compounds.[4]
-
Schiff Bases: The formation of Schiff bases at the 4-amino position has been shown to be a successful strategy for generating compounds with significant antibacterial and antifungal properties.[15]
Caption: Key structural modifications enhancing the antimicrobial activity of 5-mercapto-1,2,4-triazoles.
B. Synthetic Protocol: Synthesis of a Schiff Base of 4-Amino-5-mercapto-1,2,4-triazole
This protocol outlines the synthesis of a Schiff base derivative, a class of compounds known for their antimicrobial activities.[16]
Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reactant Preparation: Synthesize benzoic acid hydrazide and react it with carbon disulfide in an alkaline ethanolic solution to form potassium dithiocarbazinate salt.
-
Cyclization: Cyclize the potassium salt with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[16]
Step 2: Synthesis of the Schiff Base
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in 30 mL of ethanol.
-
Reaction Mixture: Add an equimolar amount of a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The precipitated solid is the desired Schiff base.
-
Isolation and Purification: Collect the product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF-water.
C. Biological Evaluation: Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.[16]
Protocol:
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Preparation: Prepare a fresh inoculum of the bacterial strains in nutrient broth and adjust the turbidity to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Spread the standardized bacterial inoculum uniformly over the surface of the agar plates.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO) and a positive control (a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
| Compound Type | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., E. coli) |
| Schiff Bases | Moderate to Good Activity | Variable Activity |
| Thiazolidinone Derivatives | Good to Excellent Activity | Moderate Activity |
III. Anti-inflammatory Applications: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with side effects. 5-Mercapto-1,2,4-triazole derivatives have been investigated as potential anti-inflammatory agents with improved safety profiles.[6][17][18]
A. Mechanism of Action: Cyclooxygenase (COX) Inhibition
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Some 5-mercapto-1,2,4-triazole derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[17] This selectivity for COX-2 over the constitutive COX-1 isoform is desirable as it may lead to a reduction in gastrointestinal side effects associated with traditional NSAIDs.
B. Synthetic Protocol: Synthesis of 4-(Substituted ethanoyl)amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles
This protocol describes the synthesis of a series of N-acylated amino-mercapto-triazoles, which have shown promising anti-inflammatory and analgesic activities.[18]
-
Starting Material Synthesis: Prepare 4-amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazole from 4-methoxy benzoic acid through a multi-step synthesis.[18]
-
Reactant Preparation: In a 100 mL flask, dissolve the starting triazole (0.01 mol) and chloroacetyl chloride (0.011 mol) in a suitable solvent like dry dioxane.
-
Reaction Mixture: Add a few drops of pyridine and stir the mixture at room temperature for 2 hours to obtain the chloroacetylated intermediate.
-
Nucleophilic Substitution: To the intermediate, add an equimolar amount of a desired secondary amine (e.g., morpholine, piperidine) and reflux for 4-6 hours.
-
Work-up and Isolation: After completion of the reaction, pour the mixture into crushed ice. Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent.
C. Biological Evaluation: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds.[6][18]
Protocol:
-
Animal Model: Use adult Wistar rats of either sex, weighing between 150-200g.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the synthesized compound. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 6k | 100 | 40.28 |
| Indomethacin (Standard) | 10 | 62.50 |
Conclusion
The 5-mercapto-1,2,4-triazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point of contemporary medicinal chemistry research. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system in the ongoing quest for novel and more effective medicines.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]
-
Overview of Mercapto-1,2,4-Triazoles: Synthesis and Pharmacology. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Experimental and Therapeutic Medicine. Available at: [Link]
-
Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Farmacia. Available at: [Link]
-
A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics. Available at: [Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. ResearchGate. Available at: [Link]
-
The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules. Available at: [Link]
-
Anticancer Properties of 1,2,4-Triazoles. International Journal of Health and Life-Sciences. Available at: [Link]
-
(PDF) Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy. Available at: [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry. Available at: [Link]
-
Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Mercapto-4H-1,2,4-triazol-3-ol
Welcome to the comprehensive technical support guide for the synthesis of 5-mercapto-4H-1,2,4-triazol-3-ol (and its tautomer, 5-thioxo-1,2,4-triazolidin-3-one). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized for the synthesis of various biologically active compounds.[1][2][3] The primary synthetic strategies for the 1,2,4-triazole-3-thione core involve the cyclization of thiosemicarbazide or thiocarbohydrazide derivatives. These methods are versatile but can present challenges in terms of yield, purity, and side product formation.[2][3] This guide will provide in-depth troubleshooting advice and frequently asked questions to address these potential hurdles.
The most common approach for synthesizing the 1,2,4-triazole-3-thione backbone involves the alkaline-mediated cyclization of acylthiosemicarbazides.[2] Another widely used method is the reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired product. What are the likely causes and how can I rectify this?
Answer:
Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Cyclization: The cyclization of the intermediate is often the most critical step. Insufficient heating, incorrect pH, or a non-optimal reaction time can lead to incomplete conversion.
-
Solution: Ensure your reaction is heated to the recommended temperature for the specified duration. The cyclization of thiosemicarbazide derivatives is typically carried out under basic conditions, often by refluxing in an aqueous sodium hydroxide solution.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Quality Starting Materials: Impurities in the starting thiocarbohydrazide, urea, or other reagents can interfere with the reaction.
-
Solution: Use high-purity, anhydrous reagents and solvents. If necessary, recrystallize or distill your starting materials before use.
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, leading to the formation of byproducts and consuming the starting materials. For instance, the oxidative cyclization of thiosemicarbazones can sometimes lead to the formation of 1,3,4-oxadiazole derivatives through desulfurization.[6]
-
Solution: Carefully control the reaction conditions, particularly temperature and the presence of oxidizing agents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.
-
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Solution: Once the reaction is complete, cool the reaction mixture promptly and proceed with the workup without delay. Acidification to precipitate the product should be done carefully, avoiding excessively low pH if the product is acid-sensitive.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are these impurities and how can I minimize their formation?
Answer:
The formation of impurities is a common issue, and their identity can often be inferred from the reaction mechanism.
Potential Impurities and Minimization Strategies:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Minimization: Ensure the reaction goes to completion by monitoring with TLC. Consider slightly increasing the reaction time or temperature if starting material persists.
-
-
Isomeric Byproducts: Depending on the synthetic route, the formation of isomeric triazoles or other heterocyclic systems is possible. For example, the Einhorn-Brunner reaction can produce isomeric mixtures.[7]
-
Minimization: Precise control over reaction conditions is crucial. The choice of catalyst and solvent can significantly influence regioselectivity.[7]
-
-
Thiadiazole Derivatives: As mentioned earlier, oxidative cyclization can lead to the formation of 1,3,4-thiadiazoles.[6]
-
Minimization: Exclude air from the reaction and avoid any unnecessary exposure to oxidizing agents.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. It is highly polar and difficult to handle. What purification strategies are recommended?
Answer:
This compound is a polar molecule, which can make purification by traditional methods challenging.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[8]
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[8] For polar compounds like the target molecule, polar solvents such as water, ethanol, or a mixture of dimethylformamide (DMF) and water are often suitable.[9]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. If the compound "oils out," try adding more solvent and reheating, or scratch the inside of the flask to create nucleation sites.[9]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary.
-
Stationary Phase: For highly polar compounds, standard silica gel can sometimes lead to streaking and poor separation.[10] In such cases, using neutral alumina or reversed-phase (C18) silica gel can be more effective.[9]
-
Mobile Phase: For normal phase chromatography on silica or alumina, a polar eluent system such as dichloromethane/methanol with a small amount of ammonia or triethylamine may be required to move the compound and prevent streaking.[10] For reversed-phase chromatography, a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid, is typically used.[9]
-
-
Removal of Polar Solvents: High-boiling polar solvents like DMF or DMSO used in the reaction or purification can be difficult to remove.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of the product?
A1: The product can exist in two tautomeric forms: this compound and 5-thioxo-1,2,4-triazolidin-3-one. The thione form is generally considered to be the more stable tautomer in the solid state. Spectroscopic analysis, particularly 13C NMR, can help distinguish between the two forms.
Q2: How can I confirm the structure of my synthesized product?
A2: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H NMR: Look for characteristic peaks for the N-H and S-H protons. The chemical shifts of these protons can be broad and may vary with solvent and concentration. Aromatic protons, if present in a derivative, will appear in the downfield region.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are indicative of the structure. The C=S carbon typically appears at a downfield chemical shift (around 150-160 ppm), while the C=N carbon is also in a similar region.[12]
-
FT-IR: Look for characteristic absorption bands for N-H, C=N, and C=S functional groups. The C=S stretch is typically observed in the region of 1258-1166 cm⁻¹.[12]
-
Mass Spectrometry: This will provide the molecular weight of the compound, confirming the elemental composition.
Q3: What are some alternative synthetic routes to consider if the primary method fails?
A3: If the reaction of thiocarbohydrazide with urea is unsuccessful, consider a multi-step approach. One possibility is the synthesis of an appropriate acylthiosemicarbazide followed by base-catalyzed cyclization.[2][3] Another route involves the reaction of a hydrazide with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with hydrazine.[4]
Experimental Protocols
General Protocol for the Synthesis of a 1,2,4-Triazole-3-thione via Acylthiosemicarbazide Cyclization:
-
Synthesis of the Acylthiosemicarbazide Intermediate:
-
React the corresponding acid hydrazide with an isothiocyanate. This reaction is typically carried out in a suitable solvent like ethanol.
-
-
Cyclization:
-
Dissolve the acylthiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% w/v).[9]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of around 4-5 to precipitate the product.[9]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a DMF/water mixture) to obtain the pure 1,2,4-triazole-3-thione.
-
Visualizations
Reaction Scheme: General Synthesis of 1,2,4-Triazole-3-thiones
Caption: General synthesis of 1,2,4-triazole-3-thiones.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
ResearchGate. Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and.... [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
SciRP.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
NIH. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]
-
ResearchGate. Reaction scope of cyclization of the thiosemicarbazide.All the reaction.... [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
NIH. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid.. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
ResearchGate. Spectral and structural analysis on 2-(4-Allyl-5-Mercapto-4H-1,2,4-Triazol-3-yl)Acetic acid: Experimental and theoretical (HF and DFT) studies | Request PDF. [Link]
-
ACS Publications. Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives | Inorganic Chemistry. [Link]
-
Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
ResearchGate. Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6.... [Link]
-
NIH. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
NIH. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. [Link]
-
NIH. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
-
NIH. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
PubChem. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
NIH. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
ResearchGate. (PDF) Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
ResearchGate. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. [Link]
-
LabSolutions | Lab Chemicals & Equipment. 5-mercapto-4H-[9][13][14]triazol-3-ol. [Link]
-
ResearchGate. (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. [Link]
-
PubMed. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 13. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Mercapto-1,2,4-Triazole Derivatives by Recrystallization
Welcome to the technical support center for the purification of 5-mercapto-1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important class of heterocyclic compounds. The unique structural features of these molecules, including the acidic thiol group, the basic triazole ring, and the potential for hydrogen bonding, present specific challenges that this guide aims to address with scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying principles to empower you to adapt these methods to your specific derivative.
Issue 1: The compound "oils out" instead of crystallizing upon cooling.
Question: I dissolved my 5-mercapto-1,2,4-triazole derivative in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, is a common problem in recrystallization that occurs when a solute-enriched liquid phase separates from the solution before crystallization begins.[1][2] This typically happens when the melting point of the crude solid is lower than the temperature of the saturated solution.[3][4] For 5-mercapto-1,2,4-triazole derivatives, this can be exacerbated by the presence of impurities that significantly depress the melting point. The resulting oil often traps impurities, leading to poor purification.[2][3]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly and at a temperature above the compound's melting point.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation level.[5] Allow the solution to cool much more slowly. An insulated flask or a dewar can be used to slow down the cooling rate, giving the molecules more time to orient themselves into a crystal lattice.[6][7]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to your compound's melting point.
-
Solution: Select a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[4] For polar triazole derivatives, common "good" solvents might include ethanol, methanol, or acetone, while a "poor" solvent could be water or a non-polar solvent like hexane or toluene, provided it is miscible with the "good" solvent.[8][9]
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture.
-
Solution: If the oil is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[10] If impurities are suspected, a pre-purification step, such as passing the crude material through a small plug of silica gel, can be beneficial before attempting recrystallization.[5]
-
Issue 2: Very low or no crystal yield after cooling.
Question: My compound dissolved perfectly, but after cooling, even in an ice bath, I recovered very little or no solid material. What went wrong?
Answer: This issue almost always points to one of two causes: using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[5] Every compound has some finite solubility in the solvent, and this portion will be lost in the mother liquor.[11]
Causality & Solutions:
-
Excessive Solvent: This is the most frequent cause of low recovery.[4]
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid.[11] If you have already used too much, you can carefully evaporate a portion of the solvent under reduced pressure or by gentle heating to re-concentrate the solution, then attempt the cooling process again.[4][12]
-
-
High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[10]
-
Solution: If your yield is consistently low, you need a different solvent system. Test the solubility of your compound in a range of solvents to find one with a steeper solubility-temperature curve. An alternative is to use an anti-solvent approach: dissolve your compound in a solvent where it is very soluble, and then add a miscible solvent in which it is insoluble to induce precipitation.[13]
-
-
Supersaturation: Sometimes a solution can become supersaturated and crystallization fails to initiate.[4]
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[5][10] This creates microscopic scratches that serve as nucleation sites for crystal growth. Alternatively, add a "seed crystal" – a tiny amount of the pure compound – to the cooled solution to initiate crystallization.[5][14]
-
Issue 3: The resulting crystals are colored or still show impurities by analysis (TLC, HPLC).
Question: I performed the recrystallization, but my final product is still colored, or analytical tests show it's not pure. How can I improve the purity?
Answer: This indicates that impurities are being trapped within the crystal lattice (occlusion) or are adsorbed onto the crystal surface. Rapid crystal formation is a primary cause, as it doesn't give impurities time to be excluded from the growing crystal structure.[3]
Causality & Solutions:
-
Rapid Crystallization: Cooling the solution too quickly can trap solvent and soluble impurities within the crystals.[3][10]
-
Colored Impurities: These are often large, polar molecules that co-crystallize.
-
Solution: Add a small amount of activated charcoal (1-2% by weight) to the hot solution before filtration.[10] Charcoal has a high surface area and adsorbs many colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. After adding charcoal, gently heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before cooling.
-
-
Surface Contamination: Impurities from the mother liquor can adhere to the crystal surface during filtration.
-
Solution: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[11] Using cold solvent is critical to wash away adhering mother liquor without dissolving a significant amount of the product.
-
-
Inadequate Solvent: The chosen solvent may not be effective at leaving the specific impurities in the solution.
-
Solution: Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may have better selectivity for dissolving the impurities while leaving your desired compound to crystallize. It may be necessary to perform a second recrystallization with a different solvent system to remove persistent impurities.[5]
-
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for my specific 5-mercapto-1,2,4-triazole derivative?
A1: The principle of "like dissolves like" is a good starting point.[11] Given that these triazoles are generally polar and capable of hydrogen bonding, polar solvents are often effective.
-
Initial Screening: Test the solubility of a few milligrams of your crude product in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Ideal Characteristics: The ideal solvent will dissolve your compound poorly at room temperature but completely upon heating.[10]
-
Recommended Solvents to Screen:
-
Polar Protic: Water, Ethanol, Methanol, 2-Propanol. Many triazoles are recrystallized from aqueous ethanol or water.[15]
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile.
-
Mixed Solvents: If no single solvent is ideal, try a binary mixture. Common pairs include ethanol/water, methanol/water, or acetone/hexane.[9][16]
-
Q2: Can I use a rotary evaporator to speed up the cooling and crystallization?
A2: No, a rotary evaporator should not be used for the cooling and crystallization step. Its purpose is to remove solvent rapidly under vacuum.[4] This rapid removal of solvent would cause the compound to "crash out" of solution, forming a fine, often impure powder rather than well-defined crystals. The key to high purity is slow, controlled crystal growth.[6][7] A rotary evaporator is, however, useful for carefully removing excess solvent if you've added too much initially.[4]
Q3: My compound has a very high melting point (>300 °C). Does this affect my choice of solvent?
A3: Yes. A high melting point, as seen in compounds like 3-amino-5-mercapto-1,2,4-triazole (>300 °C), means that oiling out is less of a concern because the compound is unlikely to melt in common solvents.[15][17] This gives you more flexibility to use higher-boiling point solvents if necessary to achieve dissolution. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often mixed with water as an anti-solvent, can be effective for dissolving highly polar, high-melting-point solids. However, these high-boiling solvents can be difficult to remove completely from the final product.
Q4: How much product loss is acceptable during recrystallization?
A4: It is a common misconception that recrystallization should result in a near-100% yield. Some loss of product is inevitable because the compound will have some solubility in the cold mother liquor.[11] A recovery of 80-90% is generally considered very good. A yield below 70% may suggest that too much solvent was used or the solvent is not optimal.[11] The primary goal of recrystallization is purification, and a slight sacrifice in yield is often the necessary trade-off for achieving the desired purity.[18][19]
Q5: What is the difference between crystallization and recrystallization?
A5: Crystallization is the initial formation of a solid crystalline product from a solution, often from a reaction mixture.[20] Recrystallization is a purification technique applied to an already existing, but impure, solid.[20] The process involves dissolving this crude solid and then crystallizing it again under controlled conditions to exclude impurities.[13][20]
General Recrystallization Protocol for a 5-Mercapto-1,2,4-Triazole Derivative
This protocol provides a generalized, step-by-step methodology. The specific solvent and volumes will need to be optimized for your derivative.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or mixed-solvent system.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions (e.g., 5-10 mL) and heat the mixture to the solvent's boiling point with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution gently for 2-5 minutes.
-
Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter for a few minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
References
- CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Creative Peptides. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
- LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
- Zhanghua Pharmaceutical Equipment. (2025, May 7). How to Optimize Your Crystallization Process for Maximum Yield.
- National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
- National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- University of York. (n.d.). Problems with Recrystallisations.
- ChemicalBook. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole.
- Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Hunan Solar Chemical Co., Ltd. (n.d.). 3-Amino-5-Mercapto-1,2,4-Triazole.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- LookChem. (n.d.). 3-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE with CAS 16691-43-3.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- PubMed. (2017, March 14). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
- Echemi. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole.
- ResearchGate. (2017, June 3). Synthesis, Characterization and Antiproliferative Activity Assessment of a Novel 1H-5-mercapto-1,2,4 Triazole Derivative.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ck12.org [ck12.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. mt.com [mt.com]
- 14. zhanghua1976.com [zhanghua1976.com]
- 15. 3-Amino-5-mercapto-1,2,4-triazole CAS#: 16691-43-3 [m.chemicalbook.com]
- 16. jocpr.com [jocpr.com]
- 17. echemi.com [echemi.com]
- 18. scispace.com [scispace.com]
- 19. praxilabs.com [praxilabs.com]
- 20. LabXchange [labxchange.org]
Technical Support Center: Triazole Synthesis Cyclization Step
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition is a cornerstone of modern chemical synthesis, celebrated for its reliability and broad functional group tolerance. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," and its variants like the Ruthenium-Catalyzed (RuAAC) and Strain-Promoted (SPAAC) reactions, have become indispensable tools in drug discovery, bioconjugation, and materials science.[1][2][]
Despite its robustness, the cyclization step is not without its challenges. Seemingly straightforward reactions can result in low yields, unexpected side products, or complete failure, leading to significant delays and consumption of valuable resources. This guide serves as a dedicated technical support resource, structured in a troubleshooting-focused Q&A format. It is designed to help you diagnose and resolve common issues encountered during the critical triazole ring-forming step, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section addresses the most frequent problems encountered during CuAAC reactions.
Question 1: My CuAAC reaction shows low to no conversion. What are the primary causes and how can I fix it?
Answer:
Low or no product formation is the most common issue in CuAAC and almost always points to a problem with the catalyst's activity. The catalytically active species is Cu(I), which is notoriously unstable and prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]
Core Problem: Inactive Copper(I) Catalyst
The central challenge is maintaining a sufficient concentration of Cu(I) throughout the reaction.[5] Oxidation to Cu(II) or disproportionation to Cu(II) and Cu(0) effectively halts the catalytic cycle.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Detailed Solutions:
-
Ensure an Active Cu(I) Source:
-
In Situ Reduction (Recommended): The most reliable method is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the most common and effective choice, typically used in excess.[1][4] This method continuously regenerates Cu(I) from any Cu(II) formed by oxidation, making the reaction far less sensitive to oxygen.[5]
-
Direct Use of Cu(I) Salts: If using Cu(I) salts like CuI or CuBr, ensure they are pure. Old salts often have a green or blue tint, indicating oxidation to Cu(II). Purification by washing with dilute acid followed by ethanol and ether can be effective. When using Cu(I) salts directly, rigorous exclusion of oxygen via inert atmosphere (Argon or Nitrogen) is critical.[6]
-
-
Add a Stabilizing Ligand:
-
Ligands are crucial, especially in bioconjugation or with sensitive substrates. They accelerate the reaction and protect the copper catalyst from oxidation and precipitation.[7]
-
For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice.
-
For Aqueous Media: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for its water solubility. Use at least five equivalents of ligand relative to copper to effectively protect the catalyst and your biomolecules.[8]
-
-
Check for Catalyst Poisons:
-
Certain functional groups can coordinate strongly to copper and inhibit catalysis.
-
Thiols (-SH): Free thiols are potent catalyst poisons. In biological contexts, they are a major reason for low reaction yields.[9] If present, they must be protected (e.g., as a disulfide) before the reaction.
-
Other Coordinating Groups: Unprotected amines, phosphines, and some nitrogen-containing heterocycles can also interfere. Buffers like Tris should be avoided as they are inhibitory ligands for copper.[8]
-
Question 2: My reaction is working, but I'm getting significant side products. What are they and how do I prevent them?
Answer:
The most common side product in CuAAC is the alkyne homocoupling dimer, a result of the Glaser coupling reaction. This side reaction is also mediated by copper and is favored by the presence of oxygen.
Primary Side Reaction: Alkyne Homocoupling (Glaser Coupling)
This occurs when two terminal alkyne molecules couple to form a diacetylene. It is promoted by Cu(II) species and oxygen.[6]
Caption: CuAAC cycle showing the competing Glaser homocoupling side reaction.
Prevention Strategies:
-
Maintain Reducing Conditions: The most effective way to suppress Glaser coupling is to keep the copper in the +1 oxidation state. The use of excess sodium ascorbate is highly recommended as it rapidly reduces any dissolved oxygen and any Cu(II) that forms.[1][6]
-
Minimize Oxygen Exposure: Even with a reducing agent, minimizing oxygen is good practice. Degassing your solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) can significantly reduce homocoupling. For sensitive reactions, working in a glovebox is ideal.[8]
-
Use an Amine Base: In some organic solvent systems, the addition of a mild, non-coordinating base (e.g., DIPEA) can accelerate the desired cycloaddition relative to the homocoupling pathway.
Frequently Asked Questions (FAQs)
Q: Does solvent choice matter for CuAAC?
A: Yes, significantly. While CuAAC is famously tolerant of many solvents, reaction rates can vary dramatically.[1]
-
Protic/Polar Solvents: Water, often mixed with a co-solvent like t-BuOH, DMSO, or methanol, is frequently an excellent choice. Water can accelerate the reaction by stabilizing key intermediates.[1][10]
-
Aprotic Polar Solvents: DMF and DMSO are effective at dissolving a wide range of substrates and typically support the reaction well.
-
Non-Polar Solvents: Reactions in solvents like toluene or CH₂Cl₂ can be slower and often require a ligand to solubilize and activate the copper catalyst.[6][11]
Q: Can I use an internal alkyne for the CuAAC reaction?
A: No. The standard CuAAC mechanism requires a terminal alkyne (with an acidic proton) to form the copper acetylide intermediate.[6] For cycloadditions with internal alkynes, you must use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole regioisomer, or a thermal Huisgen cycloaddition, which often requires high temperatures and gives a mixture of regioisomers.[4][12][13]
Q: My product is difficult to purify and seems to retain copper. How can I remove it?
A: Triazoles are excellent chelators for copper, which can make removal of the catalyst challenging.[14]
-
Aqueous Workup with a Chelator: After the reaction, washing the crude product with an aqueous solution of a strong chelating agent like EDTA or ammonia can sequester the copper into the aqueous phase.[14]
-
Silica Gel Chromatography: For many small molecules, standard silica gel chromatography is effective. Sometimes, pre-treating the silica with a chelating agent or using a solvent system containing a small amount of ammonia can improve copper removal.
-
Specialized Resins: Copper scavenging resins are commercially available and can be very effective for final purification steps.
Q: What is the difference between CuAAC, RuAAC, and SPAAC?
A: They are three distinct methods for forming a triazole ring, each with specific advantages.
| Reaction | Catalyst | Alkyne Type | Regioselectivity | Key Feature |
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | The "classic" click reaction; robust and high-yielding.[2] |
| RuAAC | Ruthenium | Terminal & Internal | 1,5-disubstituted | Complements CuAAC; allows use of internal alkynes.[12][15] |
| SPAAC | None (Strain) | Cyclooctyne | Mixture (fused) | Bioorthogonal; catalyst-free for in vivo applications.[16][17] |
Key Protocols
Protocol 1: General Procedure for a Robust CuAAC Reaction
This protocol uses in situ reduction of a Cu(II) source and is suitable for a wide range of substrates.
-
Preparation: In a reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Catalyst Addition: From separate, freshly prepared stock solutions, add sodium ascorbate (0.1-0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). The solution may turn cloudy or colored.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous EDTA solution to remove copper, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: Testing for Catalyst Deactivation by a Substrate
Use this protocol if you suspect your starting material is inhibiting the reaction.
-
Control Reaction: Set up a standard CuAAC reaction using simple, known-to-be-reactive substrates (e.g., benzyl azide and phenylacetylene) under your standard conditions. This is your positive control.
-
Test Reaction: Set up an identical control reaction, but at the start, add a stoichiometric amount of your suspect substrate (the one you believe might be the inhibitor).
-
Analysis: Monitor both reactions over time by TLC or LC-MS.
-
If the control reaction proceeds normally but the test reaction is significantly slower or fails, your substrate is likely acting as a catalyst poison.
-
If both reactions fail, the issue lies with your reagents or general setup (e.g., bad copper source, old ascorbate).
-
References
- Copper-catalyzed click reaction on/in live cells.Chemical Science (RSC Publishing).
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.PubMed Central.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.Jena Bioscience.
- Cu-Catalyzed Azide−Alkyne Cycloaddition.Chemical Reviews (ACS Publications).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.PubMed Central.
- What is the mechanism of click chemistry?AAT Bioquest.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.Organometallics (ACS Publications).
- Click Chemistry Azide-Alkyne Cycloaddition.Organic-Chemistry.org.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.ACS Publications.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.PubMed Central (NIH).
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.MDPI.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.ACS Omega (ACS Publications).
- Click chemistry.Wikipedia.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.Chemical Reviews (ACS Publications).
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.Oreate AI Blog.
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?ResearchGate.
- Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.ResearchGate.
- Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.Organic Letters (ACS Publications).
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).Benchchem.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Minimizing Byproduct Formation in 5-Mercapto-1,2,4-Triazole Synthesis
Introduction: The 5-mercapto-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and utility as a synthetic intermediate. However, its synthesis, typically involving the cyclization of thiosemicarbazide derivatives, is often plagued by the formation of persistent and structurally similar byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a practical question-and-answer format, to troubleshoot and minimize these side reactions. We will delve into the mechanistic underpinnings of byproduct formation and offer field-proven protocols to enhance yield, purity, and reproducibility.
Part 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental questions regarding the synthesis and the common challenges encountered.
Q1: What is the principal synthetic route to 5-mercapto-1,2,4-triazoles and where do things go wrong?
A: The most prevalent and robust method is the base-catalyzed intramolecular cyclization of an N-acylthiosemicarbazide or a related precursor. The general pathway involves two key steps:
-
Acylation: A thiosemicarbazide or thiocarbohydrazide is acylated with a carboxylic acid, acid chloride, or ester to form an acylthiosemicarbazide intermediate.
-
Cyclization: This intermediate is then heated in a basic medium (e.g., aqueous NaOH or KOH) to induce ring closure.[1][2][3]
The critical point of divergence, where byproduct formation occurs, is during this cyclization step. The reaction conditions, especially pH , dictate the nucleophilicity of different atoms in the intermediate, steering the reaction toward different heterocyclic systems.
Q2: What are the most common byproducts I should expect, and why do they form?
A: The reaction is a competition between different cyclization pathways. The most common byproducts are:
-
1,3,4-Thiadiazoles: These are the most frequently observed impurities. They arise from an alternative cyclization pathway favored under acidic conditions .[4][5][6] In an acidic medium, the sulfur atom's nucleophilicity is enhanced relative to the nitrogen atoms, leading to the formation of the five-membered ring with a different heteroatom arrangement.
-
1,3,4-Oxadiazoles: These byproducts can form if desulfurization occurs, particularly under harsh oxidative conditions or in the presence of certain dehydrating agents.[4][5] The sulfur atom is essentially replaced by an oxygen atom.
-
Polymeric Tars: The use of excessively strong bases, high temperatures, or prolonged reaction times can lead to intermolecular reactions and polymerization, resulting in intractable, often colored, tars.[4]
-
Hydrolysis Products: If the starting materials or the product itself contain sensitive functional groups (e.g., esters, nitriles), the aqueous basic or acidic conditions used for cyclization can cause their hydrolysis.[4]
Q3: You mentioned pH is critical. Can you elaborate on the mechanism?
A: Absolutely. The pH of the reaction medium is the single most important variable in determining the outcome of the cyclization.
-
Under Alkaline (Basic) Conditions: A base, such as sodium hydroxide (NaOH), deprotonates the amide nitrogen (N4) of the acylthiosemicarbazide intermediate. This significantly increases its nucleophilicity, allowing it to attack the electrophilic carbonyl carbon, leading to the desired 1,2,4-triazole ring after dehydration.[4][5]
-
Under Acidic Conditions: An acid (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, it also protonates the nitrogen atoms, reducing their nucleophilicity. Under these conditions, the lone pair on the sulfur atom is a more effective nucleophile, attacking the carbonyl carbon to form the 1,3,4-thiadiazole ring.[6][7]
This pH-dependent pathway selection is visualized in the diagram below.
Caption: pH dictates the cyclization pathway.
Part 2: Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Issue 1: Low or No Yield of the Desired 5-Mercapto-1,2,4-triazole
| Possible Cause | Expert Analysis & Recommended Solution |
| Incorrect pH / Insufficient Basicity | The most common cause of low yield is a reaction medium that is not sufficiently basic to facilitate the N-cyclization pathway. For many substrates, a 2N NaOH solution is effective.[1] Solution: 1. Verify pH: Ensure the pH of your reaction mixture is >10 before and during heating. 2. Choice of Base: Use a strong, non-nucleophilic base like NaOH or KOH. Avoid weaker bases like carbonates unless specifically called for in a validated procedure. 3. Stoichiometry: Ensure at least one equivalent of base is used to neutralize any acidic protons and to catalyze the reaction. An excess is often required. |
| Incomplete Reaction | The cyclization-dehydration step can be slow. Insufficient heating time or temperature will result in unreacted acylthiosemicarbazide intermediate. Solution: 1. Monitor with TLC: Track the disappearance of the starting material/intermediate. A good solvent system is often Chloroform:Ethanol (10:2, v/v).[6] 2. Increase Reaction Time/Temp: If the reaction stalls, cautiously increase the reflux time. Most procedures call for 3-8 hours of reflux.[1][3] A slight increase in temperature (if solvent allows) can also be beneficial, but monitor for decomposition. |
| Poor Quality Starting Materials | Impurities in the starting thiosemicarbazide or carboxylic acid derivative can inhibit the reaction or introduce side reactions.[5] Solution: 1. Verify Purity: Check the purity of your starting materials by melting point or spectroscopy before starting the reaction. 2. Recrystallize: If necessary, recrystallize the starting materials to remove impurities. |
Issue 2: Final Product is Impure (Multiple Spots on TLC / Contaminated Spectrum)
| Possible Cause | Expert Analysis & Recommended Solution |
| Co-formation of 1,3,4-Thiadiazole | This indicates that the acidic cyclization pathway is competing with the desired basic pathway. This can happen if the reaction is not sufficiently basic or if the starting acylthiosemicarbazide is unstable and degrades, creating localized acidic conditions. Solution: 1. Strict pH Control: Re-evaluate and strengthen the basic conditions as described above. 2. Purification: While challenging due to similar polarities, separation can sometimes be achieved by careful column chromatography (silica gel or reverse-phase).[8] Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) is often the most effective method for removing isomeric impurities. |
| Formation of Tars / Polymeric Byproducts | This typically results from conditions that are too harsh (e.g., refluxing in >10M NaOH) or from reactive impurities.[4] Solution: 1. Moderate Conditions: Reduce the concentration of the base (e.g., from 10% NaOH to 4-8% NaOH).[9] Avoid excessively high temperatures. 2. Purification: If tars have formed, try triturating the crude product with a solvent in which the desired product is sparingly soluble but the tar is soluble (e.g., diethyl ether or ethyl acetate). This can help crash out the cleaner product before attempting recrystallization. |
| Product Exists as a Thiol-Thione Tautomeric Mixture | 5-Mercapto-1,2,4-triazoles exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms.[3][10] In solution, this can sometimes lead to broadened peaks in NMR spectra or what appears to be two compounds. This is an inherent property, not an impurity. Solution: 1. Spectroscopic Confirmation: The thione form is typically predominant.[10] Look for the characteristic N-H and C=S signals in your spectra. The thiol S-H proton is often broad and may exchange with solvent. IR spectroscopy can be diagnostic, showing a C=S stretch (around 1160-1260 cm⁻¹) for the thione form and an S-H stretch (around 2550-2700 cm⁻¹) for the thiol form.[10] |
Part 3: Recommended Protocols and Workflows
To ensure success, a robust and validated protocol is essential. The following sections provide step-by-step methodologies for synthesis, monitoring, and analysis.
Protocol 1: Optimized General Synthesis of a 4-Amino-5-mercapto-1,2,4-triazole
This protocol is adapted from established literature procedures for the synthesis of 4-amino-3-substituted-5-mercapto-1,2,4-triazoles from thiocarbohydrazide.[1][11]
Step 1: Synthesis of the Intermediate (Not Isolated)
-
In a round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (1.0 eq) and the desired carboxylic acid (1.0 eq).
-
Heat the mixture gently in an oil bath at 160-170 °C for 2-3 hours. The mixture will fuse.[1] Safety Note: Perform this step in a well-ventilated fume hood.
Step 2: Base-Catalyzed Cyclization
-
Allow the fused mass to cool until it is warm to the touch.
-
Carefully add an 8% aqueous sodium hydroxide (w/v) solution to the flask. Use enough solution to fully dissolve the reaction mass upon heating.
-
Heat the resulting solution to reflux and maintain reflux for 4-6 hours, while monitoring the reaction progress by TLC.[5]
-
After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Acidify the solution dropwise with concentrated hydrochloric acid or glacial acetic acid until the pH is ~5-6. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
Experimental Workflow Diagram
Caption: Workflow for 5-mercapto-1,2,4-triazole synthesis.
Protocol 2: Analytical Characterization Guide
Validating the structure of your final product and identifying impurities is crucial.
| Technique | Desired 5-Mercapto-1,2,4-triazole | Potential 1,3,4-Thiadiazole Byproduct |
| ¹H NMR | Expect signals for substituents, a broad N-H proton (often >10 ppm), and potentially a very broad S-H proton. If an amino group is present (from thiocarbohydrazide), it will appear as a distinct singlet.[11] | Will lack the key N-H proton from the triazole ring. The chemical shifts of substituent protons adjacent to the ring will differ significantly due to the different electronic environment. |
| ¹³C NMR | Two characteristic signals for the triazole ring carbons will be present. The thione carbon (C=S) is typically found downfield around 165 ppm.[11] | Will also show two ring carbon signals, but their chemical shifts will be different. The C-S carbon will be further downfield than a typical C-N carbon. |
| IR (KBr) | Key absorptions include N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1620 cm⁻¹), and a strong C=S (thione) stretch (~1160-1260 cm⁻¹).[10][11] | Will show C=N stretching but will lack the characteristic N-H and C=S bands of the triazole thione. |
| LC-MS | Provides the molecular weight of the product, confirming the correct mass.[4] | Will have the exact same molecular weight and formula as the desired product, making it an isomer. MS alone cannot differentiate them; chromatographic separation (LC) is required. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles.
- ResearchGate. (n.d.). The synthesis of 1H-5-mercapto-3-phenyl-1,2,4-triazole (2).
- BenchChem. (2025).
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
- Acta Poloniae Pharmaceutica. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties.
- Molecules. (2006). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
- Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis.
- BenchChem. (2025).
- PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 5-Mercapto-1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 5-mercapto-1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The inherent nucleophilicity of multiple atoms in the 5-mercapto-1,2,4-triazole scaffold presents unique challenges in achieving selective N-alkylation over the often more favorable S-alkylation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
The Challenge of Regioselectivity: N- vs. S-Alkylation
The core issue in the alkylation of 5-mercapto-1,2,4-triazoles is controlling the site of alkylation. The triazole ring contains three nitrogen atoms (N1, N2, and N4), and the exocyclic sulfur atom of the mercapto group are all potential nucleophiles.[1][2][3][4] The thione-thiol tautomerism of the mercapto group further complicates the reactive landscape. Typically, under basic conditions, the sulfur atom is the most nucleophilic site, leading predominantly to S-alkylation products.[5][6][7] However, for many applications in drug discovery and materials science, the N-alkylated isomers are the desired products. This guide will focus on strategies to favor N-alkylation and troubleshoot common issues that arise during these reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 5-mercapto-1,2,4-triazoles.
Problem 1: Predominant or exclusive S-alkylation is observed.
This is the most common challenge. The high nucleophilicity of the sulfur anion often leads to the thermodynamically favored S-alkylated product.
Causality and Strategic Solutions:
-
Influence of the Base: Strong bases like sodium hydroxide or potassium hydroxide will readily deprotonate the thiol group, making the sulfur atom a potent nucleophile.
-
Solution: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These bases are often sufficient to deprotonate the triazole nitrogen without fully deprotonating the thiol, thus favoring N-alkylation. In some cases, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.[8]
-
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the reaction.[9]
-
Solution: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can stabilize the transition state leading to N-alkylation. In contrast, protic solvents like ethanol may favor S-alkylation by hydrogen bonding with the sulfur atom.
-
-
Protecting Group Strategy: If direct N-alkylation proves difficult, a protection-alkylation-deprotection strategy can be employed.
-
Solution: Protect the sulfur atom with a suitable protecting group (e.g., benzyl, trityl) prior to N-alkylation. After successful N-alkylation, the protecting group can be removed under appropriate conditions.
-
Problem 2: A mixture of N-alkylated isomers (N1, N2, and/or N4) is obtained.
Even when S-alkylation is suppressed, controlling the regioselectivity among the three nitrogen atoms can be challenging.
Causality and Strategic Solutions:
-
Steric Hindrance: The steric bulk of both the alkylating agent and substituents on the triazole ring can influence which nitrogen atom is alkylated.
-
Solution: For less hindered triazoles, alkylation may occur at multiple nitrogen positions. If a specific isomer is desired, consider using a more sterically demanding alkylating agent to favor the most accessible nitrogen. Conversely, if the desired nitrogen is sterically hindered, a smaller alkylating agent may be necessary.
-
-
Electronic Effects: The electronic properties of substituents on the triazole ring can alter the nucleophilicity of the different nitrogen atoms.
-
Solution: While not a direct troubleshooting step, understanding the electronic nature of your specific 5-mercapto-1,2,4-triazole derivative is crucial. Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, while electron-donating groups can increase it.
-
Problem 3: No reaction or very low conversion.
This can occur due to a variety of factors, from reagent quality to reaction conditions.
Causality and Strategic Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the triazole nitrogen to initiate the reaction.
-
Solution: If using a mild base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or NaH. However, be mindful that stronger bases can increase the likelihood of S-alkylation.
-
-
Poor Solubility: The triazole starting material or the base may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Solution: Ensure your starting materials are fully dissolved. If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO. Gentle heating can also improve solubility and reaction rates.
-
-
Inactive Alkylating Agent: The alkyl halide may be unreactive or have decomposed.
-
Solution: Use a fresh or purified alkylating agent. If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide.
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between N- and S-alkylated products?
A1: Spectroscopic methods are essential for characterization.
-
¹H NMR: In the N-alkylated product, the proton on the alkyl group attached to the nitrogen will typically appear at a different chemical shift compared to the proton on an alkyl group attached to the sulfur.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom will be significantly different for N-alkylation versus S-alkylation.
-
X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[1][2][3][4]
Q2: What are the typical reaction temperatures and times for N-alkylation?
A2: This is highly dependent on the specific substrates and conditions.
-
Temperature: Reactions are often run at room temperature to moderate heat (e.g., 50-80 °C). Higher temperatures can sometimes favor N-alkylation but may also lead to side reactions.
-
Time: Reaction times can range from a few hours to overnight. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q3: Can I use alkyl sulfates or sulfonates instead of alkyl halides?
A3: Yes, other alkylating agents can be used. Dimethyl sulfate and diethyl sulfate are common and often more reactive than the corresponding alkyl halides. Alkyl tosylates and mesylates are also effective.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should always be followed.
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
-
Bases such as sodium hydride are pyrophoric and require careful handling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate
This protocol provides a general starting point for the N-alkylation of 5-mercapto-1,2,4-triazoles. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific substrate.
Materials:
-
5-Mercapto-1,2,4-triazole derivative (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-mercapto-1,2,4-triazole derivative and potassium carbonate.
-
Add DMF to dissolve the starting materials (a typical concentration is 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Base and Solvent on N- vs. S-Alkylation Regioselectivity (Illustrative Data)
| Entry | Base (eq) | Solvent | Temperature (°C) | N:S Ratio (approx.) |
| 1 | NaOH (1.1) | Ethanol | 25 | < 5:95 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 60 | 60:40 |
| 3 | K₂CO₃ (2.0) | DMF | 60 | 85:15 |
| 4 | Cs₂CO₃ (1.5) | DMF | 25 | > 95:5 |
Visualization of Reaction Pathways
Caption: Decision workflow for optimizing N-alkylation conditions.
References
- Sauleau, A., & Sauleau, J. (2000). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles.
- Lv, L., et al. (2012). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.
- Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
-
Various Authors. (2021). Synthetic Utility of Aminomercapto[9][10][11]triazoles in the Preparation of Fused Triazoles. Bentham Science.
- Demirbas, N., et al. (2005). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Turkish Journal of Chemistry.
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Springer.
- Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC.
- Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Organic Chemistry.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Utility of Aminomercapto[1,2,4]triazoles in the Preparation of Fused Triazoles [ouci.dntb.gov.ua]
Technical Support Center: Resolving Solubility Challenges of 5-Mercapto-1,2,4-Triazole Compounds
Welcome to the technical support center for 5-mercapto-1,2,4-triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with a robust problem-solving framework.
Frequently Asked Questions (FAQs)
Q1: My 5-mercapto-1,2,4-triazole compound is poorly soluble in water. What are the initial steps I should take?
A1: The limited aqueous solubility of many 5-mercapto-1,2,4-triazole derivatives is a common challenge. The primary reason often lies in the compound's crystalline structure and the presence of the mercapto group, which can participate in strong intermolecular hydrogen bonding, making it difficult for water molecules to solvate the individual molecules. The mercapto group (SH) can also exist in a tautomeric thione form (C=S), which further influences its polarity and solubility.
Your initial troubleshooting should focus on two key parameters: pH and temperature.
-
pH Adjustment: The mercapto group is weakly acidic and can be deprotonated in the presence of a base to form a more soluble thiolate salt. A systematic approach is to perform a pH-solubility profile.
-
Temperature: For many solids, solubility increases with temperature.[1][2][3] Gentle warming can provide the necessary energy to overcome the crystal lattice energy.
Q2: I'm using an organic solvent, but my compound is still not dissolving. Why is this happening and what are my options?
A2: While many 1,2,4-triazoles are soluble in polar organic solvents like ethanol and methanol, the specific substituents on your 5-mercapto-1,2,4-triazole derivative play a crucial role in its overall polarity.[1][4] If your compound has large, non-polar functional groups, its solubility in polar solvents may be limited.
Here's a breakdown of potential issues and solutions:
-
Solvent Polarity Mismatch: The principle of "like dissolves like" is paramount.[2][5] If your compound is largely non-polar, you may need to explore less polar solvents. Conversely, for highly polar derivatives, ensuring your organic solvent is sufficiently polar is key.
-
Co-solvents: Employing a co-solvent system is a powerful technique. A common starting point for biological assays is the use of Dimethyl Sulfoxide (DMSO) as a primary organic solvent, followed by dilution into your aqueous buffer.[6] It is critical to determine the maximum tolerable concentration of the co-solvent for your specific experimental system, as high concentrations can be cytotoxic or interfere with the assay.[6]
Q3: Can the solid-state properties of my compound affect its solubility?
A3: Absolutely. The solid-state form of your compound can significantly impact its dissolution rate and apparent solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[7] An amorphous form is generally more soluble than a stable crystalline form because it lacks a long-range ordered crystal lattice, requiring less energy to dissolve.[5] If you are consistently facing solubility issues, it may be worthwhile to investigate the solid-state properties of your material.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow to address solubility issues with 5-mercapto-1,2,4-triazole compounds.
Initial Assessment and Basic Troubleshooting
Step 1: Visual Inspection and Preliminary Solvent Screening
-
Action: Visually inspect your compound. Is it a fine powder or large crystals? Smaller particle sizes have a larger surface area, which can improve the rate of dissolution.[2][5][8]
-
Rationale: Micronization, or reducing particle size, can be a physical method to enhance solubility.[5]
-
Action: Perform a small-scale solubility test in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, DMSO).
-
Rationale: This helps to empirically determine the most suitable solvent system for your specific derivative.
Step 2: The Role of pH - A Critical Parameter
-
Action: Prepare a series of buffers with a range of pH values (e.g., from acidic to basic). Attempt to dissolve your compound in each buffer.
-
Rationale: 5-mercapto-1,2,4-triazoles are weak acids. By increasing the pH with a base (e.g., NaOH), you can deprotonate the mercapto group, forming a more polar and soluble thiolate salt.[9][10] This is a common strategy used in the synthesis of these compounds, often involving reflux in a basic solution.[9][11]
-
Protocol:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of aqueous buffers (e.g., phosphate, borate) across a physiologically relevant pH range.
-
Add a small aliquot of your stock solution to each buffer and observe for precipitation.
-
Incubate and vortex the samples.
-
Visually or spectrophotometrically assess the solubility at each pH.
-
Step 3: Leveraging Temperature
-
Action: Gently warm the solvent while attempting to dissolve your compound. A water bath is a controlled way to do this.
-
Rationale: Most dissolution processes are endothermic, meaning solubility increases with temperature.[3][12]
-
Caution: Be mindful of the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation.
Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo or cell-based assays.
Strategy 1: Co-solvents
-
Concept: Using a water-miscible organic solvent to first dissolve the compound before diluting it into an aqueous medium.
-
Common Co-solvents: DMSO, ethanol, polyethylene glycol (PEG).
-
Workflow:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Serially dilute the stock solution into your aqueous assay buffer.
-
Observe for any precipitation upon dilution.
-
It is crucial to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
Strategy 2: Use of Surfactants
-
Concept: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[6]
-
Common Surfactants: Tween® 80, Pluronic® F-68.[6]
-
Considerations: The concentration of the surfactant must be carefully optimized to be above the CMC but below a level that could cause cellular toxicity or interfere with the assay.
Strategy 3: Cyclodextrins
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[6]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[6]
Data Presentation
Table 1: General Solubility of 1,2,4-Triazole and Related Compounds
| Compound | Water | Ethanol | Methanol | DMSO |
| 1H-1,2,4-Triazole | Soluble[1][9] | Soluble[4][13] | Soluble[1][13] | Soluble[14] |
| 3-Amino-5-mercapto-1,2,4-triazole | Soluble in hot water; slightly soluble in cold water[15][16] | Soluble | Soluble upon recrystallization[17] | Data not readily available |
| 5-Mercapto-1H-1,2,3-triazole sodium salt | Highly soluble[18] | Data not readily available | Data not readily available | Data not readily available |
Note: The solubility of specific derivatives can vary significantly based on their substituents.
Experimental Workflows and Diagrams
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A stepwise decision tree for troubleshooting the aqueous solubility of 5-mercapto-1,2,4-triazole compounds.
Mechanism of pH-Dependent Solubility
Caption: The chemical basis for improving the solubility of 5-mercapto-1,2,4-triazoles through pH modification.
References
- Solubility of Things. 1,2,4-Triazole.
- BenchChem. Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays.
-
National Institutes of Health. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. [Link]
-
ACS Publications. Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. [Link]
-
The Chemical Properties and Applications of 3-Amino-5-Mercapto-1,2,4-Triazole. [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. [Link]
-
Chemsrc. 3-Amino-5-mercapto-1,2,4-triazole. [Link]
-
ResearchGate. Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. [Link]
-
Asian Publication Corporation. Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
-
JOCPR. Overview of Mercapto-1,2,4-Triazoles. [Link]
-
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
YouTube. Factors Affecting Solubility. [Link]
-
National Institutes of Health. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
ScienceOpen. Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. [Link]
-
Semantic Scholar. The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. [Link]
-
National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
ResearchGate. The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction.... [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. isres.org [isres.org]
- 15. nbinno.com [nbinno.com]
- 16. 3-Amino-5-mercapto-1,2,4-triazole | CAS#:16691-43-3 | Chemsrc [chemsrc.com]
- 17. 3-Amino-5-mercapto-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]
- 18. chemimpex.com [chemimpex.com]
troubleshooting common errors in spectroscopic analysis of triazoles
Prepared by: Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of triazole-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common issues encountered during the characterization of 1,2,3- and 1,2,4-triazoles using NMR, Mass Spectrometry, UV-Vis, and IR spectroscopy. The following question-and-answer guides provide not just solutions, but the underlying scientific principles to empower your experimental design and interpretation.
General Troubleshooting: Is Your Sample the Source of Error?
Before blaming the instrument, it's crucial to validate the sample itself. Many spectral artifacts originate from impure samples containing residual solvents, starting materials, or synthetic byproducts.[1][]
FAQ G1: My spectra (NMR, MS, etc.) show multiple unexpected signals. How can I confirm if this is an impurity issue?
Expert Analysis: Unanticipated signals across different spectroscopic techniques are a strong indicator of a sample purity problem. Impurities from synthesis, such as positional isomers or desfluoro variants in the case of fluorinated drug candidates, can be difficult to separate and will complicate spectral interpretation.[1]
Troubleshooting Protocol:
-
Re-evaluate Chromatography: Check the purity of your sample using an orthogonal chromatographic method (e.g., if you purified with HPLC on a C18 column, try a different column chemistry or use TLC with a different solvent system).
-
LC-MS Analysis: Couple liquid chromatography directly with a mass spectrometer. This is the most effective way to correlate unexpected peaks in your chromatogram with specific mass-to-charge ratios, helping to identify potential impurities.
-
Reference Spectra: Compare your spectra against known reference materials or literature data for your target compound and any plausible synthetic intermediates or byproducts.[1]
Workflow for Purity Verification
Caption: General workflow for diagnosing sample purity issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is paramount for the structural elucidation of triazoles. However, the unique electronic environment of the triazole ring and the presence of nitrogen atoms can lead to specific challenges.
FAQ N1: Why are the proton or carbon signals for my triazole derivative unusually broad?
Expert Analysis: Peak broadening in the NMR spectra of triazoles can be particularly vexing. The causes are often multifactorial, stemming from chemical exchange phenomena, the quadrupolar nature of nitrogen, or sample-related issues.[3][4]
-
Chemical Exchange: Prototropic tautomerism, where a proton rapidly moves between the nitrogen atoms of the triazole ring, is a common cause.[5] If the rate of this exchange is on the NMR timescale, it leads to the coalescence and broadening of signals.[6]
-
Quadrupolar Broadening: The ¹⁴N nucleus (spin I=1) has a quadrupole moment. Protons or carbons directly attached to or near the nitrogen atoms can experience rapid relaxation induced by the nitrogen quadrupole, resulting in broader lines.[3]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., leftover catalyst) can cause significant line broadening.
-
Sample Viscosity/Concentration: High sample concentrations can increase viscosity, slowing molecular tumbling and leading to broader peaks.[4]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow the chemical exchange enough to resolve separate, sharp signals for each tautomer.[3][6] Conversely, increasing the temperature might accelerate the exchange to a point where a single, sharp, averaged signal is observed.
-
Sample Filtration: To remove potential paramagnetic particulates, dissolve your sample in a suitable solvent and filter it through a small plug of Celite or a syringe filter directly into the NMR tube.
-
Dilution: If the sample is highly concentrated, dilute it. This can decrease viscosity and intermolecular interactions that contribute to broadening.
-
¹⁵N Isotopic Labeling: While an advanced technique, if quadrupolar broadening is the suspected primary cause, synthesizing a ¹⁵N-labeled analogue can resolve the issue, as ¹⁵N is a spin I=1/2 nucleus and does not cause quadrupolar broadening.
Decision Tree for NMR Peak Broadening
Caption: Diagnostic workflow for troubleshooting broad NMR peaks.
FAQ N2: The signals for the long aliphatic chain on my triazole are completely overlapped. How can I assign them?
Expert Analysis: Long alkyl chains attached to a triazole ring present a classic challenge of severe signal overlap in the ¹H NMR spectrum, typically in the 1.2-1.6 ppm region, because the methylene groups are in very similar chemical environments.[7]
Troubleshooting Protocol:
-
2D NMR Spectroscopy: This is the most powerful solution.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to "walk" down the aliphatic chain from a resolved anchor point (e.g., the CH₂ group adjacent to the triazole).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting the chain to the triazole ring.
-
-
Higher Field Strength: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion may be sufficient to resolve some of the overlapping multiplets.
-
Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can induce differential shifts in the proton resonances, potentially improving resolution.
| Typical Chemical Shifts for Triazole Rings | ¹H (ppm) | ¹³C (ppm) |
| 1,4-disubstituted 1,2,3-Triazole | ||
| CH -5 | 7.0 - 8.5[7][8] | |
| C H-5 | 122 - 125[7] | |
| C -4 (substituted) | 140 - 150 | |
| 1,2,4-Triazole | ||
| CH -3 / CH -5 | 8.0 - 9.0 | |
| C H-3 / C H-5 | 145 - 165 |
Note: Chemical shifts are highly dependent on substituents and solvent.
Mass Spectrometry (MS)
MS is essential for confirming molecular weight and providing structural information through fragmentation analysis. The fragmentation of the triazole ring is heavily influenced by the substitution pattern and ionization method.[9][10][11]
FAQ M1: My ESI mass spectrum shows a strong [M+H]⁺ ion but very little fragmentation. How can I get more structural information?
Expert Analysis: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion with minimal in-source fragmentation.[9] While excellent for determining molecular weight, it provides little structural detail on its own. To elicit fragmentation, energy must be introduced to the ions.
Troubleshooting Protocol:
-
Increase Fragmentor/Cone Voltage: In the ion source, gradually increase the fragmentor or cone voltage. This will accelerate the ions and cause them to undergo collisions with gas molecules (Collision-Induced Dissociation or CID), promoting fragmentation.[12] Monitor the spectrum to find a voltage that provides informative fragments without completely losing the precursor ion.
-
Tandem Mass Spectrometry (MS/MS): If you have access to a tandem instrument (e.g., QqQ, Q-TOF, Ion Trap), this is the ideal approach.
-
Isolate the [M+H]⁺ ion in the first mass analyzer.
-
Fragment the isolated ion in a collision cell with an inert gas (e.g., argon).
-
Analyze the resulting fragment ions in the second mass analyzer. This produces a clean fragmentation spectrum directly linked to your compound of interest.
-
Workflow for Optimizing ESI-MS Fragmentation
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Scale-Up Synthesis of 5-Mercapto-4H-1,2,4-triazol-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-mercapto-4H-1,2,4-triazol-3-ol. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.
I. Introduction to the Synthesis of this compound
This compound is a crucial heterocyclic building block in the synthesis of various pharmaceutical compounds. Its synthesis involves the cyclization of a thiocarbohydrazide derivative with a suitable one-carbon source. While several synthetic routes exist, for scale-up purposes, a process that is safe, cost-effective, and provides high purity and yield is paramount.
This guide will focus on a scalable synthesis route adapted from established methodologies for related compounds, emphasizing practical considerations for industrial production.
II. Recommended Scale-Up Synthetic Protocol
A recommended scalable synthesis of this compound involves the reaction of thiocarbohydrazide with urea in the presence of a suitable solvent. This method avoids harsh reagents and high temperatures, making it more amenable to large-scale production.
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a scrubber (for ammonia), and a port for solid and liquid addition.
-
Reagent Charging:
-
Charge the reactor with a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical for maintaining a homogenous reaction mixture and for heat transfer.
-
Add thiocarbohydrazide to the solvent with stirring.
-
Add urea to the mixture. A slight molar excess of urea can be used to ensure complete conversion of the thiocarbohydrazide.
-
-
Reaction Execution:
-
Heat the reaction mixture gradually to 120-140 °C. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Ammonia gas will be evolved during the reaction and should be safely scrubbed using a dilute acid solution.
-
Maintain the reaction at this temperature until the starting material is consumed (typically 4-8 hours).
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred vessel containing cold water. The product will precipitate out of the solution.
-
Filter the crude product and wash it thoroughly with water to remove any remaining solvent and unreacted urea.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 60-70 °C to a constant weight.
Process Flow Diagram:
Technical Support Center: Preventing Degradation of 5-Mercapto-1,2,4-Triazole Samples
Welcome to the technical support center for 5-mercapto-1,2,4-triazole and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your samples. The inherent reactivity of the thiol group, which is central to the function of these molecules, also makes them susceptible to degradation. This guide offers field-proven insights and troubleshooting advice to help you maintain sample purity and achieve reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses fundamental questions regarding the stability and chemical nature of 5-mercapto-1,2,4-triazole.
Q1: What is 5-mercapto-1,2,4-triazole, and why is its stability a primary concern?
A: 5-mercapto-1,2,4-triazole is a heterocyclic compound featuring a five-membered triazole ring and a thiol (-SH) group. This thiol group is highly reactive and is often the key functional moiety for its applications in pharmaceuticals, materials science, and as a synthetic intermediate.[1][2] However, this reactivity is also its main vulnerability. The thiol group is easily oxidized, primarily by atmospheric oxygen, leading to the formation of a disulfide dimer. This degradation compromises sample purity, alters chemical properties, and can lead to failed experiments or inaccurate results.
Q2: What is the primary degradation pathway for this compound?
A: The most common degradation pathway is oxidative dimerization. Two molecules of 5-mercapto-1,2,4-triazole are oxidized to form a single molecule of a disulfide-bridged dimer. This reaction involves the loss of two hydrogen atoms from the thiol groups of two separate molecules, which then join via a sulfur-sulfur bond. This process is a known and often facile reaction for thiol-containing compounds.[3][4] In analytical studies of related compounds, this disulfide formation is a recognized issue during sample storage, sometimes requiring a reduction step before analysis to quantify the parent molecule accurately.[5][6]
Q3: What environmental or experimental factors accelerate degradation?
A: Several factors can significantly accelerate the oxidation of the thiol group:
-
Presence of Oxygen: Atmospheric oxygen is the most common culprit. Handling samples in the open air, especially in solution, greatly increases the rate of disulfide formation.[7]
-
Elevated pH (Alkaline Conditions): At higher pH, the thiol group (-SH) is deprotonated to form a thiolate anion (-S⁻). This anion is a much stronger nucleophile and is oxidized to a disulfide far more readily than its protonated counterpart.[7]
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate the oxidation of thiols by oxygen.
-
Exposure to Light: Certain thiol compounds are sensitive to light, which can provide the energy to initiate oxidative reactions.[8]
-
Elevated Temperature: Increased temperature generally increases the rate of chemical reactions, including oxidation.
Q4: I've read about "thiol-thione tautomerism." How does this affect the molecule's stability and reactivity?
A: This is an excellent and crucial question. The 5-mercapto-1,2,4-triazole molecule exists as a mixture of two interconverting forms, or tautomers: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond).[9][10] For most substituted 3-mercapto-1,2,4-triazoles, the thione form is considered the more stable and predominant tautomer in the solid state and in solution.[10]
While the thione form is more stable, the equilibrium means that a population of the more reactive thiol form is always present. The degradation to disulfide proceeds via the thiol tautomer. Therefore, any condition that shifts the equilibrium towards the thiol form or accelerates the oxidation of the small amount present will increase the overall degradation rate. The presence of this equilibrium can be confirmed using techniques like IR spectroscopy, which can detect the characteristic C=S stretch of the thione or the S-H stretch of the thiol.[10]
Caption: Tautomerism and the primary degradation pathway of 5-mercapto-1,2,4-triazole.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to quickly diagnose and solve common problems encountered during experimentation.
Problem 1: My freshly prepared solution for analysis by HPLC/LC-MS shows a second, less polar peak that grows over time. What is it?
-
Probable Cause: You are likely observing the formation of the disulfide dimer. The dimer is larger and often less polar than the monomer, causing it to have a different retention time (usually longer on a reversed-phase column).
-
Causality: When the compound is dissolved, it is exposed to dissolved oxygen in the solvent and atmospheric oxygen, initiating oxidation.
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to mass spectrometry (MS), check the mass of the new peak. It should correspond to (2 * Mass of Monomer) - 2.
-
Use Fresh Solutions: The most reliable solution is to prepare solutions immediately before analysis.[9]
-
Deoxygenate Solvents: Purge your solvents (e.g., water, acetonitrile, methanol) with an inert gas like nitrogen or argon for 15-20 minutes before use.
-
Work Quickly: Minimize the time the sample solution is exposed to air before injection. Use autosampler vials with septa to reduce air exposure.
-
Reversal for Analysis: For quantitative analysis where some degradation is unavoidable, you can treat the sample with a mild reducing agent like tributylphosphine (TBP) or dithiothreitol (DTT) prior to analysis to convert the disulfide back to the thiol.[5][6] Note: This is for analytical purposes only and should not be done if the sample is intended for a subsequent reaction.
-
Problem 2: The purity of my solid, powdered sample has decreased significantly after several months in storage.
-
Probable Cause: Improper storage has allowed slow oxidation of the solid material by atmospheric oxygen and moisture.
-
Causality: Even as a solid, the surface of the powder is exposed to air in the container's headspace. Over time, this is sufficient for noticeable degradation. Moisture can also accelerate this process.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Check if the material was stored according to the supplier's recommendations. Safety Data Sheets (SDS) consistently recommend keeping containers tightly closed in a dry, cool, and well-ventilated place.[11][12]
-
Implement Inert Atmosphere: For long-term storage, after opening the original container, flush the headspace with argon or nitrogen before re-sealing tightly.
-
Use a Desiccator: Store the sealed container inside a desiccator to protect it from moisture.
-
Refrigerate: For optimal long-term stability, store the sealed, inerted container at low temperatures (e.g., 2-8 °C), as recommended for many thiol-containing reagents.[8]
-
Problem 3: I am getting inconsistent results or low yields in a reaction that depends on the thiol group's reactivity.
-
Probable Cause: Your starting material has partially oxidized to the disulfide dimer, reducing the amount of active thiol available for the reaction.
-
Causality: The disulfide S-S bond will not undergo the same reactions as the free -SH group (e.g., nucleophilic attack). If 20% of your starting material has dimerized, you can expect at least a 20% drop in your theoretical yield.
-
Troubleshooting Steps:
-
Check Starting Material Purity: Before starting your reaction, run a quick purity check on your 5-mercapto-1,2,4-triazole sample using a suitable analytical method (HPLC, NMR).
-
Use Freshly Opened Reagent: If possible, use a new, unopened bottle of the reagent for critical reactions.
-
Purify Before Use: If significant dimerization is detected, you may need to purify the starting material. This is often non-trivial and it is usually more practical to purchase a fresh batch.
-
Modify Reaction Conditions: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the starting material during the reaction itself.[7]
-
Part 3: Recommended Protocols & Workflows
To ensure self-validating and reproducible experiments, follow these detailed protocols.
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Sample (Long-Term) | Stock Solution (Short-Term) |
| Temperature | 2–8 °C | -20 °C |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) |
| Light | Store in amber vial or dark place[12] | Amber vial, wrapped in foil |
| Container | Tightly sealed, airtight container[13] | Tightly sealed vial with septum cap |
| Other | Store in a desiccator | Use deoxygenated solvent |
Experimental Workflow: From Solid to Experiment
The following diagram outlines the critical decision points for maintaining sample integrity.
Caption: Recommended workflow for handling 5-mercapto-1,2,4-triazole to minimize degradation.
Protocol 1: Preparation of a Stock Solution
This protocol is designed to minimize oxidation during solution preparation.
-
Solvent Deoxygenation: Select a suitable solvent (e.g., DMSO, DMF, or an appropriate buffer). Place the required volume in a flask and bubble argon or nitrogen gas through it for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Briefly remove your solid 5-mercapto-1,2,4-triazole from cold storage. Weigh the desired amount quickly and efficiently to minimize exposure to ambient air and moisture.
-
Dissolution: In a clean vial, add the weighed solid. Using a syringe, transfer the deoxygenated solvent into the vial. Seal the vial immediately with a septum cap.
-
Inerting: Puncture the septum with two needles: one connected to a low-flow inert gas line and one to act as a vent. Allow the gas to flow for 1-2 minutes to displace the air in the headspace. Remove the vent needle first, then the gas inlet needle.
-
Mixing: Mix the solution by vortexing or sonicating until the solid is fully dissolved.
-
Storage: If immediate use is not possible, wrap the vial in aluminum foil and store it at -20°C. It is strongly recommended to use the solution within 24 hours.
References
- Overview of Mercapto-1,2,4-Triazoles. (N.D.). Journal of Chemical and Pharmaceutical Research.
- 3-Amino-5-mercapto-1,2,4-triazole - Safety Data Sheet. (2025). ChemicalBook. [Available at: https://www.chemicalbook.
- SAFETY DATA SHEET for 3-Mercapto-1,2,4-triazole. (N.D.). TCI EUROPE N.V. [Available at: https://www.tcichemicals.com/GB/en/p/M0814]
- Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). ResearchGate. [Available at: https://www.researchgate.net/publication/382103433_Synthesis_Characterization_and_Biological_Activity_Evaluation_of_Some_1n-bis-4-amino-5-mercapto-124-triazol-3-yl_Alkanes]
-
Synthesis of Benzo[12][14]thiazolo[2,3- c][11][13][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911244/]
- Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. (2025). BenchChem. [Available at: https://www.benchchem.com/product/bchm0001091/technical-support]
- The Chemical Properties and Applications of 3-Amino-5-Mercapto-1,2,4-Triazole. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD. [Available at: https://www.inno-pharmchem.com/news/the-chemical-properties-and-applications-of-3-amino-5-mercapto-1-2-4-triazole]
- Navigating the Unseen: A Technical Guide to the Safe Handling of Pent-2-ene-1-thiol. (N.D.). BenchChem. [Available at: https://www.benchchem.com/product/bchm0001859/technical-support]
- Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (2004). Journal of Chromatography B. [Available at: https://www.sciencedirect.com/science/article/abs/pii/S157002320300840X]
- Handling thiols in the lab. (2013). Reddit. [Available at: https://www.reddit.com/r/chemistry/comments/1nqo5g/handling_thiols_in_the_lab/]
- Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (2004). PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/14751807/]
- SAFETY DATA SHEET. (2024). Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/sds/sigma/1.01548]
- The Science Behind 3-Amino-5-mercapto-1,2,4-triazole: From Structure to Application. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD. [Available at: https://www.inno-pharmchem.
-
Synthesis of Benzo[12][14]thiazolo[2,3-c][11][13][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). ResearchGate. [Available at: https://www.researchgate.net/publication/358822002_Synthesis_of_Benzo45thiazolo23-c124triazole_Derivatives_via_C-H_Bond_Functionalization_of_Disulfide_Intermediates]
- SAFETY DATA SHEET. (2025). Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/US/en/sds/sial/phr1558]
- Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). Experimental and Therapeutic Medicine. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403295/]
- Reagents & Solvents: How to Work with Thiols. (N.D.). University of Rochester, Department of Chemistry. [Available at: https://www.sas.rochester.edu/chm/safety/assets/pdf/working-with-thiols.pdf]
- Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (N.D.). ResearchGate. [Available at: https://www.researchgate.net/publication/281656829_Synthesis_of_5-mercapto-134-oxadiazole_and_124-triazoles]
- Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. (2016). PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/27113110/]
- Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). Scientific Reports. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780188/]
- Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (N.D.). Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322230/]
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (N.D.). SIELC Technologies. [Available at: https://sielc.com/hplc-method-for-separation-of-1-2-4-triazole-and-guanylurea-on-primesep-100-column/]
- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (N.D.). ResearchGate. [Available at: https://www.researchgate.
- Chemistry of 1, 2, 4-Triazole: A Review Article. (N.D.). International Journal of Science and Research (IJSR).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (N.D.). Molecules. [Available at: https://www.mdpi.com/1420-3049/28/19/6797]
- Degradation of 1,2,4-Triazole fungicides in the environment. (2025). ResearchGate. [Available at: https://www.researchgate.net/publication/372901597_Degradation_of_124-Triazole_fungicides_in_the_environment]
- SAFETY DATA SHEET for Thiophene-2-thiol. (2025). Fisher Scientific.
Sources
- 1. jocpr.com [jocpr.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Benzo[4,5]thiazolo[2,3- c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijsr.net [ijsr.net]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Amino-5-mercapto-1,2,4-triazole - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Enhancing the Stability of Synthesized 5-Mercapto-1,2,4-Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-mercapto-1,2,4-triazole derivatives. This guide is designed to provide in-depth, practical solutions to the stability challenges commonly encountered with these versatile compounds. By understanding the underlying chemical principles, you can implement effective strategies to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in 5-mercapto-1,2,4-triazole derivatives?
A1: The principal route of degradation for 5-mercapto-1,2,4-triazole derivatives is the oxidation of the thiol (-SH) group. This oxidation leads to the formation of disulfide bridges between two triazole molecules, resulting in dimers that may have altered biological activity and physical properties. This process is often accelerated by the presence of oxygen, metal ions, and exposure to light.
Q2: How does pH affect the stability of these compounds?
A2: The pH of the solution plays a critical role in the stability of 5-mercapto-1,2,4-triazole derivatives. The thiol group can exist in its protonated form (R-SH) or as a thiolate anion (R-S⁻). The thiolate form is significantly more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH (typically pH 6.5-7.5) is often recommended to minimize the concentration of the highly reactive thiolate anion.[]
Q3: Are there any specific storage conditions that can enhance stability?
A3: Yes, proper storage is crucial. To minimize degradation, these compounds should be stored as dry solids in a cool, dark, and dry environment. If in solution, they should be kept at low temperatures (2-8 °C or frozen) and protected from light. It is also beneficial to deoxygenate solvents and store solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Q4: Can chemical modification improve the stability of 5-mercapto-1,2,4-triazoles?
A4: Absolutely. Derivatization of the thiol group is a common and effective strategy. Converting the thiol to a more stable functional group, such as a thioether, can prevent oxidation.[] This can be achieved through alkylation or other conjugation chemistries. However, it's important to consider how such modifications might impact the compound's biological activity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of potency or activity over a short period.
-
Appearance of new peaks in HPLC or LC-MS analysis, often corresponding to the disulfide dimer.
-
Visible changes in the solution, such as precipitation or color change.
Root Cause Analysis: This is a classic sign of oxidative degradation. The presence of dissolved oxygen, trace metal ion contaminants, or exposure to ambient light is likely accelerating the oxidation of the thiol group.
dot
Caption: Root cause analysis of rapid degradation.
Solutions and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Use of Antioxidants | Add antioxidants to the solution to scavenge free radicals and inhibit oxidation. | Common antioxidants include ascorbic acid (Vitamin C), Trolox, and glutathione.[2][3] The choice and concentration will depend on the specific compound and downstream application. |
| Inert Atmosphere | Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). | Use degassed solvents and purge vials with inert gas before adding the compound. |
| pH Control | Buffer the solution to a slightly acidic or neutral pH (6.5-7.5). | Avoid basic conditions which favor the formation of the highly reactive thiolate anion.[] |
| Metal Chelators | Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation. | A final concentration of 1-5 mM EDTA is typically effective. |
| Light Protection | Store solutions in amber vials or wrap containers in aluminum foil. | Minimize exposure to ambient light during experiments. |
Experimental Protocol: Stabilizing a 5-Mercapto-1,2,4-Triazole Derivative in an Aqueous Buffer
-
Prepare the Buffer: Prepare a phosphate or citrate buffer at the desired pH (e.g., pH 7.0).
-
Deoxygenate the Buffer: Sparge the buffer with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated buffer, add your chosen antioxidant (e.g., 100 µM ascorbic acid) and a chelating agent (e.g., 1 mM EDTA).
-
Dissolve the Compound: Weigh the 5-mercapto-1,2,4-triazole derivative in a vial and purge the vial with inert gas. Add the stabilized, deoxygenated buffer to dissolve the compound to the desired concentration.
-
Storage: Store the final solution in a tightly sealed amber vial at 2-8 °C. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80 °C.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
A gradual decrease in the compound's effect over the course of an experiment.
-
Discrepancies between freshly prepared and stored batches of the compound.
Root Cause Analysis: Inconsistent results are often a downstream consequence of compound instability. If the active compound is degrading at a variable rate, its effective concentration will fluctuate, leading to unreliable data.
dot
Caption: Troubleshooting inconsistent assay results.
Solutions and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Fresh Preparations | Prepare fresh solutions of the compound immediately before each experiment. | While this ensures maximum potency, it may not be practical for all workflows. |
| Stability-Indicating Analytical Method | Develop and validate an analytical method (e.g., HPLC) to monitor the concentration of the active compound and its degradation products over time.[4][5] | This allows you to determine the stability window of your compound under specific experimental conditions. |
| Chemical Derivatization | Synthesize a more stable analog of your compound by modifying the thiol group. | Alkylation to form a thioether is a common strategy.[] This may alter the compound's biological activity, so structure-activity relationship (SAR) studies are necessary. |
| Formulation Development | For in vivo studies, consider formulating the compound with excipients that enhance its stability. | This can include antioxidants, chelating agents, and pH-buffering agents. |
Experimental Protocol: HPLC-Based Stability Assessment
-
Method Development: Develop a reversed-phase HPLC method that can separate the parent 5-mercapto-1,2,4-triazole derivative from its disulfide dimer and any other potential degradation products.[4]
-
Sample Preparation: Prepare a solution of your compound in the relevant experimental buffer or medium.
-
Time-Course Analysis: Incubate the solution under the conditions of your experiment (e.g., 37 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by HPLC to quantify the remaining parent compound and the formation of degradation products.[6]
-
Data Interpretation: Plot the concentration of the parent compound versus time to determine its degradation kinetics and half-life under your experimental conditions.
References
-
(PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025). ResearchGate. [Link]
-
Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. (n.d.). ScienceDirect. [Link]
-
Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2022). ResearchGate. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022). National Institutes of Health. [Link]
-
Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. (2016). RSC Publishing. [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI. [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (n.d.). RSC Publishing. [Link]
-
Overview of Mercapto-1,2,4-Triazoles. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Antioxidant activity of some organosulfur compounds in vitro. (2021). Arabian Journal of Chemistry. [Link]
-
Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2006). ResearchGate. [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. (n.d.). National Institutes of Health. [Link]
- SYNTHESIS OF NOVEL -MERCAPTO-S-TRIAZOLO[,-C-~. (n.d.). [No Source]
-
Antioxidant activity of some organosulfur compounds in vitro. (2021). ResearchGate. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). PubMed. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
-
Stability of 1,2,4-triazoles? (2018). ResearchGate. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. [Link]
-
Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). ResearchGate. [Link]
-
(PDF) Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). ResearchGate. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Institutes of Health. [Link]
-
Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (n.d.). ResearchGate. [Link]
-
Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. (2022). National Institutes of Health. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 2. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 5-Mercapto-1,2,4-Triazoles and Fluconazole: A Guide for Researchers
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates a continuous search for novel and more effective antifungal agents. The 1,2,4-triazole scaffold has been a cornerstone in the development of antifungal drugs, with fluconazole being a prominent member of this class.[1] This guide provides a comparative analysis of the antifungal activity of a promising group of triazole derivatives, the 5-mercapto-1,2,4-triazoles, against the established antifungal, fluconazole.
The Common Ground: Mechanism of Action of Triazole Antifungals
Both fluconazole and the broader class of 1,2,4-triazole derivatives exert their antifungal effects by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[2][3] This cytochrome P450-dependent enzyme (CYP51) is essential for the conversion of lanosterol to ergosterol, a vital component that maintains the integrity and fluidity of the fungal cell membrane.[4][5][6]
The nitrogen atom in the triazole ring binds to the heme iron at the active site of CYP51, inhibiting its function.[3][4] This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell.[7][8] The consequence is a cascade of detrimental effects on the cell membrane, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[8][9] While fluconazole is primarily fungistatic, some derivatives may exhibit fungicidal activity.[7][10]
Caption: Mechanism of action of triazole antifungals.
Comparative Antifungal Efficacy: A Data-Driven Perspective
The true measure of a novel antifungal candidate lies in its performance against clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 5-mercapto-1,2,4-triazole derivatives compared to fluconazole. A lower MIC value indicates greater potency.
| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [11] |
| Candida albicans | 12.5 | [2] | |
| Aspergillus niger | 6.25 | [2] | |
| Aspergillus fumigatus | >64 - >256 | [11] | |
| Aspergillus flavus | 128 | [11] | |
| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | Candida albicans | 6.25 | [2] |
| Quinoline based benzothiazolyl-1,2,4-triazoles (23g, 23i) | Aspergillus niger | 6.25 | [2] |
| Sulfonamide-1,2,4-triazole derivatives | Aspergillus niger, Trichoderma viride, Aspergillus flavus | 10-70 times more active than bifonazole and ketoconazole | [2] |
| Clinafloxacin-triazole hybrids (28g) | Various bacteria and fungi | 0.25 - 1 | [2] |
| Benzimidazolyl-1,2,4-triazole hybrids (28m, 28n, 28f, 28g) | Fungi | 0.78 - 1.56 | [1] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Bacteria | 5 | [12] |
Note: The data presented for the triazole-thiol derivatives is a range from various studies on similar compounds and should be interpreted with caution as a direct comparison.
The data reveals that certain 5-mercapto-1,2,4-triazole derivatives exhibit antifungal potency comparable to or even exceeding that of fluconazole against specific fungal strains.[1][2] For instance, some quinoline-based benzothiazolyl-1,2,4-triazoles were found to be twofold more potent than fluconazole against Candida albicans.[2]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
To ensure the reproducibility and validity of antifungal activity data, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[11]
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the concentration of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[11]
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11]
-
-
Preparation of Antifungal Solutions:
-
Dissolve the antifungal agents (fluconazole and 5-mercapto-1,2,4-triazole derivatives) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the antifungal agents in RPMI-1640 medium to obtain a range of concentrations.
-
-
Microplate Inoculation:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microplate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only the medium).
-
-
Incubation:
-
Incubate the microplate at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually inspect the microplate for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
Caption: Workflow for the broth microdilution assay.
Discussion and Future Directions
The comparative data strongly suggests that 5-mercapto-1,2,4-triazoles represent a promising avenue for the development of new antifungal agents. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their antifungal activity and spectrum.[13][14] Several studies have highlighted the importance of specific substituents on the triazole ring for enhanced antifungal efficacy.[1][2]
The emergence of fluconazole-resistant Candida species is a significant clinical challenge.[15] The development of novel triazole derivatives with potent activity against these resistant strains is of paramount importance. Future research should focus on:
-
Expanding the scope of antifungal testing: Evaluating the efficacy of new 5-mercapto-1,2,4-triazole derivatives against a broader panel of clinically relevant and resistant fungal isolates.
-
In vivo studies: Assessing the safety and efficacy of the most promising compounds in animal models of fungal infections.
-
Mechanism of action studies: Investigating whether these derivatives have additional mechanisms of action beyond the inhibition of lanosterol 14α-demethylase.
Conclusion
While fluconazole remains a valuable tool in the antifungal arsenal, the exploration of novel chemical scaffolds is essential to combat the growing threat of fungal infections. The 5-mercapto-1,2,4-triazole class of compounds has demonstrated significant potential, with several derivatives exhibiting superior or comparable in vitro antifungal activity to fluconazole. Continued research and development in this area hold the promise of delivering a new generation of more potent and broad-spectrum antifungal agents.
References
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central - NIH. Available at: [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available at: [Link]
-
Overview of Mercapto-1,2,4-Triazoles. JOCPR. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
-
Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium. PubMed Central - NIH. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available at: [Link]
-
Fluconazole. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. Available at: [Link]
-
Fluconazole. Wikipedia. Available at: [Link]
-
In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
What is the mechanism of Fluconazole? Patsnap Synapse. Available at: [Link]
-
Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. ResearchGate. Available at: [Link]
-
use of fluconazole and itraconazole in the treatment of Candida albicans infections: a review. Journal of Antimicrobial Chemotherapy - Oxford Academic. Available at: [Link]
-
Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index - Pediatric Oncall. Available at: [Link]
-
Fluconazole resistance in Candida species: a current perspective. PubMed Central - NIH. Available at: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluconazole - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 9. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Mercapto-1,2,4-Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of a particularly promising subclass: 5-mercapto-1,2,4-triazole analogs. By dissecting the impact of specific structural modifications on their biological performance, we aim to provide actionable insights for the rational design of more potent and selective therapeutic candidates. This analysis is grounded in experimental data from peer-reviewed studies, offering a direct comparison of various analogs across different biological activities.
The 5-Mercapto-1,2,4-Triazole Core: A Hub of Biological Activity
The 5-mercapto-1,2,4-triazole moiety is a five-membered heterocyclic ring distinguished by three nitrogen atoms and a thiol (-SH) group at the 5-position. This core structure offers multiple points for chemical modification, primarily at the N-1, N-4, C-3 positions, and the sulfur atom of the mercapto group. These modifications profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.[3] The hydrogen bonding capacity and dipole character of the triazole ring are key to its ability to bind with high affinity to various enzymes and receptors.[2][4]
Comparative Analysis of Biological Activities
This guide will focus on three major therapeutic areas where 5-mercapto-1,2,4-triazole analogs have shown significant promise: anticancer, antibacterial, and antifungal activities.
Anticancer Activity: Targeting Cellular Proliferation
Numerous studies have highlighted the potential of 5-mercapto-1,2,4-triazole derivatives as anticancer agents.[5] Their mechanisms often involve the inhibition of crucial enzymes in cancer signaling pathways, such as the PI3K/AKT pathway, or interference with tubulin polymerization.[6][7]
A critical aspect of the SAR for anticancer activity lies in the nature of the substituent at the C-3 position and the S-alkylation of the mercapto group. For instance, the introduction of a pyridine ring at the C-3 position has been shown to yield compounds with moderate to potent anticancer activity.[8] Further substitution on the sulfur atom with various benzyl derivatives can fine-tune this activity.
A comparative study on a series of 1,2,4-triazole-pyridine hybrids against the B16F10 murine melanoma cell line revealed that the electronic nature of the substituent on the benzyl ring plays a crucial role.[8]
| Compound ID | S-Substituent | IC50 (µM) against B16F10[8] |
| TP1 | Benzyl | 59.14 |
| TP2 | 4-Chlorobenzyl | 51.17 |
| TP3 | 4-Fluorobenzyl | 48.11 |
| TP4 | 4-Methylbenzyl | 55.21 |
| TP5 | 4-Nitrobenzyl | 45.19 |
| TP6 | 4-Methoxybenzyl | 41.12 |
| TP7 | 2,4-Dichlorobenzyl | 43.15 |
Table 1: Anticancer activity of S-substituted 3-(pyridin-3-yl)-5-mercapto-1,2,4-triazole analogs.
The data suggests that electron-donating groups (like methoxy) and strongly electron-withdrawing groups (like nitro) on the benzyl ring enhance anticancer activity compared to unsubstituted or halogen-substituted analogs. This indicates that both electronic and steric factors govern the interaction with the biological target.
Antibacterial Activity: Combating Bacterial Resistance
5-Mercapto-1,2,4-triazole analogs have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The structural modifications that enhance this activity often involve the creation of hybrid molecules, for example, by linking the triazole core to other known antibacterial pharmacophores like fluoroquinolones.
A key determinant for antibacterial potency is the nature of the substituent at the N-4 position of the triazole ring. Studies have shown that introducing bulky and lipophilic groups at this position can significantly enhance antibacterial effects. For instance, Schiff bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiones exhibit potent activity.[9]
In a series of Schiff bases derived from 4-amino-5-(1-adamantyl)-1,2,4-triazole-3-thione, the introduction of a 4-hydroxybenzylideneamino group at the N-4 position resulted in a compound with potent activity against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to standard antibiotics like gentamycin and ampicillin.[9]
| Compound Class | N-4 Substituent | Target Bacteria | MIC (µg/mL)[9] |
| Schiff Base | 4-Hydroxybenzylideneamino | S. aureus, B. subtilis | 1-2 |
| Mannich Base | 4-Ethoxycarbonyl-1-piperidyl | S. aureus, B. subtilis | 1-2 |
| Ciprofloxacin (Standard) | - | S. aureus, B. subtilis | - |
| Gentamycin (Standard) | - | S. aureus, B. subtilis | 0.5-2 |
Table 2: Antibacterial activity of N-4 substituted 5-(1-adamantyl)-1,2,4-triazole-3-thione analogs.
The presence of electron-donating groups like hydroxyl (-OH) on the aromatic ring of the N-4 substituent appears to be favorable for antibacterial activity.[10]
Antifungal Activity: A New Generation of Azoles
The 1,2,4-triazole core is famously present in several clinically used antifungal drugs.[2] Research into 5-mercapto-1,2,4-triazole analogs aims to develop new agents with improved efficacy and a broader spectrum of activity, particularly against resistant fungal strains.[11]
For antifungal activity, the substituents at both the C-3 and N-4 positions are critical. Often, the presence of a substituted phenyl ring at N-4 is a key feature. The nature and position of substituents on this phenyl ring can dramatically alter the antifungal potency.
For example, in a series of benzimidazolyl-1,2,4-triazole hybrids, compounds with a fluoro or chloro substituent at the para-position of the phenyl ring attached to N-4 exhibited good fungicidal activity.[11] This highlights the importance of halogens in enhancing antifungal effects, likely by increasing lipophilicity and facilitating membrane transport.
Experimental Protocols: A Foundation for Reliable Data
The comparative data presented in this guide is derived from standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 5-mercapto-1,2,4-triazole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target bacteria or fungi is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control (broth + inoculum) and negative control (broth only) wells are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
The 5-mercapto-1,2,4-triazole scaffold is a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of targeted chemical modifications in optimizing biological activity. For anticancer agents, substitutions on the S-atom and at the C-3 position are paramount. For antibacterial and antifungal compounds, the N-4 position offers a key handle for enhancing potency.
Future research should focus on exploring novel substitutions and creating hybrid molecules that combine the 5-mercapto-1,2,4-triazole core with other pharmacophores to achieve synergistic effects and overcome drug resistance. In silico methods like molecular docking can further aid in the rational design of next-generation analogs with improved target specificity and reduced off-target effects.[5][6]
References
- Benchchem. (n.d.). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs.
- ResearchGate. (n.d.). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
- MDPI. (n.d.). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones.
- National Institutes of Health. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- National Institutes of Health. (n.d.). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer.
- National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- ACS Omega. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.
- Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety.
- National Institutes of Health. (n.d.). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction.
- National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
- National Institutes of Health. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Triazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of an enzyme inhibitor is paramount. This is particularly true for triazole-based compounds, a versatile class of inhibitors with broad therapeutic applications.[1][2][3] This guide provides an in-depth, technically-focused comparison of the essential experimental methodologies required to rigorously validate the MoA of triazole-based enzyme inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating and robust investigative approach.
The Criticality of MoA Validation in Drug Discovery
The journey of a potential drug candidate from a preliminary "hit" to a clinical therapeutic is long and fraught with challenges. A crucial early step is the thorough characterization of how the compound interacts with its target enzyme.[4][5] An incomplete or erroneous understanding of the MoA can lead to wasted resources and late-stage failures. For triazole-based inhibitors, which are known to target a wide array of enzymes—from cytochrome P450s in fungi to kinases and proteases in humans—a definitive MoA is non-negotiable.[2][3][6][7]
This guide will equip you with the foundational knowledge and practical protocols to confidently elucidate the MoA of your triazole-based enzyme inhibitors.
Common Mechanisms of Action for Triazole-Based Inhibitors
The 1,2,4-triazole ring is a key pharmacophore that can interact with enzyme active sites in several ways.[1] One of the most well-documented mechanisms is the inhibition of metalloenzymes, particularly cytochrome P450 enzymes. For instance, in antifungal triazoles, the N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), preventing the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][8]
Beyond metalloenzymes, the triazole scaffold is a versatile building block for inhibitors of a wide range of enzymes, including:
-
Kinases: By designing appropriate substitutions on the triazole ring, potent and selective kinase inhibitors can be developed.[9]
-
Proteases: Triazole derivatives have been designed as inhibitors of proteases like cruzipain.[10]
-
Cholinesterases: Certain triazole compounds exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase.[2][3][11]
-
Other enzymes: The literature describes triazole-based inhibitors for enzymes such as urease, α-glucosidase, and carbonic anhydrase.[11][12][13][14]
Given this diversity, a multi-faceted experimental approach is essential to confirm the specific MoA for a novel triazole inhibitor.
A Comparative Guide to Essential MoA Validation Techniques
No single experiment can fully elucidate the MoA of an inhibitor. Instead, a combination of biochemical, biophysical, and structural methods should be employed to build a comprehensive and self-validating picture of the inhibitor's interaction with its target enzyme.
Enzyme Kinetics: The Foundation of MoA Analysis
Enzyme kinetics studies are the cornerstone of MoA validation.[15] They provide quantitative data on how an inhibitor affects the catalytic activity of an enzyme, allowing for the determination of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[16][17]
Core Principle
By measuring the initial reaction rates at varying substrate and inhibitor concentrations, we can deduce the inhibitor's binding mechanism relative to the substrate.[15]
Experimental Workflow
Caption: Workflow for enzyme kinetics-based MoA determination.
Detailed Protocol: Steady-State Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified target enzyme in a suitable buffer.
-
Prepare a range of substrate concentrations, typically from 0.1x to 10x the Michaelis constant (Km), if known.
-
Prepare serial dilutions of the triazole inhibitor.
-
-
Assay Setup:
-
In a multi-well plate, add the buffer, substrate, and inhibitor to each well.
-
Initiate the reaction by adding the enzyme.
-
The final reaction volume and concentrations should be consistent across all wells.
-
-
Data Acquisition:
-
Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculate the initial reaction velocity (v₀) for each condition.
-
-
Data Analysis:
-
Plot v₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
For a more accurate determination of kinetic parameters, create a Lineweaver-Burk plot (1/v₀ versus 1/[Substrate]).[16]
-
Analyze the changes in apparent Km and Vmax to determine the inhibition modality (competitive, non-competitive, etc.).
-
Calculate the inhibition constant (Ki) from the data.
-
Interpreting the Results
| Inhibition Type | Lineweaver-Burk Plot | Effect on Km | Effect on Vmax |
| Competitive | Lines intersect at the y-axis | Increases | Unchanged |
| Non-competitive | Lines intersect at the x-axis | Unchanged | Decreases |
| Uncompetitive | Parallel lines | Decreases | Decreases |
| Mixed | Lines intersect in the left quadrant | Varies | Decreases |
Biophysical Techniques: Directly Measuring the Interaction
While enzyme kinetics infer the MoA from changes in catalytic activity, biophysical methods directly measure the binding of the inhibitor to the enzyme.[18][19] These techniques are invaluable for confirming direct interaction and for providing thermodynamic and kinetic data that complement the results from enzyme kinetics assays.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures the heat released or absorbed during a binding event.[20][21] It is considered the gold standard for characterizing binding thermodynamics.
ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[20][21]
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
-
Sample Preparation:
-
Dialyze the purified enzyme and dissolve the triazole inhibitor in the exact same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the enzyme solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[20]
-
ITC can also be adapted to measure enzyme kinetics directly by monitoring the heat generated by the enzymatic reaction.[22][23][24]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors binding events in real-time.[25][26] It is particularly useful for determining the kinetics of binding (association and dissociation rates).
SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (enzyme) immobilized on the chip.[26]
Caption: Workflow for Surface Plasmon Resonance (SPR).
-
Immobilization:
-
Covalently attach the purified enzyme to the surface of a suitable sensor chip.
-
-
Binding Analysis:
-
Flow a series of inhibitor concentrations over the chip surface and monitor the binding response (association phase).
-
Switch to flowing only buffer over the chip to monitor the release of the inhibitor (dissociation phase).
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the resulting sensorgram to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[27]
-
Structural Biology: Visualizing the Interaction
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide a high-resolution, three-dimensional view of the enzyme-inhibitor complex.[28][29] This atomic-level information is invaluable for confirming the binding site and for understanding the specific molecular interactions that drive inhibition.
X-ray Crystallography
By diffracting X-rays off a crystal of the enzyme-inhibitor complex, a three-dimensional electron density map can be generated, from which the atomic structure of the complex can be determined.[30][31]
-
Crystallization: Co-crystallize the purified enzyme with the triazole inhibitor or soak the inhibitor into pre-formed crystals of the enzyme.[30]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.[29]
-
Structure Determination: Process the diffraction data to solve the structure of the enzyme-inhibitor complex.[32]
-
Analysis: Analyze the structure to identify the binding site and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.[33]
The resulting structure can definitively show, for example, the coordination of a triazole nitrogen to a metal ion in the active site, providing unequivocal evidence for the MoA.
Cellular Assays: Confirming Activity in a Biological Context
While in vitro assays are essential for detailed mechanistic studies, it is crucial to confirm that the inhibitor is active in a cellular environment.[4][34]
Core Principle
Cell-based assays measure the effect of the inhibitor on the target enzyme's activity within a living cell, providing a more physiologically relevant assessment of its potency and MoA.[35][36]
Experimental Approach
The design of a cellular assay is highly dependent on the enzyme target and its function. In general, the approach involves:
-
Developing a cellular model: This could be a cell line that overexpresses the target enzyme or a primary cell type where the enzyme is endogenously active.
-
Creating a readout of enzyme activity: This might involve measuring the concentration of a downstream product of the enzymatic reaction, or using a reporter gene assay.
-
Treating the cells with the inhibitor: Expose the cells to a range of inhibitor concentrations.
-
Measuring the effect: Quantify the change in the readout of enzyme activity to determine the cellular potency (e.g., IC50) of the inhibitor.
Comparison of MoA Validation Techniques
| Technique | Information Gained | Advantages | Disadvantages |
| Enzyme Kinetics | Mode of inhibition (e.g., competitive), Ki | Relatively simple, low cost, widely available | Indirectly measures binding, can be affected by assay artifacts |
| Isothermal Titration Calorimetry (ITC) | Kd, stoichiometry, ΔH, ΔS | Gold standard for thermodynamics, label-free | Requires large amounts of pure protein, lower throughput |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Real-time kinetics, label-free, high sensitivity | Enzyme immobilization can affect activity, potential for mass transport limitations |
| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex | Provides definitive atomic-level detail of the binding mode | Requires protein crystallization, which can be challenging |
| Cellular Assays | Cellular potency (IC50), confirmation of on-target activity in a biological context | Physiologically relevant | Can be complex to develop, indirect measure of MoA |
Conclusion: An Integrated Approach to MoA Validation
Validating the mechanism of action of a triazole-based enzyme inhibitor requires a rigorous, multi-pronged approach that combines the strengths of various experimental techniques. By integrating the insights from enzyme kinetics, biophysical binding assays, structural biology, and cellular assays, researchers can build a comprehensive and self-validating understanding of their inhibitor's MoA. This detailed characterization is not merely an academic exercise; it is a critical step in the successful development of novel and effective therapeutics.
References
-
Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics - Biocompare. (2018, March 1). Retrieved January 18, 2026, from [Link]
-
The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry - American Chemical Society. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals - ResearchGate. (2008, April). Retrieved January 18, 2026, from [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications. (2018, March 19). Retrieved January 18, 2026, from [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed. (2018, July 17). Retrieved January 18, 2026, from [Link]
-
Isothermal Titration Calorimetry in Biocatalysis - Frontiers. (2022, May 9). Retrieved January 18, 2026, from [Link]
-
Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC - PubMed Central. (2020, October 19). Retrieved January 18, 2026, from [Link]
-
Experimental strategy for enzyme inhibitor screening by surface plasmon... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. | Semantic Scholar. (2008, January 9). Retrieved January 18, 2026, from [Link]
-
Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - IUCr Journals. (1998, September 1). Retrieved January 18, 2026, from [Link]
-
x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. - ResearchGate. (1990, May). Retrieved January 18, 2026, from [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives - Scientific Journal of Review. (2022, July 14). Retrieved January 18, 2026, from [Link]
-
X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Emerging Applications of Triazole Antifungal Drugs - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Biophysical methods in early drug discovery - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives - Scientific Journal of Review. (2022, July 6). Retrieved January 18, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 18, 2026, from [Link]
-
Advances in Enzyme Inhibition: Biophysical and Experimental Approaches - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18). Retrieved January 18, 2026, from [Link]
-
What is an Inhibition Assay? - Blog - Biobide. (n.d.). Retrieved January 18, 2026, from [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Triazole-Based smHDAC8 Inhibitors - PubMed. (2020, April 3). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A - iris.unina.it. (2022, July 25). Retrieved January 18, 2026, from [Link]
-
Enzyme inhibitor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.). Retrieved January 18, 2026, from [Link]
-
4.2 Enzyme kinetics and inhibition - Biophysical Chemistry - Fiveable. (n.d.). Retrieved January 18, 2026, from [Link]
-
345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar - KTU AVES. (2023, August 31). Retrieved January 18, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). Retrieved January 18, 2026, from [Link]
-
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed. (2024, September 5). Retrieved January 18, 2026, from [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies - PubMed Central. (2024, November 16). Retrieved January 18, 2026, from [Link]
-
Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry - Royal Society of Chemistry. (2021, January 19). Retrieved January 18, 2026, from [Link]
-
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 6. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 14. Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. fiveable.me [fiveable.me]
- 17. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 18. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 21. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.iucr.org [journals.iucr.org]
- 31. researchgate.net [researchgate.net]
- 32. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Structure-Based Design, Synthesis, and Biological Evaluation of Triazole-Based smHDAC8 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bellbrooklabs.com [bellbrooklabs.com]
- 36. blog.biobide.com [blog.biobide.com]
comparative study of different synthetic routes for 5-mercapto-1,2,4-triazoles
Introduction: The Significance of the 5-Mercapto-1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus, particularly when functionalized with a mercapto group at the 5-position, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The unique electronic and structural features of the 5-mercapto-1,2,4-triazole ring system allow for diverse molecular interactions, making it a cornerstone for the design of novel therapeutic agents and functional materials.[4] This guide provides a comparative analysis of the most prevalent synthetic routes to this versatile heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations for each methodology. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific applications.
Synthetic Strategies: A Comparative Overview
The synthesis of 5-mercapto-1,2,4-triazoles can be broadly categorized into several key approaches. This guide will focus on the most established and versatile methods:
-
Alkaline Cyclization of Acylthiosemicarbazides: A classic and widely employed route.
-
Condensation of Thiocarbohydrazide with Carboxylic Acids: A direct approach often favored for its simplicity.
-
From Potassium Dithiocarbazates: A two-step method involving a stable intermediate.
-
Ring Transformation of 1,3,4-Oxadiazoles: An elegant conversion of one five-membered heterocycle into another.
Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency. The following sections will delve into the specifics of each methodology, providing both theoretical and practical insights.
Route 1: Alkaline Cyclization of Acylthiosemicarbazides
This is arguably the most traditional and frequently utilized method for the synthesis of 3-substituted-5-mercapto-1,2,4-triazoles.[5][6] The strategy involves two main steps: the acylation of thiosemicarbazide to form an acylthiosemicarbazide intermediate, followed by an intramolecular cyclization under basic conditions.
Mechanistic Rationale and Experimental Causality
The success of this reaction hinges on the nucleophilic character of the nitrogen atoms in thiosemicarbazide and the subsequent base-catalyzed dehydration. The initial acylation typically occurs at the N4-position of the thiosemicarbazide. The choice of base for the cyclization step (commonly sodium hydroxide or potassium hydroxide) is critical.[5][7] The base serves to deprotonate the amide nitrogen, enhancing its nucleophilicity and facilitating the intramolecular attack on the thiocarbonyl carbon, leading to the formation of the triazole ring. The subsequent elimination of a water molecule drives the reaction to completion.
Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol
-
Formation of 1-Benzoylthiosemicarbazide:
-
To a solution of thiosemicarbazide (0.1 mol) in a suitable solvent (e.g., pyridine), benzoyl chloride (0.1 mol) is added dropwise with stirring in an ice bath.[3]
-
The reaction mixture is then stirred at room temperature for a specified period (typically 2-4 hours) until the formation of a precipitate is complete.
-
The solid product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 1-benzoylthiosemicarbazide.
-
-
Cyclization to 5-Phenyl-4H-1,2,4-triazole-3-thiol:
-
The 1-benzoylthiosemicarbazide (0.05 mol) is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 100 mL).[7]
-
The mixture is heated under reflux for 3-4 hours.[7]
-
After cooling to room temperature, the solution is acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 4-5.[7]
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.
-
Workflow Diagram
Caption: Workflow for the synthesis of 5-mercapto-1,2,4-triazoles via acylthiosemicarbazide cyclization.
Route 2: Condensation of Thiocarbohydrazide with Carboxylic Acids
This method provides a more direct, one-step approach to 4-amino-3,5-disubstituted-1,2,4-triazoles.[8][9] It involves the direct fusion of a carboxylic acid with thiocarbohydrazide at elevated temperatures.
Mechanistic Rationale and Experimental Causality
The reaction proceeds through an initial condensation between the carboxylic acid and thiocarbohydrazide to form an acyl thiocarbohydrazide intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of two molecules of water. The high temperature is necessary to drive the dehydration steps. This method is particularly useful for the synthesis of 4-amino substituted triazoles, a feature that is inherent to the use of thiocarbohydrazide as a starting material.[10]
Experimental Protocol: Synthesis of 4-Amino-5-(indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup:
-
An equimolar mixture of thiocarbohydrazide (0.1 mol) and 1H-indole-3-acetic acid (0.1 mol) is placed in a round-bottom flask equipped with a condenser.[7]
-
-
Fusion:
-
The mixture is heated in an oil bath at a temperature of 160-170 °C for approximately 2 hours.[7]
-
-
Work-up:
-
The resulting fused mass is allowed to cool and then triturated with hot water.
-
The solid product is collected by filtration, washed with water, and recrystallized from methanol to yield the pure triazole.[7]
-
Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles via thiocarbohydrazide condensation.
Route 3: From Potassium Dithiocarbazates
This two-step method offers a versatile route to 4-amino-5-mercapto-1,2,4-triazoles and involves the formation of a stable potassium acyldithiocarbazate intermediate.[11]
Mechanistic Rationale and Experimental Causality
The synthesis begins with the reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form the potassium acyldithiocarbazate salt.[11] This salt is then cyclized by refluxing with hydrazine hydrate. The carbon disulfide acts as a source of the thiocarbonyl group, and the hydrazine hydrate provides the necessary nitrogen atoms to complete the triazole ring. This method allows for good control over the reaction and often results in high-purity products.
Experimental Protocol: General Procedure for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Formation of Potassium Acyldithiocarbazate:
-
To a solution of potassium hydroxide in ethanol, the appropriate acid hydrazide is added.
-
Carbon disulfide is then added dropwise while maintaining the temperature below a certain threshold (e.g., 30 °C).
-
The mixture is stirred for several hours, and the precipitated potassium acyldithiocarbazate is filtered and washed with ether.[11]
-
-
Cyclization:
-
The potassium acyldithiocarbazate is refluxed with an excess of hydrazine hydrate for a few hours.[11]
-
The reaction mixture is then cooled and poured into cold water.
-
Acidification with a suitable acid (e.g., acetic acid or HCl) precipitates the desired 4-amino-5-mercapto-1,2,4-triazole.
-
The product is filtered, washed, and recrystallized.
-
Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles via 1,3,4-oxadiazole ring transformation.
Comparative Data Summary
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| 1. Acylthiosemicarbazide Cyclization | Thiosemicarbazide, Acyl Halides | NaOH or KOH, HCl | Reflux, 3-8 h | Good to Excellent (70-90%) [3] | Widely applicable, reliable, good yields. | Two-step process, requires handling of acyl halides. |
| 2. Thiocarbohydrazide Condensation | Thiocarbohydrazide, Carboxylic Acids | None (neat reaction) | High temp (160-170 °C), 2 h | Good (around 80%) [7] | One-pot, atom-economical. | Requires high temperatures, limited to thermally stable substrates. |
| 3. Potassium Dithiocarbazate Method | Acid Hydrazides, CS₂ | KOH, Hydrazine Hydrate | Reflux, variable time | Moderate to Good | Versatile, stable intermediate. | Multi-step, use of toxic and flammable CS₂. |
| 4. 1,3,4-Oxadiazole Ring Transformation | 2-Mercapto-1,3,4-oxadiazoles | Hydrazine Hydrate | Reflux, 4-8 h | Good | Good for specific substrates where oxadiazole is available. | Starting material may not be readily accessible. |
Conclusion and Future Perspectives
The synthesis of 5-mercapto-1,2,4-triazoles is a well-established field with several reliable and robust methodologies. The choice of the most appropriate synthetic route is contingent upon factors such as the desired substitution pattern, the availability and stability of starting materials, and the desired scale of the reaction. The classical alkaline cyclization of acylthiosemicarbazides remains a popular choice due to its high yields and broad applicability. For the direct synthesis of 4-amino-substituted triazoles, the condensation of thiocarbohydrazide with carboxylic acids offers an efficient one-pot alternative, albeit at high temperatures. The potassium dithiocarbazate method and the ring transformation of 1,3,4-oxadiazoles provide valuable alternatives for specific synthetic challenges.
Future research in this area is likely to focus on the development of more environmentally benign and efficient "green" synthetic methodologies, such as microwave-assisted and one-pot multi-component reactions, to minimize waste and energy consumption while maximizing yields and structural diversity. [12]The continued exploration of novel synthetic pathways to this important heterocyclic scaffold will undoubtedly fuel further discoveries in drug development and materials science.
References
- Al-Ghorbani, M., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Semantic Scholar.
-
Riyadh, S. M., et al. (2022). Synthetic Utility of Aminomercaptot[7][8][13]riazoles in the Preparation of Fused Triazoles. Current Organic Chemistry, 26(7), 693-714.
- Ledeti, I., et al. (2021).
- Machewar, K. (2015). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 132-144.
-
Gomha, S. M., et al. (2020). Two decades of the synthesis of mono- and bis-aminomercaptot[7][8][13]riazoles. RSC Advances, 10(45), 27051-27077.
- Bercean, V. N., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
- Al-Ghorbani, M., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest.
- Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 2(5), 103-137.
- Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1645-1658.
- Creanga, A. A., et al. (2010). Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. Revista de Chimie, 61(12), 1169-1172.
- N/A. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
- N/A. (2025). Synthesis of 3,4-disubstituted -5-mercapto-1,2,4-triazoles and their biological evaluation.
- El-Gaby, M. S. A., et al. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC, 2006(ix), 59-112.
- Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
- N/A. (n.d.).
- Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31).
- N/A. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385.
- Mioc, M., et al. (2017). Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles.
- N/A. (2025). One-pot synthesis of model 1H,1'H-5,5'-BI(1,2,4-Triazoles).
- N/A. (n.d.). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction...
- N/A. (2025). Comparative analysis of synthetic routes for 5-substituted-1,2,4-triazoles. Benchchem.
- N/A. (2025). Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazoles. Benchchem.
- N/A. (n.d.). Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles.
- N/A. (n.d.).
Sources
- 1. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 11. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Utility of Aminomercapto[1,2,4]triazoles in the Preparation of Fused Triazoles [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel 5-Mercapto-1,2,4-Triazole Derivatives
Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold
In the landscape of medicinal chemistry, the search for novel heterocyclic compounds with potent and diverse biological activities is perpetual. Among these, the five-membered 1,2,4-triazole ring system, particularly its 5-mercapto substituted derivatives, has emerged as a privileged scaffold.[1][2] These compounds are not merely synthetic curiosities; they represent a versatile backbone for developing new therapeutic agents. The unique structural features of the 1,2,4-triazole ring, including its three nitrogen atoms and the reactive mercapto group (-SH), grant it the ability to engage in strong binding interactions with a multitude of biological receptors and enzymes.[1] This inherent reactivity and binding potential have led to the discovery of 5-mercapto-1,2,4-triazole derivatives with a remarkable spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]
This guide provides a comparative framework for the biological evaluation of these novel derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will delve into the standard methodologies for assessing their efficacy, present comparative data, and explore the structure-activity relationships that govern their function.
Core Synthetic Strategy: A Foundation for Diversity
To appreciate the biological evaluation, a foundational understanding of the synthesis is crucial. A prevalent and efficient method involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized with hydrazine hydrate to yield the core 4-amino-5-mercapto-1,2,4-triazole structure.[5][6] The true versatility lies in the subsequent derivatization at the amino and mercapto positions, allowing for the creation of extensive libraries of compounds for screening.
Caption: General synthetic route for 5-mercapto-1,2,4-triazole derivatives.
Comparative Biological Evaluation: A Multi-Pronged Approach
A comprehensive evaluation of novel 5-mercapto-1,2,4-triazole derivatives necessitates a battery of assays to screen for a range of potential therapeutic activities. Here, we compare the methodologies for assessing three of the most prominent activities reported for this class of compounds.
Antimicrobial Activity Assessment
The rise of antimicrobial resistance is a global health crisis, making the discovery of new antimicrobial agents critical. Triazole derivatives have shown considerable promise in this area.[4][7] The initial screening is designed to determine both the presence of antimicrobial activity and its potency against a representative panel of pathogens.
Causality Behind Experimental Choices:
-
Pathogen Selection: A standard panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungus (e.g., Candida albicans). This selection provides a broad overview of the compound's spectrum of activity, as structural differences in microbial cell walls (e.g., peptidoglycan layer thickness) can drastically affect drug efficacy.
-
Methodology: A two-tiered approach is standard. The Agar Disk/Well Diffusion method is a rapid, qualitative primary screen to identify active compounds.[8][9] This is followed by a quantitative Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth and is a key metric for comparing potency.[8][10]
Caption: A two-tiered workflow for in vitro antimicrobial activity screening.
-
Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to all wells. Add 50 µL of the stock compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.
| Compound Derivative | Substituent | S. aureus (Gram +) Zone of Inhibition (mm) | E. coli (Gram -) Zone of Inhibition (mm) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| Derivative A | 4-Fluorophenyl | 18 | 12 | 16 | [5] |
| Derivative B | 4-Bromophenyl | 20 | 14 | 8 | [5] |
| Derivative C | 4-Hydroxyphenyl | 22 | 19 | 32 | [5] |
| Standard | Ciprofloxacin | 25 | 28 | N/A | [4] |
| Standard | Fluconazole | N/A | N/A | 4 | [1] |
| (Data is illustrative and compiled from findings in referenced literature) |
Anticancer Activity Assessment
The 1,2,4-triazole nucleus is a component of several established anticancer drugs, and novel derivatives are frequently screened for antiproliferative activity.[11][12] The primary goal is to determine the concentration-dependent cytotoxicity of the compounds against various cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cancer cell lines from different tissue origins (e.g., colon HT-29, breast MDA-MB-231, lung A549) is used to assess both the potency and the selectivity of the compounds.[11][13] Including a non-cancerous cell line (e.g., human keratinocytes HaCaT) is crucial for evaluating potential toxicity to normal cells.[13]
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for an initial cytotoxicity screen.[14][15] It is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Incubate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Some 5-mercapto-1,2,4-triazole derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[12][13][19]
Caption: Inhibition of the PI3K/AKT pathway by a hypothetical triazole derivative.
| Compound Derivative | Substituent | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A375 (Melanoma) IC50 (µM) | Reference |
| Derivative D | 4-Ethoxyphenyl | > 50 | 42.1 | > 50 | [13] |
| Derivative E | 4-n-Butoxyphenyl | 48.5 | 31.7 | 45.3 | [13] |
| Derivative F | 4-Bromobenzylthio | 41.12 | N/A | N/A | [20] |
| Standard | Doxorubicin | 0.85 | 0.92 | 1.15 | (Typical values) |
| (Data is illustrative and compiled from findings in referenced literature) |
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.[2][21]
Causality Behind Experimental Choices:
-
Model Selection: The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model for the preliminary screening of anti-inflammatory drugs.[22][23][24] Carrageenan, when injected into the rat's paw, induces a reproducible inflammatory response characterized by edema (swelling).
-
Mechanism: The inflammatory response to carrageenan is biphasic. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[24] Evaluating the test compound's effect on this later phase is particularly informative.
-
Evaluation Metric: The primary endpoint is the measurement of paw volume (edema) at various time points after carrageenan injection. The percentage inhibition of edema in the drug-treated group compared to the control group is calculated to determine efficacy.
Caption: Workflow for the rat paw edema anti-inflammatory model.
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with access to water.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, a standard drug (e.g., Ibuprofen, Indomethacin), or the vehicle (control) orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Compound Derivative | Substituent | Dose (mg/kg) | Max. % Inhibition of Edema (at 3h) | Reference |
| Derivative G | 4-Methylphenyl sulfonyl | 50 | 53% | [6] |
| Derivative H | 5-(2-napthyloxymethyl) | 100 | 60.6% | [2] |
| Derivative I | 5-(2-napthyloxymethyl) | 100 | 51.4% | [2] |
| Standard | Ibuprofen | 50 | 46% | [6] |
| Standard | Phenylbutazone | 100 | 53.3% | [2] |
| (Data is illustrative and compiled from findings in referenced literature) |
Structure-Activity Relationship (SAR) Insights
The collation of data from these comparative evaluations allows for the elucidation of preliminary Structure-Activity Relationships (SAR), which is vital for guiding future drug design. For 5-mercapto-1,2,4-triazole derivatives, several trends have been observed:
-
Antimicrobial Activity: The presence of electron-withdrawing halogen groups (e.g., -F, -Cl, -Br) or electron-donating groups (e.g., -OH, -OCH₃) on an aryl substituent can significantly enhance antimicrobial activity.[1][5] The position of the substituent also plays a crucial role.
-
Anticancer Activity: S-alkylation of the mercapto group, particularly with bulky substituents containing hydrogen bond donors/acceptors, can lead to significant anticancer activity.[11] The nature of the substituent at the 3-position of the triazole ring also profoundly influences cytotoxicity.
-
Anti-inflammatory Activity: Substitution on the phenyl ring with groups like chloro, nitro, and methoxy has been shown to enhance anti-inflammatory effects in the paw edema model.[2] The introduction of a sulfonyl group has also been linked to potent activity.[6]
Conclusion and Future Directions
The 5-mercapto-1,2,4-triazole scaffold is a validated platform for the development of novel therapeutic agents with a wide range of biological activities. A systematic and comparative evaluation using standardized in vitro and in vivo models is essential for identifying lead compounds. The data presented in this guide illustrates how different derivatives can exhibit varying degrees of potency and selectivity across different biological targets.
Future research should focus on integrating computational methods, such as molecular docking, with synthesis and biological screening to rationally design derivatives with improved activity and selectivity for specific targets like the PI3K protein.[12][19] Further investigation into the precise mechanisms of action and a comprehensive toxicological assessment will be critical for advancing the most promising candidates toward clinical development.
References
- Adeyemi, O. O., Okpo, S. O., & Okpaka, O. (2019).
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- Semantic Scholar. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Slideshare.
- MilliporeSigma. (n.d.).
- ResearchGate. (2025). A comprehensive review on in-vitro methods for anti- microbial activity.
- Plekhova, A. V., et al. (2024).
-
Mioc, M., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. National Center for Biotechnology Information. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. [Link]
- Patel, M., Murugananthan, G., & Gowda, S. K. P. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Recent Advances in Pharmaceutical Research.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
-
Weiss, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
- Ledeti, I., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
- ResearchGate. (2025). A comprehensive review on in-vitro methods for anti- microbial activity.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Synonyms.com. (2025). In vitro antimicrobial screening: Significance and symbolism. Synonyms.com.
-
Ghorab, M. M., et al. (2010). Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and Related Derivatives. Molecules. [Link]
- Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
- Ledeti, I., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
- Sanna, M., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
- ResearchGate. (2021). (PDF) Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivatives.
- Kumar, A., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences.
- Sharma, P., & Kumar, A. (2014). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Tozkoparan, B., et al. (2007). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie - Chemistry in Life Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial screening: Significance and symbolism [wisdomlib.org]
- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 24. ijpras.com [ijpras.com]
A Senior Application Scientist's Guide to In Silico ADME/Tox Prediction for 5-Mercapto-1,2,4-Triazole Compounds
Introduction: The Rationale for Early-Stage Computational Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal and anticancer properties.[1][2][3] Specifically, derivatives of 5-mercapto-1,2,4-triazole are of significant interest for further development. However, like many nitrogen-rich heterocyclic compounds, they can present challenges related to metabolism and potential off-target toxicities.[4][5]
This guide provides a comparative framework for leveraging in silico (computational) ADME/Tox prediction tools to intelligently screen and prioritize 5-mercapto-1,2,4-triazole derivatives. By front-loading ADME/Tox assessment into the design phase, researchers can identify potential liabilities before committing to costly and time-consuming synthesis and in vitro testing. We will explore the causality behind methodological choices, compare leading web-based platforms, and provide a self-validating workflow that grounds computational predictions in the context of real-world drug development.
The Foundation: Understanding In Silico Prediction Models
The predictive power of in silico tools is not magic; it is rooted in sophisticated algorithms that have learned from vast datasets of experimentally characterized compounds. The most common underlying technologies are:
-
Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR): These are statistical models that correlate physicochemical properties and structural features of molecules (descriptors) with their biological activity or toxicity.[4][6][7] A QSAR model developed for one chemical class may not be accurate for another, a concept known as the "applicability domain." It is crucial to use models trained on diverse, drug-like molecules.
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a specific biological effect, such as binding to a toxicity-related off-target like the hERG potassium channel.
-
Machine Learning & AI: Modern platforms increasingly employ advanced machine learning and deep learning models. These algorithms can identify highly complex, non-linear relationships between a compound's structure and its ADME/Tox profile, often providing higher accuracy than traditional QSAR models.[8]
The trustworthiness of any prediction hinges on the quality and size of the dataset used to build the model and whether the compound being tested falls within its predictive domain.
Comparative Analysis of Freely Accessible Prediction Platforms
While numerous commercial software packages exist (e.g., TOPKAT®, ADMET Predictor™), several powerful, free-to-access web servers provide robust predictions suitable for academic and early-stage discovery research.[9][10] We will compare two of the most widely used and respected platforms: SwissADME for pharmacokinetic properties and ProTox 3.0 for toxicity prediction.
| Feature / Platform | SwissADME | ProTox 3.0 |
| Primary Focus | Pharmacokinetics, Physicochemistry, Drug-Likeness | In vivo and in vitro Toxicity Endpoints |
| Key ADME Predictions | GI Absorption, BBB Permeation, P-gp Substrate, CYP Inhibition (5 isoforms)[11] | N/A |
| Key Toxicity Predictions | Limited (relies on structural alerts - "PAINS") | Acute Oral Toxicity (LD50), Organ Toxicity (e.g., Hepatotoxicity), Carcinogenicity, Mutagenicity, hERG Inhibition |
| Underlying Method | Mixed: QSAR, boiled-egg model, fragment-based contributions, structural rules | Machine Learning, Pharmacophores, Fragment-based models[8] |
| Ease of Use | Extremely high; accepts SMILES, provides visual feedback (e.g., Bioavailability Radar) | High; accepts SMILES or drawn structure, provides toxicity radar chart |
| Causality Insight | High for physicochemical properties; provides calculated values (LogP, TPSA) | Moderate; provides confidence scores and highlights similar toxic fragments from its database |
This division of labor is a critical insight: no single tool is exhaustive. A trustworthy in silico assessment requires synthesizing data from multiple, specialized platforms.
Experimental Workflow: A Step-by-Step Guide
This section details a practical workflow for assessing a hypothetical 5-mercapto-1,2,4-triazole derivative.
Hypothetical Compound:
-
Name: 5-((4-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-amine
-
SMILES String: CCN1C(=NC(=N1)N)SCCC2=CC=C(C=C2)Cl
Diagram: General In Silico ADME/Tox Prediction Workflow
Caption: A decision tree for prioritizing compounds based on ADME/Tox predictions.
Conclusion and Expert Recommendations
Based on the integrated in silico profile, our hypothetical compound, 5-((4-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-amine , exhibits several significant liabilities that would likely preclude its advancement without substantial modification. The predicted CYP2C9 inhibition, hepatotoxicity, and hERG activity represent a triad of high-risk findings.
Trustworthiness and Self-Validation: This workflow is self-validating because it relies on a consensus of risk flags from multiple, methodologically distinct platforms. A single "bad" prediction can sometimes be an artifact of a model's limitations; however, when different tools independently flag different but plausible liabilities (e.g., metabolic instability via CYP inhibition and organ toxicity via hepatotoxicity), confidence in the "no-go" decision increases dramatically.
Forward-Looking Strategy: The power of this analysis lies not in discarding the compound, but in guiding its redesign. The next steps would be to:
-
Mitigate hERG Risk: Modify the structure to reduce the basicity and lipophilicity, which are key drivers of hERG binding.
-
Address Metabolism: Replace the thioether linkage, which can be prone to oxidation, with a more metabolically stable linker. Altering the substitution pattern on the aromatic ring could also block sites of metabolic activation.
-
Re-evaluate: Run the newly designed analogues through the same in silico workflow.
By embedding this comparative and iterative computational assessment early in the discovery pipeline, research teams can allocate their synthetic and biological resources to compounds with the highest intrinsic probability of success, embodying the "fail early, fail cheap" philosophy and accelerating the journey toward safer, more effective medicines.
References
-
Rasheed, U., Ilyas, U., Zaman, S. U., Muhammad, S. A., Afzaal, H., & Altaf, R. (2018). ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. Journal of Applied Bioinformatics & Computational Biology, 7(1). Available at: [Link]
-
Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. (2023). ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. Available at: [Link]
-
Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. (2022). Ecotoxicology and Environmental Safety. Available at: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2019). Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. Farmacia, 67(3). Available at: [Link]
-
Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Available at: [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Drwal, M. N., et al. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic Acids Research. Available at: [Link]
-
Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. (2022). ScienceDirect. Available at: [Link]
-
Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents... ResearchGate. Available at: [Link]
-
Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. (2021). National Institutes of Health. Available at: [Link]
-
QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. (2024). Current issues in pharmacy and medicine. Available at: [Link]
-
Koubi, Y., et al. (2023). A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis... ResearchGate. Available at: [Link]
-
Directory of in silico Drug Design tools. (n.d.). Click2Drug. Available at: [Link]
-
3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. (2022). National Institutes of Health. Available at: [Link]
-
Raut, B. K., et al. (2023). Which is the best Web Server for ADMET Predictions helpful for publications. ResearchGate. Available at: [Link]
-
Review and QSAR study of substituted 1,2,4-triazole nucleus. (2024). AIMS Press. Available at: [Link]
-
vNN Web Server for ADMET Predictions. (2017). Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review and QSAR study of substituted 1,2,4-triazole nucleus. [wisdomlib.org]
- 4. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. academic.oup.com [academic.oup.com]
- 9. ProTox: a web server for the in silico prediction of rodent oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Triazole Isomers in Biological Assays
Introduction: The Privileged Scaffolds of Medicinal Chemistry
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental building blocks in the realm of medicinal chemistry.[1] Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are considered "privileged scaffolds" due to their remarkable versatility and presence in a wide array of therapeutic agents.[1][2] These isomers, while structurally similar, exhibit distinct electronic properties and spatial arrangements of nitrogen atoms, which profoundly influence their interactions with biological targets and, consequently, their pharmacological profiles.[1] This guide provides an in-depth comparative analysis of the biological efficacy of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data and detailed protocols, to empower researchers in the rational design of novel and more effective therapeutic agents.
The key structural difference lies in the arrangement of the nitrogen atoms. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This seemingly subtle variation significantly impacts the molecule's dipole moment, hydrogen bonding capabilities, and overall electronic distribution, leading to differentiated biological activities.[1]
Comparative Biological Efficacy: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole isomers demonstrate a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][3] However, the prevalence and potency of these activities often differ between the two scaffolds, a critical consideration for drug development professionals.
Antifungal Activity: The Established Dominance of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is arguably more established in the realm of antifungal agents, with blockbuster drugs like fluconazole and itraconazole being prime examples.[1][4] These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5]
While less prominent, 1,2,3-triazole derivatives also exhibit significant antifungal properties.[6] Structure-activity relationship (SAR) studies often reveal that specific substitutions on the triazole core are critical for high activity.[1]
Comparative Antifungal Efficacy Data:
| Compound Class | Target Organism | Key Findings | Reference |
| 1,2,4-Triazole Derivatives | Candida albicans, Aspergillus fumigatus | Many derivatives show moderate to excellent activity. Some exhibit efficacy comparable or superior to fluconazole.[7] | [7] |
| 1,2,3-Triazole-Coumarin Hybrids | Various fungal species | Demonstrated significant antifungal activity, in some cases comparable to miconazole.[6] | [6] |
| Novel 1,2,4-Triazole Derivatives | Plant pathogenic fungi | Some compounds exhibited better efficacy than the commercial fungicide mefentrifluconazole.[8] | [8] |
| 1,2,3-Triazole Glycosides | Candida albicans, Aspergillus niger | Showed moderate to high sensitivity against tested fungal species.[9] | [9] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of triazole compounds against pathogenic fungi.
I. Materials and Reagents:
-
Yeast Nitrogen Base (YNB) medium supplemented with glucose and L-asparagine.
-
Sterile 96-well microtiter plates.
-
Triazole compounds dissolved in a suitable solvent (e.g., DMSO).
-
Fungal inoculum suspension (adjusted to a specific concentration, e.g., 10^3 CFU/mL).
-
Positive control (e.g., Fluconazole).
-
Negative control (medium with solvent).
-
Spectrophotometer or microplate reader.
II. Procedure:
-
Compound Preparation: Prepare a stock solution of the triazole compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the 96-well plates using the YNB medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the assay medium to achieve the desired final inoculum concentration.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive and negative control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth in the control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Anticancer Activity: A Promising Frontier for Both Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting potent activity against a range of cancer cell lines.[10][11] Their mechanisms of action are diverse and can include enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[12][13]
Comparative Anticancer Efficacy Data:
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
| 1,2,4-Triazole Derivatives | Breast cancer, non-small cell lung cancer, CNS cancer | Certain derivatives showed significant anticancer potential in screenings against 60 human cancer cell lines.[10] | [10] |
| 1,2,3-Triazole-Amino Acid Conjugates | Breast (MCF7), Liver (HepG2) | Showed significant antiproliferative activity at low micromolar concentrations.[11] | [11] |
| 1,2,4-Triazole Scaffolds | Various cancer cell lines | Compounds demonstrated remarkable antiproliferative activity by targeting EGFR, BRAF, and Tubulin.[12] | [12] |
| 1,2,3-Triazole Derivatives | HT-1080, A-549, MCF-7, MDA-MB-231 | A phosphonate-containing derivative was the most active, inducing cell cycle arrest and apoptosis. |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]
I. Materials and Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
Triazole compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
II. Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the triazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[14] Include vehicle-treated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Workflow for Anticancer MTT Assay:
Caption: Workflow of the MTT assay for assessing anticancer activity.
Enzyme Inhibition: A Key Mechanism of Action
The biological activities of many triazole derivatives are attributed to their ability to inhibit specific enzymes.[15] The nitrogen atoms in the triazole ring can coordinate with metal ions in the active site of metalloenzymes, a key interaction for their inhibitory effect.[7][16]
Notable Enzyme Targets for Triazole Isomers:
-
Cytochrome P450 Enzymes: As mentioned, 1,2,4-triazoles are potent inhibitors of fungal CYP51.[4][5]
-
Tyrosinase: Both 1,2,3- and 1,2,4-triazole derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[17][18]
-
Cholinesterases: Certain 1,2,4-triazole derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[15][19]
-
α-Glucosidase: Some 1,2,4-triazole derivatives are effective inhibitors of α-glucosidase, a target for the management of type 2 diabetes.[19]
Signaling Pathway Inhibition by a Triazole Derivative:
Caption: Generalized mechanism of enzyme inhibition by a triazole derivative.
Conclusion: Strategic Isomer Selection for Targeted Drug Discovery
The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold is a critical decision in the drug discovery process. While 1,2,4-triazoles have a proven track record, particularly in the development of antifungal agents, the 1,2,3-triazole isomer, especially with the advent of "click chemistry" for its efficient synthesis, is a rapidly emerging and highly versatile platform for the development of novel therapeutics across various disease areas.[1] A thorough understanding of the structure-activity relationships and the subtle yet significant differences in the biological profiles of these two isomers is paramount for the rational design of next-generation drugs with enhanced efficacy and selectivity. This guide serves as a foundational resource to aid researchers in making informed decisions for their specific therapeutic targets.
References
- Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487–497.
- Prasad, R., & Shah, A. H. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13.
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
- Al-Romaigh, F. A., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Molecules, 26(11), 3192.
- Rahman, M. A., et al. (2014). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Scientific Research, 6(1), 135-143.
- El-Sayed, N. N. E., et al. (2021).
- Li, J., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(9), 3794.
-
ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link]
- El-Marroun, H., et al. (2021).
- Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-387.
- Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives.
- Dubey, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21, 1-25.
- Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487-497.
- Ouyang, G., et al. (2015). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(23), 5154-5159.
- Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-387.
- Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 21(34), 3936-3957.
- Kim, K., et al. (2019). Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors. Journal of Agricultural and Food Chemistry, 67(22), 6143-6149.
- Ouyang, G., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.
- El-Sayed, N. N. E., et al. (2019). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 24(18), 3249.
- Farooq, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868310.
- Zhang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 658814.
- Amessou, M., et al. (2018). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 8(52), 29775-29792.
- Sumrra, S. H., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.
- Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525.
- Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 123456.
- Khan, I., et al. (2022). Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase. International Journal of Molecular Sciences, 23(5), 2844.
- Noreen, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(1), 220.
-
Acar, Ç., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][7][10] and[1][5][7]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(20), 2235-2253.
- Angeli, A., et al. (2023). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In Vitro Antiproliferative and Pro-Apoptotic Effects on Glioblastoma Cells. Journal of Medicinal Chemistry, 66(1), 539-555.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 978518.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 978518.
- Khan, I., et al. (2022). Synthesis and in vitro anti-diabetic activity of Triazole-enamide derivatives and inhibition of DPP-IV enzyme: An in silico approach. Results in Chemistry, 4, 100345.
- Khan, I., et al. (2021). Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. Journal of Biomolecular Structure and Dynamics, 39(12), 4463-4475.
- de Souza, T. B., et al. (2023). In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. Malaria Journal, 22(1), 93.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
From Prediction to Proof: A Guide to Cross-Validating Molecular Docking with In Vitro Data
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising therapeutic candidates.[1][2][3][4] Among these, molecular docking stands out as a powerful technique to predict how a small molecule (a potential drug) might bind to a protein target.[4][5] However, these computational predictions are just that—predictions. They represent a well-informed hypothesis that must be rigorously tested through experimentation. This is where the synergy between in silico prediction and in vitro validation becomes paramount.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate molecular docking results with robust in vitro data. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating system that bridges the gap between computational theory and biological reality.
Part 1: The In Silico Foundation - Mastering Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[5][8] The core principle is twofold: first, to sample a vast number of possible conformations of the ligand within the protein's binding site, and second, to use a scoring function to rank these conformations, estimating the strength of the interaction.[9] The output, often a "docking score" in units of energy (e.g., kcal/mol), provides a quantitative estimate of binding affinity.[1][5] Generally, a more negative docking score suggests a stronger predicted interaction.[10][11]
The Causality of a Docking Workflow
A successful docking experiment is not a "black box" procedure. Each step is a critical decision point that influences the final outcome. The goal is to create the most biologically relevant simulation possible. Neglecting any step can lead to questionable or misleading results.[12]
Caption: Standard workflow for a molecular docking experiment.
Protocol: A Best-Practice Molecular Docking Workflow
This protocol outlines a generalized approach applicable to most docking software (e.g., AutoDock, Glide, GOLD).
-
Target Protein Preparation:
-
Acquisition: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Causality: The quality of the initial crystal structure is paramount. Choose a high-resolution structure (<2.5 Å) if possible.
-
Preparation: Remove water molecules, co-factors, and existing ligands unless they are integral to the binding site's structure. Add polar hydrogen atoms and assign partial charges using a standard force field (e.g., CHARMm, AMBER).
-
Protonation States: Critically evaluate the protonation states of key residues like Histidine, Aspartate, and Glutamate, as this directly impacts hydrogen bonding.
-
-
Ligand Preparation:
-
Structure Generation: Convert 2D ligand structures to 3D. Generate multiple low-energy conformers if the docking program doesn't handle ligand flexibility internally.
-
Tautomers & Ionization: Enumerate possible tautomeric and ionization states at physiological pH (7.4), as these can drastically alter binding interactions.
-
Charge Assignment: Assign partial charges using a consistent method (e.g., Gasteiger, AM1-BCC).
-
-
Binding Site Definition & Docking:
-
Grid Generation: Define the search space for the docking algorithm. This is typically a grid box centered on the known binding site or a region identified by pocket-finding algorithms.
-
Causality: A grid that is too small may miss the correct binding pose, while one that is too large unnecessarily increases computation time and can lead to non-specific binding predictions.
-
Docking Execution: Run the docking algorithm. This step involves exhaustively searching for the best ligand conformations within the defined grid.[9]
-
Validation (Crucial Step): If a co-crystallized ligand is available, perform a "re-docking" experiment.[13] The protocol is considered validated if the software can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14]
-
-
Results Analysis:
-
Scoring: Analyze the docking scores to rank the compounds. The most negative score generally indicates the best predicted binder.[10]
-
Pose Inspection: Do not rely on the score alone.[10][15] Visually inspect the top-ranked poses. Look for chemically sensible interactions, such as hydrogen bonds with key residues, hydrophobic contacts, and pi-stacking.[10][13] A high score with a nonsensical binding mode is a red flag.
-
Part 2: The Experimental Benchmark - In Vitro Confirmation
In vitro assays provide the ground truth to which computational predictions are compared. They can be broadly categorized into two types: binding assays , which directly measure the physical interaction between the compound and the target, and functional assays , which measure the biological consequence of that interaction.
A. Binding Assays: Quantifying the Handshake
These techniques measure the binding affinity (often expressed as the dissociation constant, KD) and kinetics (on- and off-rates) of an interaction. A lower KD value signifies a tighter binding interaction.
Comparison of Key Binding Assays
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index on a sensor chip as the analyte binds to an immobilized ligand.[16][17] | Measures the heat released or absorbed during a binding event in solution.[18][19] |
| Primary Output | KD (affinity), kon (association rate), koff (dissociation rate).[17] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (N).[18][19] |
| Throughput | Medium to High | Low to Medium |
| Sample Needs | Requires one binding partner to be immobilized. Can be protein-intensive. | Both partners are in solution; no modification needed. Can be protein-intensive.[20] |
| Key Advantage | Provides real-time kinetic data.[16] | Gold standard for thermodynamics; provides a complete thermodynamic profile of the interaction.[20][21] |
SPR has become a gold standard for studying biomolecular interactions.[16]
-
Chip Preparation & Ligand Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (ligand) over the activated surface to achieve covalent immobilization. The goal is to reach a desired surface density (e.g., 3000-5000 Response Units, RU).[22]
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Inject each concentration of the analyte over the ligand-immobilized surface and a reference flow cell (for background subtraction).
-
Causality: A concentration series is essential to determine the KD. A single concentration only shows if binding occurs, not how strongly.
-
Record the binding response (in RU) over time, creating a sensorgram. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).[23]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[24]
-
B. Functional Assays: Measuring the Consequence
These assays determine a compound's ability to modulate the biological activity of the target, such as inhibiting an enzyme. The most common metric is the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[25][26]
-
Assay Setup:
-
In a multi-well plate, combine the enzyme, its substrate, and necessary co-factors in a reaction buffer.
-
Causality: The substrate concentration should ideally be kept constant and near its Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[25]
-
-
Inhibitor Addition:
-
Add the test compound across a range of concentrations (typically a serial dilution, e.g., from 100 µM down to 1 nM).
-
Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO, with no inhibitor).
-
-
Reaction & Detection:
-
Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Incubate for a fixed period at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the negative control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the inflection point of the curve.[25][27]
-
Part 3: The Cross-Validation Bridge - Connecting Prediction and Reality
The ultimate goal is to determine if the computational model is predictive of experimental reality. This involves both quantitative correlation and qualitative structural analysis.
Caption: The integrated workflow for cross-validating computational and experimental data.
Quantitative Correlation: The Statistical Handshake
A direct comparison of the absolute values of docking scores (in kcal/mol) and IC₅₀/KD values (in Molar) is often misleading. Docking scores are approximations of binding free energy and are best used for ranking compounds.[5][28] Therefore, the primary question is: "Does a better docking score correlate with better experimental activity?"
To answer this, we use rank-based statistics. The Spearman's rank correlation coefficient (ρ or rs) is an excellent choice. It assesses how well the relationship between two variables can be described using a monotonic function, without assuming a linear relationship.
-
rs = +1: Perfect positive correlation (the top-ranked docked compound is the most active experimentally).
-
rs = -1: Perfect negative correlation.
-
rs = 0: No correlation.
A good correlation (e.g., rs > 0.6) provides confidence that the docking protocol is successfully distinguishing active from inactive compounds.[29]
Example Data Correlation
| Compound ID | Docking Score (kcal/mol) | Rank (In Silico) | IC₅₀ (nM) | Rank (In Vitro) |
| Cmpd-01 | -11.2 | 1 | 25 | 2 |
| Cmpd-02 | -10.5 | 2 | 15 | 1 |
| Cmpd-03 | -9.8 | 3 | 150 | 3 |
| Cmpd-04 | -9.1 | 4 | 800 | 5 |
| Cmpd-05 | -8.7 | 5 | 450 | 4 |
| Cmpd-06 | -7.5 | 6 | >10,000 | 6 |
| Result | \multicolumn{4}{l | }{Spearman's rs = 0.828 (Strong positive correlation)} |
Qualitative Analysis: Beyond the Numbers
A strong statistical correlation is encouraging, but understanding the structural basis of the activity is essential for lead optimization.
-
Pose Analysis: Do the binding poses of the most active compounds (low IC₅₀/KD) make chemical sense? Do they form key hydrogen bonds or hydrophobic interactions that are absent in the inactive compounds?
-
Structure-Activity Relationship (SAR): Combine the docking poses with the in vitro data. For example, if adding a hydroxyl group to a compound improves its IC₅₀ and the docking pose shows this new group forming a critical hydrogen bond, this builds a powerful, predictive SAR model.
Common Pitfalls and Discrepancies
A poor correlation between docking scores and experimental data is common and provides a valuable opportunity to refine the model.[30][31]
Caption: Classification of outcomes in virtual screening versus experimental results.
-
False Positives (High Docking Score, Poor Activity):
-
Reason: The scoring function may overemphasize certain interactions (e.g., electrostatics) while neglecting penalties like ligand strain or desolvation. The compound might also be insoluble or unstable in the assay buffer.
-
Solution: Use multiple scoring functions. Analyze ligand properties (e.g., solubility, LogP) before testing.
-
-
False Negatives (Low Docking Score, Good Activity):
-
Reason: The docking search algorithm may have failed to find the correct binding pose. The protein target might be flexible, and the static structure used for docking may not represent the active conformation.[8][32]
-
Solution: Use more exhaustive search algorithms. Consider using ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations).
-
Conclusion
Molecular docking is a hypothesis-generation engine, not an oracle. Its true power is unlocked only when it is tightly integrated with experimental validation.[6] A robust cross-validation strategy, combining statistical correlation with careful structural analysis, transforms computational predictions into reliable, actionable insights. This iterative cycle of prediction, testing, and refinement is the cornerstone of modern, efficient drug discovery, providing the confidence needed to advance the most promising compounds through the development pipeline.
References
-
ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. Retrieved from [Link]
-
Waller, C. L., & Oprea, T. I. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 7(8), e41832. Retrieved from [Link]
-
Li, Y., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega. Retrieved from [Link]
-
Abagyan, R., & Totrov, M. (2001). Best Practices in Docking and Activity Prediction. In Methods in Molecular Biology. Retrieved from [Link]
-
MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 24(12), 10307. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
MDPI. (2021). Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. Cancers, 13(11), 2630. Retrieved from [Link]
-
YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (2015). A statistical analysis to find out an appropriate docking method. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
-
ResearchGate. (2023). validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. Retrieved from [Link]
-
PLOS. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubMed Central. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Journal of King Saud University - Science. Retrieved from [Link]
-
PubMed. (2006). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of Molecular docking results?. Retrieved from [Link]
-
ResearchGate. (n.d.). The correlation between docking scores and IC50 values for the.... Retrieved from [Link]
-
PubMed Central. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. Retrieved from [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]
-
NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
JSciMed Central. (2016). Challenges in Docking: Mini Review. JSM Chemistry. Retrieved from [Link]
-
PubMed Central. (2018). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
PubMed Central. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]
-
PubMed. (2015). Beware of docking!. Trends in Pharmacological Sciences. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development of in vitro-in vivo correlation for pharmacokinetic simulation. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Molecular Docking Challenges and Limitations. Retrieved from [Link]
-
YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
University of North Carolina. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]
-
ResearchGate. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Retrieved from [Link]
-
Preprints.org. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]
-
Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
ResearchGate. (2014). Docking and Virtual Screening in Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. International Journal of Molecular Sciences, 24(23), 16738. Retrieved from [Link]
-
Bio-Prodict. (2018). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
-
ACS Publications. (2020). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6701. Retrieved from [Link]
-
Duke Computer Science. (n.d.). Deciphering common failures in molecular docking of ligand-protein complexes. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. jddtonline.info [jddtonline.info]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer | MDPI [mdpi.com]
- 7. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Docking: Mini Review [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Beware of docking! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 24. researchgate.net [researchgate.net]
- 25. courses.edx.org [courses.edx.org]
- 26. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. users.cs.duke.edu [users.cs.duke.edu]
- 32. 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery [amitray.com]
A Head-to-Head Comparison of 5-Mercapto-1,2,4-Triazoles with Other Prominent Heterocyclic Scaffolds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on the versatile world of heterocyclic compounds. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast array of pharmaceuticals due to their unique ability to engage with biological targets. Among these, the 5-mercapto-1,2,4-triazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive, head-to-head comparison of 5-mercapto-1,2,4-triazoles with other widely recognized heterocyclic systems—thiadiazoles, oxadiazoles, pyrazoles, and imidazoles—supported by experimental data to inform and guide future drug discovery efforts.
The Central Role of the 5-Mercapto-1,2,4-Triazole Scaffold
The 1,2,4-triazole ring, particularly when functionalized with a mercapto group at the 5-position, presents a unique combination of structural and electronic features. The presence of three nitrogen atoms and a sulfur atom imparts a high degree of hydrogen bonding capacity, metal chelation potential, and the ability to participate in various non-covalent interactions with biological macromolecules.[1] This versatile scaffold has been extensively explored and has shown significant promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] The mercapto group, in particular, can act as a crucial pharmacophore, and its tautomeric thione form adds to the structural diversity and interaction capabilities of these molecules.
This guide will now delve into a direct comparison of the performance of 5-mercapto-1,2,4-triazole derivatives against other key heterocyclic scaffolds in three major therapeutic areas.
Section 1: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Heterocyclic compounds have long been a cornerstone in the development of antimicrobial agents.
Comparative Analysis: 1,2,4-Triazoles vs. Thiadiazoles
A study directly comparing the antimicrobial efficacy of 1,2,4-triazole and 1,3,4-thiadiazole derivatives revealed important structure-activity relationships.[5][6][7] While both scaffolds are known to exhibit antimicrobial properties, the study highlighted that derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against Bacillus subtilis and fungal strains compared to the corresponding 1,2,4-triazole derivatives.[5][6][7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Triazole and Thiadiazole Derivatives [5][6][7]
| Compound ID | Heterocyclic Scaffold | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | C. parapsilosis |
| 1a | 1,2,4-Triazole | >128 | 128 | >128 | >128 | 64 | 32 |
| 2a | 1,3,4-Thiadiazole | 128 | 64 | >128 | >128 | 32 | 16 |
| 1b | 1,2,4-Triazole | 64 | 32 | 128 | 128 | 32 | 16 |
| 2b | 1,3,4-Thiadiazole | 32 | 16 | 64 | 64 | 16 | 8 |
Note: Lower MIC values indicate higher antimicrobial activity.
The enhanced activity of the thiadiazole derivatives in this study was attributed to the specific electronic and steric properties conferred by the sulfur atom within the ring, which can influence the overall lipophilicity and interaction with microbial targets.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of novel heterocyclic compounds using the broth microdilution method.
Caption: Workflow for Broth Microdilution Antimicrobial Assay.
Section 2: Anticancer Activity
The search for more effective and selective anticancer agents is a primary focus of modern drug discovery. Heterocyclic scaffolds are frequently employed to design molecules that can interfere with various cancer-related pathways.
Comparative Analysis: 1,2,4-Triazoles vs. Oxadiazoles and Thiadiazoles
A comparative study on the anticancer activity of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives against a panel of human cancer cell lines provided valuable insights into the influence of the heterocyclic core on cytotoxicity.[8][9] The study revealed that the nature of the heterocycle plays a crucial role in the anticancer potency and selectivity. For instance, a Mannich base derived from a 1,2,4-triazole-3-thione (a tautomer of a 3-mercapto-1,2,4-triazole) exhibited more potent cytotoxic activity against a gastric cancer cell line (NUGC) than the standard drug CHS 828.[8]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Triazole, Oxadiazole, and Thiadiazole Derivatives [8]
| Compound ID | Heterocyclic Scaffold | NUGC (Gastric) | DLD-1 (Colon) | HCT-15 (Colon) | MDA-MB-231 (Breast) | ACHN (Renal) | WI38 (Normal) |
| 3a | 1,3,4-Oxadiazole | 1.25 | 2.34 | 3.12 | 4.56 | 5.12 | >10 |
| 4a | 1,3,4-Thiadiazole | 0.98 | 1.87 | 2.54 | 3.98 | 4.65 | >10 |
| 6m | 1,2,4-Triazole | 0.021 | 0.045 | 0.056 | 0.087 | 0.11 | >10 |
| CHS 828 | Standard Drug | 0.025 | 0.038 | 0.049 | 0.076 | 0.098 | >10 |
Note: Lower IC₅₀ values indicate higher anticancer activity. WI38 is a normal fibroblast cell line used to assess selectivity.
The superior performance of the 1,2,4-triazole derivative in this specific study underscores the potential of this scaffold in generating highly potent and selective anticancer agents. The ability of the triazole ring and its substituents to form key interactions within the active sites of cancer-related enzymes is a critical factor in its efficacy.
Experimental Workflow: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Section 4: Synthesis and Experimental Protocols
The successful application of these heterocyclic scaffolds in drug discovery relies on efficient and versatile synthetic methodologies.
General Synthesis of 4-Amino-5-mercapto-1,2,4-triazoles
A common and effective method for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles involves the reaction of an appropriate carboxylic acid with thiocarbohydrazide. [2][10][11] Protocol: Synthesis of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole [11]
-
Preparation of Thiocarbohydrazide: Prepare pure thiocarbohydrazide using a quick heat-up method.
-
Reaction Mixture: Add thiocarbohydrazide (1 mmol) to a solution of D(-)-galactono-1,4-lactone (1 mmol) in pyridine (20 mL) and water (2 mL).
-
Reflux: Reflux the mixture for 6 hours.
-
Isolation: Concentrate the reaction mixture. The resulting solid is filtered, dried, and recrystallized to yield the final product.
Detailed Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
-
Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the appropriate concentration.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in a non-CO₂ incubator.
-
Reading Results: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Detailed Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Detailed Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Conclusion
The 5-mercapto-1,2,4-triazole scaffold stands as a highly versatile and potent platform in the design of novel therapeutic agents. This guide has demonstrated through a head-to-head comparison with other prominent heterocyclic systems that 1,2,4-triazole derivatives can exhibit superior or comparable biological activity in antimicrobial, anticancer, and anti-inflammatory applications.
While the inherent properties of the heterocyclic core are crucial, the presented data also underscore the profound impact of substituent patterns on the overall pharmacological profile. The choice of a particular scaffold should, therefore, be guided by the specific therapeutic target and the desired structure-activity relationships. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new derivatives, fostering the continued exploration of these valuable heterocyclic systems in the quest for next-generation therapeutics.
References
-
Broth microdilution. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
- Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. Eur J Med Chem. 2011;46(9):3987-3992. doi:10.1016/j.ejmech.2011.05.068
- Onkol T, Doğruer DS, Uzun L, Adak S, Ozkan S, Sahin MF. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. J Enzyme Inhib Med Chem. 2008;23(2):277-284. doi:10.1080/14756360701408697
-
Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Accessed January 17, 2026. [Link]
-
Onkol T, Doğruer DS, Uzun L, Adak S, Ozkan S, Sahin MF. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. ResearchGate. [Link]. Published 2008.
-
Broth Microdilution | MI - Microbiology. Accessed January 17, 2026. [Link]
- Harrison T, Harrison T, Valcanli M, Valcanli M, Harrison T, Valcanli M. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. JAC-Antimicrobial Resist. 2021;3(3). doi:10.1093/jacamr/dlab120
- Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. 2011;16(12):10346-10357. doi:10.3390/molecules161210346
-
Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. Accessed January 17, 2026. [Link]
- 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. 2017;10:S2679-S2686. doi:10.1016/j.arabjc.2013.10.012
-
Anticancer 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole sugar hybrid derivatives. ResearchGate. [Link]. Published 2023.
- Machewar K. Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. 2017;9(11):132-144.
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]. Accessed January 17, 2026.
- Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Molecules. 2008;13(3):589-601. doi:10.3390/molecules13030589
- Amdekar S, Roy P, Singh V, Kumar A, Singh R, Sharma P. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation. 2012;2012:1-7. doi:10.1155/2012/752015
- Hajhashemi V, Ghannadi A, Jafarabadi H. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
-
Imidazole, Oxazole, Thiazole, Oxadiazole, and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]. Published 2009.
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]. Accessed January 17, 2026.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. 2024;29(24):6036. doi:10.3390/molecules29246036
- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. 2014;3(4):266-270.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. 2023;28(19):6963. doi:10.3390/molecules28196963
- Mioc M, Soica C, Bercean V, et al. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Oncol Lett. 2017;13(6):4486-4494. doi:10.3892/ol.2017.6041
- Al-Soud YA, Al-Masoudi NA, Ferwanah AE-RS. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. 2003;8(2):294-306. doi:10.3390/80200294
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Accessed January 17, 2026. [Link]
-
Structure of representative 1,2,4-triazole and analogous oxadiazole derivatives incorporating N-arylamide moieties with potent anticancer and STAT3 inhibitory potential. ResearchGate. [Link]. Published 2023.
-
Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]. Published 2015.
- Anderson R, Theron AJ, Feldman C. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Mycoses. 2008;51(6):531-535. doi:10.1111/j.1439-0507.2008.01538.x
-
Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Accessed January 17, 2026. [Link]
- Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules. 2024;29(14):3336. doi:10.3390/molecules29143336
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives / Journal of Enzyme Inhibition and Medicinal Chemistry, 2008 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies [ouci.dntb.gov.ua]
- 12. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Antibacterial Spectrum of 5-Mercapto-1,2,4-Triazole Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, 5-mercapto-1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial potential. This guide provides an in-depth, objective comparison of the antibacterial performance of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Introduction to 5-Mercapto-1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a scaffold found in numerous medicinally important compounds.[1][2] The addition of a mercapto (-SH) group at the 5-position, along with various substitutions at other positions, gives rise to the diverse family of 5-mercapto-1,2,4-triazole derivatives.[3] These modifications have been shown to modulate their biological activity, leading to compounds with potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[4][5] The versatility of this scaffold allows for the synthesis of large libraries of compounds, enabling extensive structure-activity relationship (SAR) studies to optimize their antibacterial efficacy.[6]
The Antibacterial Mechanism of Action: An Area of Active Investigation
While the antifungal mechanism of triazoles, which involves the inhibition of ergosterol biosynthesis, is well-established, the precise antibacterial mechanism of 5-mercapto-1,2,4-triazole derivatives is still under active investigation.[7] Current research suggests a multi-faceted approach rather than a single target. Docking studies have indicated that some derivatives may act as inhibitors of essential bacterial enzymes. For instance, interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication, have been proposed.[6]
Furthermore, some studies have explored the potential for these compounds to interact directly with bacterial DNA, thereby disrupting cellular processes. The hybridization of the 1,2,4-triazole moiety with other known antibacterial agents, such as quinolones, has also been shown to produce synergistic effects, suggesting that these hybrid molecules may act on multiple targets simultaneously. This multi-target potential is a significant advantage in the fight against drug-resistant bacteria.
Comparative Antibacterial Spectrum
The antibacterial efficacy of 5-mercapto-1,2,4-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a bacterium. The following tables summarize the MIC values of various derivatives against a panel of common pathogenic bacteria, with comparisons to standard antibiotics where available.
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected 5-Mercapto-1,2,4-Triazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Reference Antibiotic (MIC) |
| Derivative A | 16 | 8 | Ciprofloxacin (0.5) |
| Derivative B | 32 | 16 | Ciprofloxacin (0.5) |
| Derivative C | 8 | 4 | Gentamicin (1) |
| Schiff Base of 1,2,4-triazole | 3.125 | - | Ceftriaxone (3.125)[5] |
Table 2: Antibacterial Activity (MIC in µg/mL) of Selected 5-Mercapto-1,2,4-Triazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference Antibiotic (MIC) |
| Derivative X | 64 | 128 | Ciprofloxacin (0.25) |
| Derivative Y | 32 | 64 | Ciprofloxacin (0.25) |
| Derivative Z | 16 | 32 | Gentamicin (2) |
| Nalidixic acid-based 1,2,4-triazole-3-thione | - | 16 | Streptomycin (2-15)[2] |
Note: The data presented in these tables are illustrative and compiled from various research articles. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
A fundamental technique for assessing the antibacterial activity of novel compounds is the broth microdilution method. This method provides a quantitative measure of a compound's potency.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the 5-mercapto-1,2,4-triazole derivative is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. Positive control wells (broth and bacteria, no compound) and negative control wells (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a plate reader to measure optical density.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General chemical scaffold of 5-mercapto-1,2,4-triazole derivatives.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Putative antibacterial mechanisms of 5-mercapto-1,2,4-triazole derivatives.
Conclusion
5-Mercapto-1,2,4-triazole derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with the potential for multi-target mechanisms of action, makes them a compelling area for further research. While the precise molecular targets are still being elucidated, the existing body of evidence strongly supports their continued investigation as a potential solution to the growing threat of antimicrobial resistance. This guide serves as a foundational resource for researchers to understand and build upon the current knowledge of these intriguing compounds.
References
-
Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. National Institutes of Health. [Link]
-
(PDF) Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC - National Institutes of Health. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers. [Link]
-
(PDF) Design, Synthesis and Evaluation In Vitro Antibacterial Activity of New 1,2,3-Triazole Derivatives. ResearchGate. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health. [Link]
-
2,4‐Dihydroxy‐5‐[(5‐mercapto‐1H‐1,2,4‐triazole‐3‐yl)diazenyl]benzaldehyde acetato, chloro and nitrato Cu(II) complexes: Synthesis, structural characterization, DNA binding and anticancer and antimicrobial activity. ResearchGate. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PMC - PubMed Central. [Link]
-
1,2,4-Triazole-based first-in-class non-nucleoside inhibitors of bacterial enzyme MraY. [Link]
-
Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. [Link]
-
(PDF) Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivatives. ResearchGate. [Link]
-
Overview of Mercapto-1,2,4-Triazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC - National Institutes of Health. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Mercapto-4H-1,2,4-triazol-3-ol
Introduction: Beyond the Bench
As researchers, our responsibility extends beyond the successful synthesis or application of a compound; it encompasses the entire lifecycle, culminating in its safe and compliant disposal. 5-Mercapto-4H-1,2,4-triazol-3-ol is a heterocyclic compound featuring both a thiol (mercaptan) group and a triazole ring. This unique structure, while valuable in chemical synthesis, presents specific hazards that demand a rigorous and informed disposal protocol. The mercaptan group is associated with acute toxicity and a powerful stench, while the triazole moiety can be found in compounds with notable environmental persistence and aquatic toxicity.[1]
This guide provides a comprehensive, step-by-step methodology for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of our commitment to scientific integrity and responsible chemical stewardship.
Hazard Profile: Understanding the "Why"
A thorough understanding of the risks associated with this compound is fundamental to appreciating the necessity of each procedural step. The primary hazards are summarized below.
| Hazard Category | Description | Rationale for Caution | Supporting Sources |
| Health Hazards | Acute Oral Toxicity: Harmful if swallowed.[2][3] Skin Irritation: Causes skin irritation.[4] Eye Irritation: Causes serious eye irritation.[3][4] Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[4] | Direct exposure can lead to immediate health effects. Ingestion, inhalation of dust, or skin contact must be strictly avoided. | [2][3][4] |
| Physical Hazards | Combustible Solid: The material is a combustible solid.[2] | While not highly flammable, it can burn. Improper handling or storage near ignition sources poses a fire risk. | [2] |
| Environmental | Aquatic Toxicity: As with many triazole derivatives and sulfur compounds, it is expected to be toxic to aquatic life, potentially with long-lasting effects.[5] | Release into the environment, particularly into drains or waterways, must be prevented to avoid ecological damage. | [5] |
Prerequisites for Safe Handling and Disposal
Before beginning any disposal procedure, ensure the following controls are in place. This preparation is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable. The following must be worn at all times when handling this chemical waste.
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles causing serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after.[3] |
| Body Protection | Lab coat and appropriate protective clothing. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory | Required when dusts are generated. | A NIOSH-approved particle filter respirator should be used to prevent inhalation of irritating dust. |
Engineering Controls
-
Fume Hood: All handling and packaging of this compound waste must be conducted inside a certified chemical fume hood. This is critical for containing potentially harmful dusts and the compound's characteristic stench.[1]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and in close proximity to the work area.[1][4]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe disposal of this compound, from initial identification to final removal by specialists.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol applies to pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated consumables (e.g., gloves, wipes).
Step 1: Waste Characterization and Segregation
-
Action: Designate all this compound and items contaminated with it as hazardous chemical waste.
-
Causality: This compound is classified as acutely toxic and an irritant.[2][4] Federal and local regulations mandate its disposal as hazardous waste.[5] Segregation is crucial; this waste must not be mixed with other waste streams to prevent unknown and potentially dangerous chemical reactions.
Step 2: Containerization
-
Action: Select a designated solid hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with a tightly sealing lid, and remain closed except when adding waste.
-
Causality: Proper containment prevents the release of dust into the lab environment and contains odors.[3][4] Using the original container is acceptable if it is in good condition.
Step 3: Waste Transfer
-
Action: Working within a fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. For contaminated wipes or gloves, place them directly into the container.
-
Causality: Performing the transfer in a fume hood is an essential engineering control to prevent inhalation of dust. Careful handling minimizes the generation of airborne particles.
Step 4: Labeling
-
Action: Immediately and clearly label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard warnings: "Acutely Toxic," "Irritant"
-
The date accumulation started.
-
-
Causality: Accurate labeling is a legal requirement and ensures that everyone who handles the container, including safety personnel and disposal contractors, is aware of its contents and the associated dangers.
Step 5: Temporary Storage
-
Action: Store the sealed and labeled container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
Causality: Safe temporary storage prevents accidental spills and exposure while awaiting pickup.[4] Storing away from ignition sources addresses the material's combustible nature.[2]
Step 6: Final Disposal
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.
-
Causality: This is the only acceptable final disposal route.[1][3][4] These specialized companies are equipped to handle and dispose of chemical waste in compliance with all regulations, likely through controlled high-temperature incineration, which is an effective method for destroying mercaptan compounds.[6] Never attempt to dispose of this chemical down the drain or in regular trash. [5]
Emergency Procedures: Small Spill Management
In the event of a small spill (<5 grams) within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the full required PPE as listed in section 3.1.
-
Containment: Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[3] Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol), then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor or EH&S department.
References
-
Production, Import, Use, and Disposal of Methyl Mercaptan. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
5-mercapto-4H-[2][5][7]triazol-3-ol Product Information. (n.d.). AHH Chemical Co., Ltd. [Link]
- Process for disposal of mercaptans. (n.d.).
-
Managing mercaptans. (2024). Oilfield Technology. [Link]
-
1H-1,2,4-Triazole-3-thiol Safety Data Sheet. (n.d.). Watson International Ltd. [Link]
Sources
Personal protective equipment for handling 5-Mercapto-4h-1,2,4-triazol-3-ol
An Essential Guide to the Safe Handling of 5-Mercapto-4H-1,2,4-triazol-3-ol
This guide provides comprehensive safety protocols and operational procedures for handling this compound in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety data with practical, field-proven insights to ensure both the safety of laboratory personnel and the integrity of your research. The following procedures are designed to be a self-validating system of safety, emphasizing the causality behind each recommendation.
Core Hazard Identification and Risk Assessment
This compound is classified with a specific set of hazards. However, a thorough risk assessment involves considering the potential hazards of structurally similar compounds, as toxicological data may not be fully comprehensive.
GHS Classification:
According to supplier safety data, this compound is classified as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
The Precautionary Principle in Practice:
While the primary documented hazard is acute oral toxicity, other triazole-based compounds can present additional risks, including skin, eye, and respiratory irritation.[2][3][4] Therefore, a conservative approach that protects against these potential hazards is both prudent and essential. This guide is built on the principle of mitigating all potential risks, ensuring a robust safety margin. All protocols should be performed in accordance with good industrial hygiene and safety practices.[2][5]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Standard Operations (Weighing, Solution Preparation) | High-Risk Scenarios (Aerosolization, Spill Cleanup) | Rationale & Governing Standard |
| Eye & Face | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Chemical splash goggles and a face shield. | Protects against accidental splashes and airborne particulates. The use of safety goggles should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Inspect for integrity before use. | Heavy-duty nitrile or butyl rubber gloves. Double-gloving is recommended. | Prevents direct skin contact. Proper glove removal technique must be used to avoid contaminating the skin.[5] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Chemical-resistant apron over a lab coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not required when handling small quantities inside a certified chemical fume hood. | Air-purifying respirator (APR) with a P100 (particulate) filter. | Required when dusts may be generated outside of a fume hood. Avoid breathing dust, fumes, or vapors.[2] |
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes the opportunity for error and exposure. The following steps provide a clear, linear path for safely using this compound.
3.1. Pre-Operational Checklist & Engineering Controls
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Confirm Emergency Equipment Access: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]
-
Assemble All Materials: Gather the chemical container, spatulas, weigh boats, solvents, and destination flasks before starting work.
-
Don Full PPE: Put on all required PPE as detailed in the table above.
3.2. Step-by-Step Handling Procedure
-
Transportation: Carry the chemical container in a secondary, shatter-proof container.
-
Weighing:
-
Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weigh boats to prevent the fine powder from scattering.
-
Slowly and deliberately transfer the solid using a dedicated spatula. Do not "tap" the container, which can generate dust.
-
-
Dissolution:
-
Place the vessel containing the solvent inside the fume hood.
-
Slowly add the weighed solid to the solvent while stirring to prevent splashing.
-
Ensure the container is capped or covered when not actively in use.
-
-
Storage:
Diagram: Safe Handling Workflow
Caption: A procedural flowchart for handling this compound.
Emergency and Decontamination Procedures
Rapid and correct response during an emergency is critical.
4.1. Spill Response Protocol In the event of a spill, immediate and deliberate action is required.
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If the spill is large or outside of a containment hood, evacuate the area.
-
CONTAIN: For small, manageable spills of solid material:
-
Ensure you are wearing the appropriate PPE (including respiratory protection if necessary).
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Do not use water, as it may create a slurry that is more difficult to manage.
-
-
CLEAN-UP:
-
Carefully sweep or scoop the material into a designated, labeled waste container.[5] Avoid actions that create dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.
-
Diagram: Chemical Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
4.2. First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Unused or contaminated solid this compound must be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste.
-
Contaminated Materials: All used PPE (gloves, lab coats), weigh boats, and cleaning materials must be double-bagged, sealed, and disposed of as solid hazardous waste.[5]
-
Compliance: All disposal must be conducted in accordance with institutional, local, and national regulations. Do not discharge into the environment.
References
-
Sigma-Aldrich. 5-mercapto-4H-[1][2][3]triazol-3-ol Safety Information.
- Thermo Fisher Scientific.
-
BLD Pharmatech. 5-mercapto-4H-[1][2][3]triazol-3-ol Properties.
- PubChem. 3-Amino-5-mercapto-1,2,4-triazole Hazard Summary.
- TCI Chemicals.
-
ChemicalBook. 5-MERCAPTO-4H-[1][2][3]TRIAZOL-3-OL CAS 503-89-9.
- PubChem.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Watson International.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
